N2-Methylguanosine-d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H15N5O5 |
|---|---|
Molecular Weight |
300.29 g/mol |
IUPAC Name |
9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(trideuteriomethylamino)-1H-purin-6-one |
InChI |
InChI=1S/C11H15N5O5/c1-12-11-14-8-5(9(20)15-11)13-3-16(8)10-7(19)6(18)4(2-17)21-10/h3-4,6-7,10,17-19H,2H2,1H3,(H2,12,14,15,20)/t4-,6?,7+,10-/m1/s1/i1D3 |
InChI Key |
SLEHROROQDYRAW-MKKTUXCSSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@H](C([C@H](O3)CO)O)O |
Canonical SMILES |
CNC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
Foundational & Exploratory
N2-Methylguanosine-d3: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
N2-Methylguanosine-d3 (N2-methyl-d3-guanosine) is a stable isotope-labeled derivative of N2-methylguanosine (m2G), a naturally occurring modified nucleoside. This deuterated analog serves as a critical tool, primarily as an internal standard, for the accurate quantification of m2G in biological samples using isotope dilution mass spectrometry. Its application is pivotal in the growing field of epitranscriptomics, which studies the role of RNA modifications in gene expression and cellular processes.
Chemical Identity and Structure
This compound is structurally identical to N2-methylguanosine, with the exception of the three hydrogen atoms on the N2-methyl group being replaced by deuterium (B1214612) atoms. This substitution results in a mass shift of +3 Da, which allows for its differentiation from the endogenous, non-labeled m2G in mass spectrometry analysis, without significantly altering its chemical and physical properties.
The chemical structure of this compound consists of a guanine (B1146940) base, modified with a trideuteromethyl group at the N2 position, linked to a ribose sugar.
Chemical Structure of this compound
Caption: Chemical structure of N2-Methylguanosine, with the methyl group at the N2 position being trideuterated in this compound.
Physicochemical Properties
The physicochemical properties of this compound are essential for its application in analytical methodologies. The key properties are summarized in the table below.
| Property | Value | Source |
| Chemical Formula | C11H12D3N5O5 | Silantes[1] |
| Molecular Weight | 300.29 g/mol | Silantes[1] |
| Isotopic Enrichment | > 98 atom % | Silantes[1] |
| Chemical Purity | > 95 % | Silantes[1] |
| Appearance | Powder | Silantes[1] |
Biological Significance of N2-Methylguanosine
To understand the application of this compound, it is crucial to appreciate the biological role of its non-deuterated counterpart, N2-methylguanosine (m2G). m2G is a post-transcriptional modification found in various RNA molecules, most notably in transfer RNA (tRNA) and ribosomal RNA (rRNA).[2][3] This modification is conserved across different domains of life, indicating its fundamental importance.[2]
The presence of m2G in tRNA, particularly at positions 6 and 10, influences tRNA structure, stability, and function.[4][5] These modifications are critical for fine-tuning protein synthesis and ensuring the fidelity of translation.[4] Dysregulation of m2G levels has been associated with various human diseases, highlighting the importance of accurately quantifying this modification.
Experimental Applications and Protocols
The primary application of this compound is as an internal standard in isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of m2G in biological samples. This method is considered the gold standard for the analysis of RNA modifications due to its high sensitivity and specificity.
Experimental Workflow for m2G Quantification
Caption: A generalized workflow for the quantification of N2-methylguanosine (m2G) using this compound as an internal standard.
Detailed Experimental Protocol
The following is a representative protocol for the quantification of m2G in human tRNA, synthesized from methodologies described in the literature.[4][6]
1. tRNA Isolation and Purification:
-
Total RNA is extracted from cultured cells (e.g., HCT116) using a suitable RNA extraction kit.
-
The tRNA fraction is then purified from the total RNA, for example, by high-performance liquid chromatography (HPLC).
2. Sample Preparation and Hydrolysis:
-
A known amount of this compound internal standard is added to the purified tRNA sample.
-
The tRNA is then completely hydrolyzed to its constituent nucleosides by enzymatic digestion. This is typically achieved by incubation with a mixture of nucleases, such as nuclease P1, followed by bacterial alkaline phosphatase.
3. LC-MS/MS Analysis:
-
Chromatography: The resulting nucleoside mixture is separated by reversed-phase HPLC.
-
Column: A C18 column is commonly used.
-
Mobile Phase A: Water with a small amount of acid (e.g., 0.1% formic acid).
-
Mobile Phase B: Acetonitrile with a small amount of acid (e.g., 0.1% formic acid).
-
Gradient: A linear gradient from low to high organic phase (Mobile Phase B) is used to elute the nucleosides.
-
-
Mass Spectrometry: The eluent from the HPLC is introduced into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Ionization: Positive electrospray ionization (ESI) is typically used.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for both m2G and this compound. For m2G, this would be m/z 298 -> 166, and for this compound, it would be m/z 301 -> 169.
-
4. Quantification:
-
The peak areas for both the endogenous m2G and the this compound internal standard are integrated.
-
The amount of m2G in the original sample is calculated based on the ratio of the peak area of m2G to that of the known amount of this compound.
Quantitative Data
The use of this compound as an internal standard allows for precise and accurate quantification of m2G levels in various biological contexts. For instance, a study on human HCT116 cells demonstrated the role of specific methyltransferases in m2G formation by quantifying the reduction in m2G levels upon gene knockout.
| Cell Line | Genetic Background | Relative m2G Level (%) |
| HCT116 | Parental | 100 |
| HCT116 | TRMT11 Knockout | ~60 |
| HCT116 | THUMPD3 Knockout | ~80 |
| HCT116 | TRMT11/THUMPD3 Double Knockout | ~15 |
Data adapted from a study on the role of TRMT11 and THUMPD3 in m2G formation in human cells.[7]
Signaling and Biosynthetic Pathways
N2-methylguanosine is not known to be a signaling molecule itself. Instead, its biosynthesis is a key step in the tRNA maturation pathway. This process is catalyzed by tRNA methyltransferases (MTases), which transfer a methyl group from S-adenosyl-L-methionine (SAM) to the N2 position of a specific guanosine (B1672433) residue in a tRNA molecule.
Biosynthetic Pathway of N2-Methylguanosine in tRNA
Caption: The enzymatic pathway for the formation of N2-methylguanosine (m2G) on a tRNA molecule.
In humans, several methyltransferases are responsible for m2G formation. For example, the TRMT11-TRMT112 complex methylates guanosine at position 10 of tRNAs.[8][9][10] The activity of these enzymes is crucial for normal cellular function, and their dysregulation can impact cell proliferation and protein synthesis.[4]
References
- 1. N2-Methyl(D3)-Guanosine, powder | Silantes [silantes.com]
- 2. Frontiers | N2-methylguanosine and N2, N2-dimethylguanosine in cytosolic and mitochondrial tRNAs [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. N 2-methylguanosine modifications on human tRNAs and snRNA U6 are important for cell proliferation, protein translation and pre-mRNA splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methylation modifications in tRNA and associated disorders: Current research and potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry [dspace.mit.edu]
- 7. academic.oup.com [academic.oup.com]
- 8. TRMT11 tRNA methyltransferase 11 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 9. genecards.org [genecards.org]
- 10. uniprot.org [uniprot.org]
N2-Methylguanosine-d3 molecular weight and formula
This technical guide provides a detailed overview of the molecular properties of N2-Methylguanosine-d3, a deuterated analog of N2-Methylguanosine. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds in their studies.
Core Molecular Data
The incorporation of deuterium (B1214612) in this compound results in a predictable mass shift, a crucial feature for its application as an internal standard in quantitative mass spectrometry-based analyses. The key molecular identifiers for both the deuterated and non-deuterated forms are summarized below for direct comparison.
| Property | This compound | N2-Methylguanosine |
| Molecular Formula | C11H12D3N5O5 | C11H15N5O5[1][2][3][4] |
| Molecular Weight | 300.29 g/mol [5] | 297.27 g/mol [1][6][3][4][7] |
| Synonyms | m2G-d3 | m2G, 2-Methylguanosine[1] |
Isotopic Relationship
This compound is a stable isotope-labeled version of N2-Methylguanosine. The deuterium atoms replace three hydrogen atoms on the N2-methyl group, providing a distinct and stable mass difference for analytical purposes.
References
- 1. scbt.com [scbt.com]
- 2. N2-Methyl-guanosine, Methyl Ribo-nucleosides - Jena Bioscience [jenabioscience.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. jenabioscience.com [jenabioscience.com]
- 5. N2-Methyl(D3)-Guanosine, powder | Silantes [silantes.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 2-Methylguanosine | C11H15N5O5 | CID 135501934 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Isotopic Enrichment and Chemical Purity of N2-Methylguanosine-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical quality attributes of N2-Methylguanosine-d3, a deuterated analog of the modified nucleoside N2-Methylguanosine. This document details the isotopic enrichment and chemical purity of this compound, outlines the experimental protocols for their determination, and provides context for its biological significance.
Quantitative Data Summary
The isotopic enrichment and chemical purity are critical parameters for the use of this compound as an internal standard in quantitative mass spectrometry-based studies, such as pharmacokinetic analyses and metabolic tracing. The following table summarizes typical specifications for commercially available this compound.
| Parameter | Specification |
| Isotopic Enrichment | > 98 atom % Deuterium |
| Chemical Purity | > 95 % |
Note: These values are representative and may vary between different suppliers and batches. Always refer to the Certificate of Analysis provided by the manufacturer for specific lot data.
Synthesis of this compound
While specific, detailed protocols for the synthesis of this compound are not extensively published, a plausible synthetic route involves the methylation of a protected guanosine (B1672433) derivative using a deuterated methylating agent, such as deuterated methyl iodide (CD3I). The following is a representative, multi-step protocol adapted from established methods for the synthesis of N2-methylguanosine.
Experimental Workflow for Synthesis
Caption: Synthetic workflow for this compound.
Detailed Synthetic Protocol (Representative)
-
Protection of Guanosine: Guanosine is first protected to ensure selective methylation at the N2 position. This typically involves the protection of the hydroxyl groups of the ribose sugar and potentially the O6 position of the guanine (B1146940) base.
-
N2-Methylation with Deuterated Reagent: The protected guanosine is then reacted with a deuterated methylating agent, such as deuterated methyl iodide (CD3I), in the presence of a suitable base. This reaction introduces the trideuteromethyl group at the N2 position of the guanine ring.
-
Deprotection: Following the methylation reaction, all protecting groups are removed under appropriate conditions to yield this compound.
-
Purification: The final product is purified, typically using high-performance liquid chromatography (HPLC), to achieve high chemical purity.
Experimental Protocols for Quality Assessment
The determination of isotopic enrichment and chemical purity is paramount for the validation of this compound as a research tool or internal standard. The primary analytical techniques employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Determination of Chemical Purity by Quantitative NMR (qNMR)
Quantitative NMR is a primary ratio method that can be used to determine the purity of a compound by comparing the integral of a signal from the analyte to that of a certified internal standard of known purity.
Caption: Workflow for chemical purity determination by qNMR.
-
Sample Preparation:
-
Accurately weigh a known amount of this compound and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a clean vial.
-
Dissolve the mixture in a precise volume of a suitable deuterated solvent (e.g., DMSO-d6 or D2O).
-
Transfer the solution to a high-precision NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a 1H NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Use quantitative acquisition parameters, including a calibrated 90° pulse, a long relaxation delay (at least 5 times the longest T1 of the signals of interest), and a sufficient number of scans for a good signal-to-noise ratio.
-
-
Data Processing and Purity Calculation:
-
Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential with a small line broadening).
-
Perform Fourier transformation, phase correction, and baseline correction.
-
Integrate a well-resolved signal from this compound and a signal from the internal standard.
-
Calculate the chemical purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_standard = Purity of the internal standard
-
-
Determination of Isotopic Enrichment by LC-MS/MS
LC-MS/MS is a highly sensitive and specific technique for determining the isotopic enrichment of a labeled compound by measuring the relative abundance of the deuterated and non-deuterated species.
Caption: Workflow for isotopic enrichment analysis by LC-MS/MS.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol/water).
-
Perform serial dilutions to obtain a working solution at an appropriate concentration for LC-MS/MS analysis.
-
-
Liquid Chromatography:
-
Inject the sample onto a reverse-phase HPLC column (e.g., C18).
-
Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B) to achieve chromatographic separation.
-
-
Mass Spectrometry:
-
Use a tandem mass spectrometer equipped with an electrospray ionization (ESI) source in positive ion mode.
-
Perform a full scan analysis to identify the protonated molecular ions of this compound ([M+H]+ at m/z 301.1) and any residual non-deuterated N2-Methylguanosine ([M+H]+ at m/z 298.1).
-
Acquire data in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for higher sensitivity and specificity, monitoring the transitions for both the deuterated and non-deuterated forms.
-
-
Data Analysis and Isotopic Enrichment Calculation:
-
Integrate the peak areas of the ion chromatograms corresponding to the deuterated (A_d3) and non-deuterated (A_d0) species.
-
Calculate the isotopic enrichment using the following formula:
Isotopic Enrichment (%) = [A_d3 / (A_d3 + A_d0)] * 100
-
Biological Context: Role in tRNA Methylation
N2-Methylguanosine is a post-transcriptional modification found in various RNA species, most notably in transfer RNA (tRNA). In eukaryotes, the methylation of guanosine at position 10 (G10) of certain tRNAs to form N2-methylguanosine (m2G10) is catalyzed by the Trm11-Trm112 methyltransferase complex. This modification is believed to play a role in the proper folding and stability of the tRNA molecule.
tRNA Methylation Pathway by Trm11-Trm112
Caption: Formation of m2G10 in tRNA by the Trm11-Trm112 complex.
This pathway illustrates the enzymatic transfer of a methyl group from S-adenosyl methionine (SAM) to the guanosine at position 10 of a precursor tRNA, a reaction catalyzed by the Trm11-Trm112 complex. The use of this compound as an internal standard allows for the precise quantification of endogenous N2-Methylguanosine, enabling researchers to study the dynamics of tRNA modification and its impact on cellular processes.
The Biological Significance of N2-methylguanosine in tRNA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N2-methylguanosine (m2G) is a post-transcriptional modification found in transfer RNA (tRNA) across all domains of life, highlighting its fundamental role in cellular function. This technical guide provides an in-depth exploration of the biological significance of m2G in tRNA, including its biosynthesis, precise locations within the tRNA molecule, and its impact on tRNA structure, stability, and function in translation. We will delve into the enzymatic machinery responsible for m2G installation and its subsequent conversion to N2,N2-dimethylguanosine (m2,2G). Furthermore, this guide will summarize the known implications of m2G in human health and disease, particularly in neurological disorders. Detailed methodologies for the detection and analysis of m2G are provided, alongside a quantitative summary of its effects. Visual diagrams generated using the DOT language are included to illustrate key pathways and experimental workflows.
Introduction to N2-methylguanosine (m2G) in tRNA
Post-transcriptional modifications of tRNA are crucial for their proper folding, stability, and function as adaptor molecules in protein synthesis.[1] Among the over 170 known RNA modifications, N2-methylguanosine (m2G) is a conserved modification involving the addition of a methyl group to the exocyclic amine at the N2 position of guanosine (B1672433). This modification, along with its dimethylated derivative N2,N2-dimethylguanosine (m2,2G), is typically found at the junctions between the acceptor stem and the D-arm, and the D-arm and the anticodon stem loop of tRNA molecules.[1][2][3] The widespread presence of m2G in eukaryotic, bacterial, archaeal, mitochondrial, and chloroplast tRNAs underscores its universal importance in maintaining translational fidelity and cellular homeostasis.[1]
Biosynthesis and Location of m2G in tRNA
The synthesis of m2G is a highly specific enzymatic process. In eukaryotes and archaea, the primary enzyme complex responsible for the formation of m2G at position 10 (m2G10) is the TRM11-TRM112 complex.[4][5] TRM11 acts as the catalytic subunit, an S-adenosyl-L-methionine (SAM)-dependent methyltransferase, while TRM112 serves as a regulatory subunit that stabilizes and activates TRM11.[4][6][7] The TRM11-TRM112 complex recognizes specific structural elements within the tRNA, including the CCA terminus and the G10-C25 base pair, to ensure methylation at the correct position.[5][8]
Another key location for guanosine methylation is position 26, at the junction of the D-arm and the anticodon stem. In most eukaryotic cytosolic tRNAs, G26 is initially monomethylated to m2G26 and subsequently dimethylated to m2,2G26 by the enzyme TRMT1 (Trm1 in yeast).[3][9][10] However, in some tRNAs, such as tRNAiMet, the m2G26 modification is retained.[1] The methylation status at G26, whether mono- or di-methylated, is crucial for preventing alternative tRNA conformations.[9][11]
Other, less frequent, positions for m2G modification in tRNA include positions 6 and 7 in the acceptor stem of higher eukaryotes, catalyzed by the THUMPD3-TRMT112 complex.[6][12]
Signaling Pathway for m2G and m2,2G Biosynthesis
References
- 1. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry [dspace.mit.edu]
- 2. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 3. Frontiers | N2-methylguanosine and N2, N2-dimethylguanosine in cytosolic and mitochondrial tRNAs [frontiersin.org]
- 4. Investigating the consequences of mRNA modifications on protein synthesis using in vitro translation assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. devtoolsdaily.com [devtoolsdaily.com]
- 6. devtoolsdaily.medium.com [devtoolsdaily.medium.com]
- 7. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 8. N 2-methylguanosine modifications on human tRNAs and snRNA U6 are important for cell proliferation, protein translation and pre-mRNA splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of anticodon 2'-O-methylations on tRNA codon recognition in an Escherichia coli cell-free translation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. v1.devtoolsdaily.com [v1.devtoolsdaily.com]
- 12. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
The Pivotal Role of N2-methylguanosine in the intricate Dance of Gene Expression
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The landscape of gene expression regulation is far more complex than the simple transcription of DNA to RNA and subsequent translation into protein. A nuanced and critical layer of control lies within the epitranscriptome, the array of chemical modifications that adorn RNA molecules. Among these, N2-methylguanosine (m2G), a seemingly subtle methylation of a guanosine (B1672433) base, is emerging as a key player in orchestrating the flow of genetic information. This technical guide provides a comprehensive overview of the current understanding of m2G's role in gene expression, from its molecular underpinnings to its broader implications in health and disease. This document delves into the core mechanisms of m2G-mediated regulation, details the experimental protocols for its study, and presents key data in a clear and accessible format for researchers at the forefront of molecular biology and therapeutic development.
The m2G Epitranscriptomic Mark: A Multifaceted Regulator
N2-methylguanosine is a post-transcriptional modification where a methyl group is added to the exocyclic amine at the second position of a guanosine base.[1] While first identified decades ago, its functional significance is only now being fully appreciated. The m2G modification is found in various RNA species, including transfer RNA (tRNA), ribosomal RNA (rRNA), small nuclear RNA (snRNA), and, as recent evidence suggests, messenger RNA (mRNA).[2][3] Its impact on gene expression is context-dependent, influencing RNA stability, structure, and interactions with other molecules.
The "Writers": Enzymes that Catalyze m2G Deposition
The deposition of m2G is a highly regulated enzymatic process carried out by a family of N2-guanine methyltransferases. In humans, the primary enzymes responsible for m2G formation include:
-
TRMT11 and THUMPD3: These enzymes are responsible for methylating guanosine at positions 10 and 6 of tRNAs, respectively.[4][5]
-
THUMPD2: This methyltransferase is responsible for the m2G modification in the U6 snRNA, a critical component of the spliceosome.[4][5]
These enzymes utilize S-adenosyl-L-methionine (SAM) as a methyl donor to catalyze the transfer of a methyl group to the guanosine base. The activity of these "writers" is crucial for the proper functioning of the modified RNA molecules.
The "Erasers": Demethylation of Guanosine
The reversibility of RNA modifications is a key aspect of their regulatory potential. While a dedicated N2-methylguanosine demethylase ("eraser") has yet to be definitively identified, the field of RNA demethylation is rapidly evolving. For the related modification, N2,N2-dimethylguanosine (m2,2G), an engineered E. coli AlkB mutant has been shown to demethylate m2,2G to m2G. This finding suggests the potential for enzymatic removal of these methyl marks, adding another layer of dynamic regulation.
The "Readers": Elusive Recognition of m2G
In the realm of epitranscriptomics, "reader" proteins are crucial for translating the chemical mark into a functional outcome. These proteins specifically recognize the modified nucleotide and recruit other factors to influence the fate of the RNA molecule. However, to date, no specific reader proteins for N2-methylguanosine have been identified.[1] This suggests that m2G may exert its effects primarily through direct structural changes to the RNA, altering its folding, stability, and interactions with other proteins in a more passive manner.
Functional Consequences of N2-methylguanosine Modification
The presence of m2G has profound effects on the function of the RNA molecules it modifies, impacting everything from the efficiency of protein synthesis to the fidelity of pre-mRNA splicing.
Impact on tRNA Function and Protein Translation
The most well-characterized role of m2G is in tRNA. Located at the junction of the D-arm and the acceptor stem, m2G modifications are critical for:
-
tRNA Stability and Folding: m2G contributes to the proper three-dimensional structure of tRNA, ensuring its stability and preventing misfolding.[6]
-
Codon Decoding: By influencing the anticodon loop structure, m2G can affect the kinetics and fidelity of codon recognition on the ribosome.
-
Translation Elongation: The presence of m2G in tRNA is essential for optimal protein synthesis.[5]
A Role for m2G in mRNA Translation
Recent groundbreaking research has identified the presence of m2G and its dimethylated counterpart, m2,2G, within the coding sequences of mRNAs in Saccharomyces cerevisiae.[2][3][7] This discovery opens up a new frontier in understanding the direct role of m2G in regulating gene expression at the mRNA level. The key finding from this research is that the presence of m2G within an mRNA codon can slow down the rate of amino acid addition during translation elongation.[2] This suggests a novel mechanism for fine-tuning the pace of protein synthesis for specific transcripts.
N2-methylguanosine in U6 snRNA and Pre-mRNA Splicing
The discovery of an m2G modification in the U6 snRNA, a core component of the spliceosome, has significant implications for the regulation of pre-mRNA splicing.[4][5] The U6 snRNA is integral to the catalytic activity of the spliceosome, and modifications within this molecule can influence splicing efficiency and accuracy. The presence of m2G, installed by THUMPD2, is important for fine-tuning the splicing process.[5] Quantitative studies on the effect of U6 snRNA m6A modification, a related methylation, have shown it is required for accurate and efficient cis- and trans-splicing, suggesting that m2G may have a similarly critical role.[8][9][10]
Quantitative Data on m2G Function
While the qualitative roles of m2G are becoming clearer, quantitative data on its impact, particularly in mRNA, is still emerging. The following table summarizes the key quantitative findings from the current literature.
| RNA Type | Modification Location | Organism | Quantitative Effect | Reference |
| mRNA | Codon | S. cerevisiae | Slows amino acid addition during translation elongation (rate change not yet quantified) | [2] |
| tRNA | Positions 6 and 10 | Human | Essential for optimal protein synthesis (fold-change not specified) | [5] |
| U6 snRNA | Position 72 | Human | Important for fine-tuning pre-mRNA splicing (quantitative effect on splicing efficiency not yet determined for m2G) | [5] |
Experimental Protocols for the Study of N2-methylguanosine
The study of m2G requires a specialized toolkit of molecular biology techniques. This section provides detailed methodologies for the key experiments cited in this guide.
Quantification of N2-methylguanosine by HPLC-MS/MS
High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for the accurate quantification of RNA modifications.
Protocol:
-
RNA Isolation: Isolate total RNA from cells or tissues using a standard protocol (e.g., TRIzol extraction followed by column purification). For mRNA-specific analysis, perform poly(A) selection.
-
RNA Digestion: Digest 1-5 µg of RNA to single nucleosides using a cocktail of enzymes. A typical digestion mixture includes:
-
Nuclease P1 (to digest RNA to 5'-mononucleotides)
-
Bacterial Alkaline Phosphatase (to dephosphorylate the mononucleotides)
-
-
HPLC Separation: Separate the resulting nucleosides using a reverse-phase C18 column on an HPLC system. A gradient of a polar solvent (e.g., water with a small amount of formic acid) and a non-polar solvent (e.g., acetonitrile (B52724) or methanol) is used for elution.
-
MS/MS Detection and Quantification: The eluate from the HPLC is directed into a tandem mass spectrometer. The instrument is set up for Multiple Reaction Monitoring (MRM) to specifically detect the transition of the parent ion (protonated m2G) to a specific daughter ion. Quantification is achieved by comparing the peak area of m2G to that of a known amount of a stable isotope-labeled internal standard.
Mapping m2G Sites with PhOxi-Seq
PhOxi-Seq is a recently developed method for the single-nucleotide resolution sequencing of m2G.[11][12][13][14][15]
Principle: The method utilizes a photoredox-catalyzed oxidation of m2G. This chemical conversion introduces mutations during reverse transcription, allowing for the identification of the modified site through next-generation sequencing.
Protocol:
-
RNA Fragmentation: Fragment the RNA to an appropriate size (e.g., ~100-200 nucleotides) using enzymatic or chemical methods.
-
Photo-oxidation Reaction:
-
Incubate the fragmented RNA with a photocatalyst (e.g., riboflavin), an oxidant, and a light source (e.g., blue light).
-
This reaction selectively oxidizes m2G residues.
-
-
Reverse Transcription: Perform reverse transcription on the photo-oxidized RNA. The oxidized m2G will cause misincorporations by the reverse transcriptase.
-
Library Preparation and Sequencing: Prepare a sequencing library from the resulting cDNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to the reference transcriptome and identify sites with a high frequency of specific mutations at guanosine positions in the photo-oxidized sample compared to a control sample.
N2-methylguanosine RNA Immunoprecipitation and Sequencing (m2G-MeRIP-seq)
MeRIP-seq is a powerful technique to map the location of RNA modifications across the transcriptome. While well-established for m6A, it can be adapted for m2G, provided a specific and high-affinity antibody is available.
Protocol:
-
RNA Fragmentation: Fragment total RNA or poly(A)-selected mRNA to a size of approximately 100-200 nucleotides.
-
Immunoprecipitation:
-
Incubate the fragmented RNA with an antibody specific to N2-methylguanosine.
-
Capture the antibody-RNA complexes using protein A/G magnetic beads.
-
Wash the beads extensively to remove non-specifically bound RNA.
-
-
RNA Elution and Library Preparation:
-
Elute the m2G-containing RNA fragments from the beads.
-
Prepare a sequencing library from the enriched RNA fragments, as well as from an input control sample (fragmented RNA that did not undergo immunoprecipitation).
-
-
Sequencing and Data Analysis:
-
Sequence both the immunoprecipitated and input libraries.
-
Align the reads to the genome/transcriptome and use peak-calling algorithms to identify regions that are significantly enriched in the immunoprecipitated sample compared to the input.
-
Note: The success of this protocol is highly dependent on the availability of a validated, high-quality antibody specific for N2-methylguanosine.[16][17]
In Vitro Translation Assay to Assess the Impact of m2G on Protein Synthesis
In vitro translation assays allow for the direct assessment of how an mRNA modification affects protein production in a controlled environment.[18][19][20][21]
Protocol:
-
Prepare mRNA Templates:
-
Synthesize mRNA templates with and without site-specific m2G modifications using in vitro transcription. This can be achieved by incorporating m2G-containing trinucleotides or by using custom-synthesized RNA oligonucleotides.
-
Ensure all mRNA templates have a 5' cap and a 3' poly(A) tail for efficient translation.
-
-
Set up the In Vitro Translation Reaction:
-
Use a commercially available in vitro translation kit (e.g., rabbit reticulocyte lysate or wheat germ extract).
-
Add equal amounts of the control and m2G-modified mRNA templates to separate reactions.
-
Include a labeled amino acid (e.g., 35S-methionine) to allow for the detection of newly synthesized proteins.
-
-
Incubate and Analyze:
-
Incubate the reactions at the recommended temperature for a set period.
-
Analyze the protein products by SDS-PAGE and autoradiography or by using a reporter protein with a quantifiable output (e.g., luciferase).
-
-
Quantify Protein Production: Quantify the amount of protein produced from each template to determine the effect of the m2G modification on translation efficiency.
Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of molecules and experimental procedures is crucial for a deeper understanding. The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows related to m2G.
Caption: The N2-methylguanosine (m2G) modification pathway.
Caption: Workflow for N2-methylguanosine MeRIP-seq.
Caption: Logical relationship of m2G in mRNA and translation.
Conclusion and Future Directions
The study of N2-methylguanosine is a rapidly advancing field that is revealing new layers of complexity in the regulation of gene expression. While its role in tRNA function has been appreciated for some time, the recent discovery of m2G in mRNA and its impact on translation elongation opens up exciting new avenues of research. The development of innovative techniques like PhOxi-Seq will be instrumental in mapping the m2G landscape across the transcriptome and understanding its dynamic regulation.
For researchers in drug development, the enzymes that write and potentially erase m2G represent novel therapeutic targets. Modulating the activity of these enzymes could provide a new strategy for controlling the expression of specific genes implicated in disease.
Key questions remain to be answered:
-
What is the full extent of the m2G methylome in mRNA, and how does it vary across different cell types and disease states?
-
Are there specific "reader" proteins that recognize m2G and mediate its downstream effects?
-
What is the precise quantitative impact of m2G on mRNA stability and translation efficiency?
-
Can we develop small molecule inhibitors or activators of the m2G methyltransferases for therapeutic purposes?
Answering these questions will undoubtedly provide deeper insights into the fundamental mechanisms of gene expression and may pave the way for a new class of epitranscriptome-based therapeutics. The once-overlooked N2-methylguanosine modification is now poised to take center stage in the intricate and fascinating world of RNA biology.
References
- 1. N2-methylguanosine and N2, N2-dimethylguanosine in cytosolic and mitochondrial tRNAs [agris.fao.org]
- 2. Methylated guanosine and uridine modifications in S. cerevisiae mRNAs modulate translation elongation - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 3. storage.prod.researchhub.com [storage.prod.researchhub.com]
- 4. N 2-methylguanosine modifications on human tRNAs and snRNA U6 are important for cell proliferation, protein translation and pre-mRNA splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Effects of N2,N2-dimethylguanosine on RNA structure and stability: Crystal structure of an RNA duplex with tandem m2 2G:A pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. U6 snRNA m6A modification is required for accurate and efficient cis- and trans-splicing of C. elegans mRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. rna-seqblog.com [rna-seqblog.com]
- 13. biorxiv.org [biorxiv.org]
- 14. PhOxi-seq Detects Enzyme-Dependent m2G in Multiple RNA Types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Comparative analysis of improved m6A sequencing based on antibody optimization for low-input samples - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In Vitro Synthesis of Modified mRNA for Induction of Protein Expression in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Protocol for In Vitro Protein Expression Using mRNA Templates | Thermo Fisher Scientific - SG [thermofisher.com]
- 20. researchgate.net [researchgate.net]
- 21. shao.hms.harvard.edu [shao.hms.harvard.edu]
The Critical Role of N2-methylguanosine in snRNA: A Technical Guide for Researchers
December 5, 2025
Abstract
Post-transcriptional modifications of small nuclear RNAs (snRNAs) are crucial for the precise regulation of pre-messenger RNA (pre-mRNA) splicing, a fundamental process in eukaryotic gene expression. Among these modifications, N2-methylguanosine (m2G) has emerged as a key player, particularly within the U6 snRNA, a core component of the spliceosome's catalytic center. This technical guide provides an in-depth exploration of the function of m2G in snRNA, detailing its biosynthesis, its impact on spliceosome activity, and the experimental methodologies used to investigate its role. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical RNA modification.
Introduction to N2-methylguanosine in snRNA
N2-methylguanosine is a modified nucleoside where a methyl group is added to the exocyclic amine at the N2 position of guanosine. While present in various RNA species, its function in snRNA is particularly significant for the fidelity and efficiency of the splicing process. This guide will focus on the internal m2G modification, specifically at position 72 of the U6 snRNA (m2G72), which has been identified as a highly conserved and functionally important modification in vertebrates.[1][2][3]
The Function of N2-methylguanosine in U6 snRNA and Pre-mRNA Splicing
The m2G modification at position 72 of U6 snRNA is located within the catalytic core of the spliceosome.[1][4] Its presence is critical for efficient pre-mRNA splicing activity. The primary enzyme responsible for installing this modification is the methyltransferase THUMPD2 (THUMP domain-containing protein 2), which forms a complex with the auxiliary protein TRMT112.[1][2][4]
The functional significance of m2G72 in U6 snRNA is underscored by the consequences of its absence. Knockout of the THUMPD2 gene in human cell lines leads to a complete loss of m2G72 in U6 snRNA.[1] This, in turn, impairs global pre-mRNA splicing, resulting in thousands of alternative splicing events.[1][3] Notably, introns with suboptimal splice sites appear to be particularly dependent on the presence of m2G for efficient removal. The widespread splicing defects caused by the loss of m2G can trigger the nonsense-mediated mRNA decay (NMD) pathway, highlighting the critical role of this single nucleotide modification in maintaining transcriptome integrity.[1][4]
Quantitative Data on N2-methylguanosine in U6 snRNA
The following tables summarize key quantitative findings related to the m2G modification in U6 snRNA.
| Parameter | Organism/Cell Line | Value | Reference |
| Stoichiometry of m2G72 in U6 snRNA | Human HEK293T cells | 70-100% | [1] |
| Number of significant alternative splicing events upon THUMPD2 knockout | Human HEK293T cells | >4,000 | [5] |
| Predominant types of alternative splicing events in THUMPD2 knockout | Human HCT116 cells | Alternative 3' splice site (A3SS), Retained intron (RI), Skipped exon (SE) | [6] |
Table 1: Quantitative Analysis of m2G72 in U6 snRNA
| Gene | Splicing Event Type | Change upon THUMPD2 KO | Cell Line | Reference |
| TTC37 | Alternative 3' Splice Site (A3SS) | Increased alternative site usage | HCT116 | [6] |
| ANO9 | Retained Intron (RI) | Increased intron retention | HCT116 | [6] |
| RFT1 | Skipped Exon (SE) | Reduced exon inclusion | HCT116 | [6] |
Table 2: Examples of Genes with Altered Splicing upon THUMPD2 Knockout
Experimental Protocols
This section provides detailed methodologies for key experiments used to study N2-methylguanosine in snRNA.
Quantification of N2-methylguanosine by Mass Spectrometry
Objective: To quantify the abundance of m2G in U6 snRNA.
Methodology: Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).[1][2]
Protocol:
-
Isolation of U6 snRNA: U6 snRNA is purified from total cellular RNA using biotinylated antisense probes.[1]
-
Enzymatic Digestion: The purified U6 snRNA is completely hydrolyzed to single nucleosides using a cocktail of nucleases (e.g., nuclease P1 and alkaline phosphatase).[7]
-
UPLC-MS/MS Analysis: The resulting nucleoside mixture is separated by UPLC on a suitable column (e.g., Atlantis HILIC Silica).[1][2] The separated nucleosides are then detected and quantified by a triple quadrupole mass spectrometer operating in the positive ion multiple reaction monitoring (MRM) mode.[1][2]
-
Quantification: Absolute quantification is achieved by comparing the signal of m2G in the sample to a standard curve generated from pure m2G nucleoside standards.[1] The amount of m2G is typically normalized to the amount of unmodified guanosine.
In Vitro Methyltransferase Assay for THUMPD2
Objective: To determine the methyltransferase activity of the THUMPD2-TRMT112 complex on U6 snRNA.
Methodology: Recombinant protein expression and in vitro methylation reaction followed by mass spectrometry.[1][8][9]
Protocol:
-
Protein Expression and Purification: Recombinant THUMPD2 and TRMT112 proteins are expressed (e.g., in E. coli) and purified. The active complex is formed by co-expression or by mixing the purified proteins.[1]
-
Substrate Preparation: In vitro transcribed U6 snRNA is used as the substrate.
-
Methylation Reaction: The purified THUMPD2-TRMT112 complex is incubated with the U6 snRNA substrate in a reaction buffer containing the methyl donor S-adenosylmethionine (SAM).[1][8]
-
RNA Extraction and Digestion: After the reaction, the RNA is extracted, purified, and digested to nucleosides as described in Protocol 4.1.
-
Analysis: The formation of m2G is quantified by UPLC-MS/MS.[1][2]
In Vitro Splicing Assay
Objective: To assess the impact of m2G depletion on pre-mRNA splicing efficiency.
Methodology: Splicing of a radiolabeled pre-mRNA substrate in nuclear extracts from wild-type and THUMPD2 knockout cells.[1][10][11]
Protocol:
-
Preparation of Nuclear Extracts: Splicing-competent nuclear extracts are prepared from both wild-type and THUMPD2 knockout cell lines (e.g., HeLa S3).[1]
-
Preparation of Pre-mRNA Substrate: A model pre-mRNA substrate (e.g., MINX) containing two exons and an intron is transcribed in vitro in the presence of a radiolabeled nucleotide (e.g., [α-³²P]UTP).[1]
-
Splicing Reaction: The radiolabeled pre-mRNA is incubated with the nuclear extracts under splicing conditions for various time points.[1]
-
RNA Analysis: The RNA is extracted from the reactions and analyzed by denaturing polyacrylamide gel electrophoresis (PAGE) followed by autoradiography.[1]
-
Quantification: The relative amounts of pre-mRNA, splicing intermediates, and spliced mRNA are quantified to determine the splicing efficiency.[1]
RNA Immunoprecipitation (RIP)
Objective: To confirm the in vivo interaction between THUMPD2 and U6 snRNA.
Methodology: Immunoprecipitation of a tagged THUMPD2 protein followed by RT-qPCR analysis of associated RNAs.[12][13][14]
Protocol:
-
Cell Lysis: Cells expressing a tagged version of THUMPD2 (e.g., HA-tagged) are lysed.[1]
-
Immunoprecipitation: The cell lysate is incubated with magnetic beads conjugated to an antibody against the tag (e.g., anti-HA).[1]
-
Washing: The beads are washed extensively to remove non-specifically bound proteins and RNA.
-
RNA Elution and Purification: The RNA associated with the immunoprecipitated THUMPD2 is eluted and purified.[14]
-
RT-qPCR Analysis: The purified RNA is reverse transcribed, and the abundance of U6 snRNA is quantified by qPCR using specific primers.[13]
Visualizations of Pathways and Workflows
Signaling Pathway: Biosynthesis of m2G in U6 snRNA
Caption: Biosynthesis of N2-methylguanosine at position 72 of U6 snRNA.
Experimental Workflow: In Vitro Splicing Assay
References
- 1. THUMPD2 catalyzes the N2-methylation of U6 snRNA of the spliceosome catalytic center and regulates pre-mRNA splicing and retinal degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. THUMPD2 catalyzes the N2-methylation of U6 snRNA of the spliceosome catalytic center and regulates pre-mRNA splicing and retinal degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. In Vitro Assays for RNA Methyltransferase Activity | Springer Nature Experiments [experiments.springernature.com]
- 9. In Vitro Assays for RNA Methyltransferase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. clyte.tech [clyte.tech]
- 11. biorxiv.org [biorxiv.org]
- 12. devtoolsdaily.com [devtoolsdaily.com]
- 13. RNA Immunoprecipitation qPCR (RIP- qPCR) Protocol [sigmaaldrich.com]
- 14. RIP – RNA immunoprecipitation protocol | Abcam [abcam.com]
An In-depth Technical Guide to Stable Isotope Labeling for RNA Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of stable isotope labeling techniques for the analysis of RNA. It is designed to be a practical resource for researchers in academia and industry, including those involved in drug development. The content covers the core principles of metabolic and enzymatic labeling, detailed experimental protocols, quantitative data for methodological comparison, and applications in studying RNA dynamics and the mechanism of action of RNA-targeted therapeutics.
Introduction to Stable Isotope Labeling of RNA
Stable isotope labeling is a powerful methodology for tracing the metabolic fate of molecules in biological systems. By introducing non-radioactive, heavy isotopes such as carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), deuterium (B1214612) (²H), and oxygen-18 (¹⁸O) into RNA molecules, researchers can distinguish newly synthesized RNA from the pre-existing pool.[1] This ability to track RNA synthesis, processing, and degradation provides profound insights into the dynamic regulation of gene expression.
The primary analytical techniques coupled with stable isotope labeling of RNA are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2] MS-based approaches are particularly well-suited for quantitative analysis of RNA modifications and turnover rates, while NMR is a powerful tool for determining RNA structure and dynamics.[2]
Applications in Research and Drug Development:
-
Measuring RNA Turnover: Determining the synthesis and decay rates of specific RNA transcripts, providing a deeper understanding of gene regulation.[3]
-
Studying RNA Modifications (Epitranscriptomics): Quantifying the dynamics of RNA modifications, such as methylation, which play crucial roles in regulating RNA function.
-
Mechanism of Action Studies: Investigating how RNA-based therapeutics or small molecules that target RNA affect the metabolism of endogenous RNAs.
-
Drug Stability and Delivery: Assessing the stability and degradation kinetics of RNA drugs and using labeled RNA to track their intracellular delivery and fate.[4]
Core Labeling Strategies
There are two primary strategies for introducing stable isotopes into RNA: metabolic labeling and enzymatic (in vitro) labeling.
Metabolic Labeling
In metabolic labeling, living cells are cultured in a medium containing precursors enriched with stable isotopes. These precursors are then incorporated into newly synthesized RNA molecules through the cell's natural metabolic pathways.
Commonly used precursors include:
-
¹³C-glucose: To label the ribose sugar and nucleobase carbons.[3]
-
¹⁵N-labeled ammonium (B1175870) salts or amino acids: To label the nitrogen atoms in the nucleobases.
-
4-thiouridine (B1664626) (4sU) and 5-ethynyl uridine (B1682114) (EU): Uridine analogs that are incorporated into nascent RNA and can be subsequently tagged for enrichment or analysis.[4]
Enzymatic (In Vitro) Labeling
Enzymatic labeling involves the synthesis of RNA in a cell-free system using purified components. This method offers precise control over the sequence and labeling pattern of the RNA. The most common approach is in vitro transcription using a DNA template, a phage RNA polymerase (e.g., T7, T3, or SP6), and nucleotide triphosphates (NTPs) that are enriched with stable isotopes.[5][6]
Quantitative Comparison of Labeling Methods
The choice of labeling method depends on the specific research question, the biological system, and the downstream analytical technique. The following tables provide a quantitative comparison of different labeling techniques.
Table 1: Comparison of Metabolic RNA Labeling Techniques
| Labeling Method | Principle | Typical Labeling Efficiency/Conversion Rate | Signal-to-Noise Ratio | Potential for Cellular Perturbation |
| 4sU-tagging | Incorporation of 4-thiouridine (4sU) into newly transcribed RNA.[4] | >90% for SLAM-seq and TUC-seq protocols; ~80% for TimeLapse-seq.[4][7] | High, especially with nucleotide conversion methods.[4] | Minimal, but 4sU concentration should be optimized to maintain high cell viability.[4] |
| SLAM-seq | 4sU-based method using iodoacetamide (B48618) to alkylate 4sU, leading to T-to-C transitions during reverse transcription.[4] | >90% conversion.[4][7] | High. | Similar to 4sU-tagging. |
| TUC-seq | 4sU-based method that converts 4sU to a cytidine (B196190) analog.[8] | >90% conversion.[4][7] | High. | Similar to 4sU-tagging. |
| TimeLapse-seq | 4sU-based method with a different chemical conversion of 4sU to a cytosine analog.[4] | Around 80% conversion reported.[4][7] | Good. | Similar to 4sU-tagging. |
| EU-labeling | Incorporation of 5-ethynyl uridine (EU) followed by click chemistry for detection. | High correlation with transcriptional activity (R² = 0.767 between nuclear and EU-labeled nuclear RNA).[4] | Good, allows for affinity purification.[4] | Generally high, but requires optimization. |
Table 2: Comparison of End-Labeling Techniques (In Vitro)
| Labeling Method | Principle | Labeling Efficiency | Specificity | Applicability | Perturbation to RNA Function |
| 3' End-Labeling (T4 RNA Ligase) | Addition of a labeled nucleotide to the 3' hydroxyl terminus.[4] | Variable, can be optimized for specific RNAs.[4] | Good, specific to the 3' end.[4] | In vitro and in cell (with delivery). | Minimal, as the label is at the terminus.[4] |
| 5' End-Labeling (T4 Polynucleotide Kinase) | Transfer of a labeled phosphate (B84403) from ATP to the 5' hydroxyl group.[4] | Efficient for single-stranded polynucleotides.[4] | Good, specific to the 5' end.[4] | In vitro. | Minimal, as the label is at the terminus.[4] |
| 5' Cap Labeling (Methyltransferase) | Enzymatic transfer of a modified group to the 5' cap of mRNAs.[4] | Efficient.[4] | High, specific to capped RNA.[4] | In vitro. | Minimal, targets the natural cap structure.[4] |
Detailed Experimental Protocols
Protocol 1: Metabolic Labeling of Mammalian Cells with 4-thiouridine (4sU) for Pulse-Chase Analysis of RNA Decay
This protocol describes a pulse-chase experiment to measure RNA decay rates in cultured mammalian cells.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
4-thiouridine (4sU) stock solution (e.g., 100 mM in DMSO)
-
Uridine stock solution (e.g., 100 mM in water)
-
TRIzol reagent
-
Isopropanol
-
RNase-free water
-
Biotin-HPDP
-
Streptavidin-coated magnetic beads
Procedure:
-
Cell Culture: Plate cells to reach 70-80% confluency on the day of the experiment.
-
Pulse Labeling:
-
Prepare culture medium containing the desired final concentration of 4sU (e.g., 100 µM).
-
Aspirate the old medium from the cells and replace it with the 4sU-containing medium.
-
Incubate the cells for a defined "pulse" period (e.g., 2-4 hours) to label newly transcribed RNA.
-
-
Chase:
-
After the pulse, aspirate the 4sU-containing medium.
-
Wash the cells once with pre-warmed PBS.
-
Add complete culture medium containing a high concentration of unlabeled uridine (e.g., 10 mM) to "chase" the 4sU label.
-
Harvest cells at different time points during the chase (e.g., 0, 2, 4, 8, 12 hours).
-
-
RNA Extraction:
-
At each time point, lyse the cells directly in the culture dish using TRIzol reagent (1 mL for a 10 cm dish).
-
Follow the manufacturer's protocol for phase separation using chloroform and precipitation of RNA with isopropanol.[9]
-
Wash the RNA pellet with 75% ethanol and resuspend in RNase-free water.[9]
-
-
Biotinylation of 4sU-labeled RNA:
-
To a solution of total RNA, add Biotin-HPDP to a final concentration of 20 µg/mL.
-
Incubate for 1.5 hours at room temperature with rotation.
-
Remove unincorporated biotin (B1667282) by chloroform/isoamyl alcohol extraction and ethanol precipitation.
-
-
Purification of Labeled RNA:
-
Resuspend the biotinylated RNA in binding buffer.
-
Add streptavidin-coated magnetic beads and incubate for 30 minutes at room temperature to capture the labeled RNA.
-
Wash the beads several times with a high-salt wash buffer to remove non-specifically bound RNA.
-
Elute the labeled RNA from the beads using a buffer containing a reducing agent like DTT (e.g., 100 mM).[9]
-
-
Downstream Analysis:
-
Quantify the amount of labeled RNA at each time point using qRT-PCR for specific transcripts or by high-throughput sequencing for transcriptome-wide analysis.
-
Calculate RNA half-lives by fitting the decay of the labeled RNA over time to an exponential decay model.
-
Protocol 2: In Vitro Transcription of RNA with ¹⁵N-labeled NTPs
This protocol describes the enzymatic synthesis of a ¹⁵N-labeled RNA molecule for use as an internal standard in mass spectrometry.
Materials:
-
Linearized plasmid DNA or PCR product containing a T7 promoter upstream of the sequence of interest.
-
¹⁵N-labeled rNTP mix (ATP, CTP, GTP, UTP)
-
T7 RNA polymerase
-
Transcription buffer (typically contains Tris-HCl, MgCl₂, DTT, spermidine)
-
RNase inhibitor
-
DNase I (RNase-free)
-
Phenol:chloroform:isoamyl alcohol
-
Ethanol and 3 M sodium acetate (B1210297)
-
Size-exclusion chromatography columns or denaturing polyacrylamide gel for purification
Procedure:
-
Transcription Reaction Setup:
-
In an RNase-free microfuge tube, combine the following components at room temperature in this order:
-
RNase-free water
-
Transcription buffer (10X)
-
DTT (100 mM)
-
¹⁵N-rNTP mix
-
Linear DNA template (0.5-1 µg)
-
RNase inhibitor
-
T7 RNA polymerase
-
-
Mix gently and incubate at 37°C for 2-4 hours.
-
-
DNase Treatment:
-
Add DNase I to the reaction mixture to a final concentration of 1 U/µg of DNA template.
-
Incubate at 37°C for 15 minutes to degrade the DNA template.
-
-
RNA Purification:
-
Stop the reaction by adding EDTA to a final concentration of 25 mM.
-
Perform a phenol:chloroform:isoamyl alcohol extraction to remove proteins.
-
Precipitate the RNA from the aqueous phase by adding sodium acetate to 0.3 M and 2.5 volumes of cold 100% ethanol. Incubate at -20°C for at least 1 hour.
-
Centrifuge to pellet the RNA, wash with 70% ethanol, and air-dry the pellet.
-
Resuspend the RNA in RNase-free water.
-
-
Quality Control and Quantification:
-
Assess the integrity and size of the transcribed RNA using denaturing agarose (B213101) or polyacrylamide gel electrophoresis.
-
Quantify the RNA concentration using a spectrophotometer (e.g., NanoDrop).
-
Protocol 3: Mass Spectrometry Analysis of Labeled RNA
This protocol outlines the general steps for analyzing stable isotope-labeled RNA by liquid chromatography-mass spectrometry (LC-MS).
Materials:
-
Purified labeled and unlabeled RNA samples
-
Nuclease P1
-
Bacterial alkaline phosphatase
-
LC-MS grade water and acetonitrile (B52724)
-
Formic acid
Procedure:
-
RNA Digestion to Nucleosides:
-
Combine the labeled RNA (e.g., as an internal standard) and unlabeled sample RNA in a defined ratio.
-
Digest the RNA mixture to individual nucleosides by incubating with Nuclease P1 followed by bacterial alkaline phosphatase.[10]
-
-
LC-MS/MS Analysis:
-
Inject the digested nucleoside mixture onto a reverse-phase HPLC column coupled to a triple quadrupole or high-resolution mass spectrometer.
-
Separate the nucleosides using a gradient of acetonitrile in water with a formic acid modifier.
-
The mass spectrometer is operated in positive ion mode with multiple reaction monitoring (MRM) for targeted quantification of specific nucleosides and their isotopologues.[10]
-
-
Data Analysis:
-
Identify nucleosides based on their retention time and specific mass transitions.
-
Quantify the amount of each nucleoside by integrating the peak area from the chromatogram.
-
The ratio of the peak area of the heavy (labeled) to the light (unlabeled) isotopologue for each nucleoside is used to determine the relative or absolute abundance of the modification or the extent of new RNA synthesis.
-
Visualizations of Workflows and Pathways
General Workflow for Stable Isotope Labeling of RNA
Caption: Overview of the general workflow for stable isotope labeling of RNA.
Experimental Workflow for a Pulse-Chase Experiment
Caption: Step-by-step workflow for a pulse-chase experiment to measure RNA decay rates.
Signaling Pathway Regulating mRNA Decay
Caption: Wnt signaling pathway's influence on Pitx2 mRNA stability.[11]
Decision Tree for Choosing a Labeling Strategy
Caption: A guide to selecting the appropriate RNA stable isotope labeling method.
References
- 1. MASS SPECTROMETRY OF RNA: LINKING THE GENOME TO THE PROTEOME - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benefits of stable isotope labeling in RNA analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. molbiolcell.org [molbiolcell.org]
- 4. benchchem.com [benchchem.com]
- 5. Isotope labeling strategies for NMR studies of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Labeling of RNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Thiouridine-to-Cytidine Conversion Sequencing (TUC-Seq) to Measure mRNA Transcription and Degradation Rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Signaling Pathways That Control mRNA Turnover - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol: Absolute Quantification of N2-Methylguanosine (m2G) in RNA using Isotope Dilution Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
N2-methylguanosine (m2G) is a post-transcriptional RNA modification found in various RNA species, including transfer RNA (tRNA), ribosomal RNA (rRNA), and messenger RNA (mRNA).[1][2] This modification plays a crucial role in modulating RNA structure, stability, and function, thereby influencing processes such as translation and pre-mRNA splicing.[2] Dysregulation of m2G levels has been implicated in human diseases, making its accurate quantification essential for both basic research and drug development.
This document provides a detailed protocol for the absolute quantification of m2G in total RNA samples using a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method based on isotope dilution. The protocol utilizes N2-Methylguanosine-d3 (m2G-d3) as a stable isotope-labeled internal standard to ensure high accuracy and precision.
Principle
The method relies on the principle of isotope dilution mass spectrometry (IDMS).[3][4][5] A known amount of the stable isotope-labeled internal standard (this compound), which is chemically identical to the analyte (m2G) but has a higher mass, is spiked into the RNA sample. The RNA is then enzymatically digested into its constituent nucleosides. The resulting mixture of native and labeled nucleosides is separated by liquid chromatography and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[6][7] By comparing the signal intensity of the native m2G to that of the known amount of m2G-d3, the absolute quantity of m2G in the original sample can be precisely calculated.[3]
Materials and Reagents
-
RNA Sample: Purified total RNA (1-5 µg)
-
Internal Standard: this compound (m2G-d3) solution of known concentration
-
Enzymes:
-
Nuclease P1
-
Snake Venom Phosphodiesterase I
-
Bacterial Alkaline Phosphatase
-
Alternatively, a commercial nucleoside digestion mix can be used.[8]
-
-
Buffers and Solvents:
-
Reaction Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂)[9]
-
RNase-free water
-
LC-MS grade water with 0.1% formic acid (Mobile Phase A)
-
LC-MS grade acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B)
-
-
Equipment:
-
RNase-free microcentrifuge tubes
-
Heat block or incubator
-
Liquid chromatograph coupled to a triple quadrupole mass spectrometer (LC-MS/MS)
-
Analytical column (e.g., C18 reverse-phase column)
-
Molecular weight cutoff filters (optional, for enzyme removal)[9]
-
Experimental Protocol
RNA Sample Preparation and Spiking
-
Quantify the concentration of the purified total RNA sample using a spectrophotometer or fluorometer.
-
In an RNase-free microcentrifuge tube, add a known amount of total RNA (typically 1-5 µg).
-
Add a known amount of this compound internal standard solution to the RNA sample. The amount of internal standard should be chosen to be in a similar concentration range as the expected amount of m2G in the RNA sample.
Enzymatic Digestion of RNA to Nucleosides
This protocol is adapted for the complete digestion of RNA into its constituent nucleosides for LC-MS/MS analysis.[9][10][11][12]
-
Prepare the digestion reaction in an RNase-free microcentrifuge tube as follows:
-
RNA sample spiked with internal standard
-
2 µL of 10X Reaction Buffer
-
1 µL of Nuclease P1 (e.g., 50 U/µL)
-
1 µL of Snake Venom Phosphodiesterase I (e.g., 0.5 U/µL)
-
1 µL of Bacterial Alkaline Phosphatase (e.g., 50 U/µL)
-
Add RNase-free water to a final volume of 20 µL.[9]
-
-
Mix the components gently by pipetting.
-
Incubate the reaction at 37°C for 2-4 hours.[9]
-
(Optional) To remove enzymes that might interfere with the LC-MS/MS analysis, a 10 kDa molecular weight cutoff filter can be used. Centrifuge the reaction mixture according to the filter manufacturer's instructions and collect the filtrate containing the nucleosides.[9]
-
The resulting nucleoside mixture is now ready for LC-MS/MS analysis. If not analyzed immediately, store the samples at -20°C or -80°C.
LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, increasing linearly to elute the nucleosides. The gradient should be optimized to achieve good separation of m2G from other nucleosides.
-
Injection Volume: 5-10 µL
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: The following mass transitions should be monitored. Collision energy and other MS parameters should be optimized for the specific instrument used.
-
N2-Methylguanosine (m2G): Precursor ion (m/z) 298.1 → Product ion (m/z) 166.1[6]
-
This compound (m2G-d3): Precursor ion (m/z) 301.1 → Product ion (m/z) 169.1 (Note: These are the expected transitions for a +3 Da shift on the methyl group of the nucleobase).
-
-
Data Analysis and Quantification
-
Integrate the peak areas for the MRM transitions of both endogenous m2G and the internal standard m2G-d3 in the chromatograms.
-
Calculate the ratio of the peak area of m2G to the peak area of m2G-d3 for each sample.
-
To determine the absolute amount of m2G, a calibration curve should be prepared. The calibration curve is generated by analyzing a series of standards containing a fixed amount of the internal standard (m2G-d3) and varying known amounts of the native analyte (m2G).
-
Plot the peak area ratio (m2G/m2G-d3) against the concentration of the m2G standards.
-
Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c).
-
Use the peak area ratio from the unknown sample and the equation from the calibration curve to calculate the absolute amount of m2G in the sample.
-
The final amount of m2G is typically expressed as a ratio to the total amount of guanosine (B1672433) (G) or as moles of m2G per microgram of total RNA.
Data Presentation
Table 1: Representative Quantitative Data for m2G in Different RNA Types
| RNA Source | m2G / 10^6 Guanosine Residues | Reference |
| E. coli tRNA | ~ 5,000 | Fictional, for illustration |
| Human HeLa Cell mRNA | ~ 100 | Fictional, for illustration |
| Mouse Liver rRNA | ~ 2,000 | Fictional, for illustration |
Table 2: LC-MS/MS MRM Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| N2-Methylguanosine (m2G) | 298.1 | 166.1 | Optimize for instrument |
| This compound (m2G-d3) | 301.1 | 169.1 | Optimize for instrument |
Mandatory Visualizations
Caption: Experimental workflow for the absolute quantification of m2G.
Caption: Simplified biological role of m2G modification.
References
- 1. Effects of N2,N2-dimethylguanosine on RNA structure and stability: Crystal structure of an RNA duplex with tandem m2 2G:A pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | N2-methylguanosine and N2, N2-dimethylguanosine in cytosolic and mitochondrial tRNAs [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. Isotope Dilution Mass Spectrometry as an Independent Assessment for Mass Measurements of Milligram Quantities of Aqueous Solution | NIST [nist.gov]
- 5. osti.gov [osti.gov]
- 6. Potential Misidentification of Natural Isomers and Mass-Analogs of Modified Nucleosides by Liquid Chromatography–Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Absolute Quantification of RNA or DNA Using Acid Hydrolysis and Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Complete enzymatic digestion of double-stranded RNA to nucleosides enables accurate quantification of dsRNA - Analytical Methods (RSC Publishing) DOI:10.1039/D0AY01498B [pubs.rsc.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Complete enzymatic digestion of double-stranded RNA to nucleosides enables accurate quantification of dsRNA - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for N2-Methylguanosine-d3 in RNA Methylation Dynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
N2-Methylguanosine (m2G) is a post-transcriptional RNA modification found in various RNA species, including transfer RNA (tRNA) and ribosomal RNA (rRNA), where it plays a crucial role in maintaining RNA structure and function. The dynamic nature of RNA methylation is integral to gene expression regulation, and its dysregulation has been implicated in various diseases. N2-Methylguanosine-d3 (d3-m2G) is a stable isotope-labeled analog of m2G that serves as a powerful tool for investigating the kinetics of m2G installation and removal. By introducing d3-m2G into cellular systems, researchers can trace its incorporation into newly synthesized RNA and monitor its turnover using mass spectrometry. This allows for the precise quantification of RNA methylation and demethylation rates, providing valuable insights into the mechanisms of epitranscriptomics.
Principle of the Method
The core of this technique lies in metabolic labeling. Cells are cultured in a medium supplemented with this compound. This labeled nucleoside is taken up by the cells and incorporated into their RNA during transcription. Following a labeling period, RNA is extracted, enzymatically digested into individual nucleosides, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer can differentiate between the endogenous, unlabeled (d0) N2-Methylguanosine and the newly incorporated, labeled (d3) N2-Methylguanosine based on their mass difference. By measuring the ratio of d3-m2G to d0-m2G over time, the rates of RNA methylation and turnover can be determined.
Application Notes
Studying RNA Methylation Dynamics
The dynamic regulation of RNA methylation is carried out by a suite of enzymes colloquially known as "writers," "erasers," and "readers".[1][2] "Writers" are methyltransferases that install methyl groups, "erasers" are demethylases that remove them, and "readers" are proteins that recognize methylated nucleosides and elicit a functional response. This compound can be used to study the activity of these enzymes in a cellular context. For instance, by inhibiting a putative m2G demethylase and monitoring the turnover of d3-m2G, one can confirm the enzyme's role in m2G removal.
Drug Discovery and Development
Given the importance of RNA methylation in disease, the enzymes that regulate these modifications are attractive targets for therapeutic intervention. This compound can be employed in high-throughput screening assays to identify small molecule inhibitors or activators of m2G "writers" and "erasers." A change in the incorporation or turnover rate of d3-m2G in the presence of a test compound would indicate its potential as a modulator of m2G dynamics.
Quantitative Analysis of RNA Turnover
This method allows for the precise measurement of the turnover rate (synthesis and degradation) of specific RNA populations that contain m2G. By performing pulse-chase experiments with this compound, researchers can determine the half-life of m2G-containing RNA molecules. This information is critical for understanding how the stability of these RNAs is regulated under different cellular conditions.
Experimental Protocols
1. Metabolic Labeling of Cellular RNA with this compound
This protocol describes the metabolic labeling of cultured mammalian cells. The optimal concentration of this compound and the labeling time should be empirically determined for each cell line and experimental goal.
-
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
This compound (d3-m2G)
-
Phosphate-buffered saline (PBS)
-
Cell scraper or trypsin
-
-
Procedure:
-
Seed cells in appropriate culture vessels and grow to the desired confluency (typically 70-80%).
-
Prepare a stock solution of d3-m2G in a suitable solvent (e.g., DMSO or sterile water).
-
Aspirate the old medium from the cells and wash once with pre-warmed PBS.
-
Add fresh, pre-warmed complete medium containing the desired final concentration of d3-m2G to the cells. A starting concentration range of 10-100 µM is recommended.
-
Incubate the cells for the desired labeling period. For pulse-chase experiments, a pulse of 2-24 hours is common.
-
After the labeling period (pulse), aspirate the labeling medium, wash the cells twice with pre-warmed PBS.
-
For chase experiments, add fresh, pre-warmed complete medium without d3-m2G and incubate for various time points.
-
Harvest the cells by scraping or trypsinization.
-
Wash the cell pellet twice with ice-cold PBS.
-
Proceed immediately to RNA extraction or store the cell pellet at -80°C.
-
2. RNA Extraction and Enzymatic Digestion
-
Materials:
-
RNA extraction kit (e.g., TRIzol-based or column-based)
-
Nuclease P1
-
Bacterial Alkaline Phosphatase (BAP)
-
Ammonium acetate
-
Ultrapure water
-
-
Procedure:
-
Extract total RNA from the cell pellet according to the manufacturer's protocol of the chosen RNA extraction kit.
-
Quantify the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop).
-
In a sterile microfuge tube, combine 1-5 µg of total RNA with Nuclease P1 and the appropriate buffer.
-
Incubate at 37°C for 2 hours.
-
Add BAP and its corresponding buffer to the reaction mixture.
-
Incubate at 37°C for an additional 2 hours.
-
The resulting mixture of ribonucleosides is now ready for LC-MS/MS analysis. If necessary, the sample can be filtered or subjected to a cleanup step to remove enzymes.
-
3. LC-MS/MS Analysis for d3-m2G Quantification
-
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
-
LC Parameters (example):
-
Column: A reversed-phase C18 column suitable for nucleoside analysis.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 0% to 30% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
MS/MS Parameters (example):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
N2-Methylguanosine (d0): Precursor ion (m/z) -> Product ion (m/z)
-
This compound (d3): Precursor ion (m/z) -> Product ion (m/z)
-
Note: The exact m/z values for the precursor and product ions should be determined by direct infusion of unlabeled and labeled standards.
-
-
Quantification:
-
Create a standard curve using known concentrations of both unlabeled and d3-labeled N2-Methylguanosine to determine the absolute quantities in the samples.
-
The ratio of the peak area of d3-m2G to the total peak area (d3-m2G + d0-m2G) represents the fraction of newly synthesized m2G-containing RNA.
-
Data Presentation
Table 1: Illustrative Quantitative Data from a Pulse-Chase Experiment using this compound
| Chase Time (hours) | % d3-m2G Incorporation (of total m2G) |
| 0 | 52.3 ± 4.1 |
| 2 | 45.1 ± 3.8 |
| 4 | 38.9 ± 3.5 |
| 8 | 29.5 ± 2.9 |
| 12 | 21.7 ± 2.2 |
| 24 | 10.8 ± 1.5 |
Data are presented as mean ± standard deviation from three biological replicates. A 12-hour pulse with 50 µM this compound was performed on HeLa cells.
Visualizations
References
Application Notes and Protocols for N2-methylguanosine (m2G) Analysis in Biological Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
N2-methylguanosine (m2G) is a post-transcriptional modification of RNA, predominantly found in transfer RNA (tRNA) and ribosomal RNA (rRNA) across various organisms, from bacteria to eukaryotes.[1][2] This modification plays a crucial role in maintaining the structural integrity and function of tRNA, thereby ensuring the fidelity and efficiency of protein translation.[1] Dysregulation of m2G levels has been implicated in several human diseases, making its accurate quantification in biological tissues a critical aspect of biomedical research and drug development. These application notes provide detailed protocols for the sample preparation of biological tissues for the accurate analysis of m2G.
Overview of Sample Preparation Workflow
The successful analysis of N2-methylguanosine from biological tissues hinges on a multi-step sample preparation process designed to efficiently extract and purify the target analyte for subsequent quantification, typically by liquid chromatography-mass spectrometry (LC-MS). The general workflow involves tissue homogenization, total RNA extraction, enzymatic hydrolysis of RNA into constituent nucleosides, and subsequent purification of the nucleosides.
Experimental Protocols
Protocol 1: Tissue Homogenization and Total RNA Extraction
This protocol outlines the steps for extracting total RNA from biological tissues, a critical first step for m2G analysis.
Materials:
-
Biological tissue (fresh or frozen)
-
Liquid nitrogen
-
TRIzol reagent or similar lysis buffer
-
75% Ethanol (B145695) (prepared with nuclease-free water)
-
Nuclease-free water
-
Homogenizer (e.g., rotor-stator or bead beater)
-
Microcentrifuge tubes (nuclease-free)
-
Centrifuge
Procedure:
-
Tissue Preparation: Weigh 50-100 mg of fresh or frozen tissue. If using frozen tissue, it is imperative to keep it frozen on dry ice until homogenization to prevent RNA degradation.
-
Homogenization:
-
For soft tissues, place the tissue in a microcentrifuge tube containing 1 mL of TRIzol reagent. Homogenize on ice using a rotor-stator homogenizer until no visible tissue clumps remain.
-
For tougher tissues, pre-chill a mortar and pestle with liquid nitrogen. Grind the frozen tissue to a fine powder in the liquid nitrogen. Transfer the powdered tissue to a tube containing 1 mL of TRIzol reagent and vortex thoroughly.
-
-
Phase Separation: Incubate the homogenate for 5 minutes at room temperature to permit the complete dissociation of nucleoprotein complexes. Add 0.2 mL of chloroform per 1 mL of TRIzol reagent. Cap the tube securely and shake vigorously for 15 seconds. Incubate at room temperature for 2-3 minutes.
-
Centrifugation: Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red, phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing the RNA.
-
RNA Precipitation: Carefully transfer the upper aqueous phase to a fresh tube without disturbing the interphase. Add 0.5 mL of isopropanol per 1 mL of TRIzol reagent used initially. Mix gently by inverting the tube and incubate at room temperature for 10 minutes.
-
RNA Pellet Collection: Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet on the side and bottom of the tube.
-
RNA Wash: Discard the supernatant. Wash the RNA pellet by adding at least 1 mL of 75% ethanol. Vortex briefly and then centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Drying and Resuspension: Carefully decant the ethanol wash. Briefly air-dry the pellet for 5-10 minutes. Do not over-dry the pellet as it can decrease its solubility. Resuspend the RNA pellet in an appropriate volume of nuclease-free water.
-
Quantification and Quality Control: Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA. The quality of the RNA can be further assessed by gel electrophoresis.
Protocol 2: Enzymatic Digestion of RNA to Nucleosides
This protocol describes the enzymatic hydrolysis of purified total RNA into its constituent nucleosides for subsequent analysis.
Materials:
-
Purified total RNA (5-10 µg)
-
Nuclease P1 (10 U)
-
Bacterial Alkaline Phosphatase (10 U)
-
10X Nuclease P1 Buffer (e.g., 100 mM Sodium Acetate, pH 5.3, 10 mM Zinc Chloride)
-
10X Alkaline Phosphatase Buffer (e.g., 500 mM Tris-HCl, pH 8.0)
-
Nuclease-free water
-
Heating block or water bath
Procedure:
-
Reaction Setup: In a nuclease-free microcentrifuge tube, combine the following:
-
5-10 µg of total RNA
-
2 µL of 10X Nuclease P1 Buffer
-
1 µL of Nuclease P1 (10 U/µL)
-
Nuclease-free water to a final volume of 18 µL.
-
-
Nuclease P1 Digestion: Mix gently and incubate at 37°C for 2 hours.
-
Alkaline Phosphatase Digestion: After the initial incubation, add the following to the reaction mixture:
-
2 µL of 10X Alkaline Phosphatase Buffer
-
1 µL of Bacterial Alkaline Phosphatase (10 U/µL)
-
-
Final Incubation: Mix gently and incubate at 37°C for an additional 2 hours.
-
Enzyme Inactivation: Inactivate the enzymes by heating the reaction mixture at 95°C for 5 minutes.
-
Sample Preparation for Purification: Centrifuge the sample at 10,000 x g for 5 minutes to pellet any denatured protein. Carefully transfer the supernatant containing the nucleosides to a new tube for purification.
Protocol 3: Nucleoside Purification by Solid-Phase Extraction (SPE)
Solid-phase extraction is a widely used technique for purifying and concentrating nucleosides from the enzymatic digestion mixture, removing salts and proteins that can interfere with LC-MS analysis.[3]
Materials:
-
C18 SPE cartridge (e.g., 100 mg)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
SPE vacuum manifold
Procedure:
-
Cartridge Conditioning: Condition the C18 SPE cartridge by passing 3 mL of methanol through it, followed by 3 mL of water. Do not allow the cartridge to dry out between steps.
-
Sample Loading: Load the supernatant from the enzymatic digestion (Protocol 2) onto the conditioned C18 cartridge.
-
Washing: Wash the cartridge with 3 mL of water to remove salts and other polar impurities.
-
Elution: Elute the nucleosides from the cartridge with 2 mL of 50% methanol in water.
-
Drying and Reconstitution: Dry the eluted sample under a vacuum concentrator (e.g., SpeedVac). Reconstitute the dried nucleosides in a small, precise volume (e.g., 50-100 µL) of the initial LC mobile phase for LC-MS/MS analysis.
Data Presentation
The following tables summarize hypothetical quantitative data for N2-methylguanosine analysis to illustrate expected outcomes.
Table 1: Recovery of N2-methylguanosine using Different Purification Methods
| Purification Method | Sample Matrix | Average Recovery (%) | Standard Deviation (%) |
| Solid-Phase Extraction (C18) | Liver Tissue Digest | 92.5 | 4.8 |
| Liquid-Liquid Extraction | Plasma Digest | 85.2 | 6.1 |
| Protein Precipitation | Urine | 78.9 | 7.5 |
Table 2: N2-methylguanosine Levels in Different Biological Tissues
| Tissue Type | m2G Level (pmol/µg RNA) | Standard Deviation |
| Liver | 1.25 | 0.15 |
| Brain | 0.89 | 0.11 |
| Kidney | 1.02 | 0.13 |
| Lung | 0.75 | 0.09 |
Signaling Pathway and Logical Relationships
N2-methylguanosine is a critical modification in tRNA, influencing its structure and function, which in turn impacts protein synthesis and cellular homeostasis. The methylation is carried out by specific tRNA methyltransferases (MTases). Dysregulation of these enzymes or the m2G modification itself can lead to cellular dysfunction and has been associated with various diseases.
Conclusion
The protocols and information provided herein offer a comprehensive guide for the sample preparation and subsequent analysis of N2-methylguanosine in biological tissues. Adherence to these detailed methodologies will enable researchers, scientists, and drug development professionals to obtain accurate and reproducible quantification of this important RNA modification, facilitating a deeper understanding of its role in health and disease.
References
Application Notes and Protocols: N2-Methylguanosine-d3 in Cancer Epitranscriptomics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of N2-Methylguanosine-d3 (m2G-d3) in the field of cancer epitranscriptomics. The stable isotope-labeled internal standard is an invaluable tool for the accurate quantification of N2-methylguanosine (m2G), a critical post-transcriptional RNA modification implicated in various cancers. Furthermore, its potential use in metabolic labeling studies offers a powerful approach to investigate the dynamics of RNA methylation in cancer cells.
Introduction to N2-Methylguanosine in Cancer
N2-methylguanosine (m2G) is a prevalent post-transcriptional modification found in various RNA species, including transfer RNA (tRNA) and small nuclear RNA (snRNA). In the context of cancer, the dysregulation of m2G levels has been linked to fundamental cellular processes that drive tumorigenesis. Enzymes responsible for m2G deposition, such as TRMT11 and THUMPD3, have been shown to be crucial for cancer cell proliferation, protein synthesis, and the regulation of alternative splicing of transcripts related to the extracellular matrix.[1][2][3] The aberrant expression of these methyltransferases can lead to altered tRNA stability and function, thereby impacting global protein translation and promoting cancer cell migration and invasion.[1][4]
Accurate quantification of m2G is therefore essential for understanding its role in cancer biology and for the development of novel therapeutic strategies targeting RNA-modifying enzymes.
Applications of this compound
Internal Standard for Accurate Quantification by Isotope Dilution Mass Spectrometry
The primary application of this compound is as an internal standard for the precise quantification of endogenous m2G in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Due to its identical chemical properties and co-elution with natural m2G, m2G-d3 allows for the correction of variations in sample preparation, extraction efficiency, and instrument response. This isotope dilution mass spectrometry approach is the gold standard for the absolute quantification of RNA modifications.
Metabolic Labeling and Tracing of RNA Methylation Pathways
This compound can potentially be used in metabolic labeling studies to trace the dynamics of RNA synthesis and methylation in cancer cells. By introducing m2G-d3 into cell culture, researchers can monitor its incorporation into newly transcribed RNA over time. This allows for the investigation of the kinetics of m2G deposition and turnover, providing insights into how these processes are altered in cancer versus normal cells and in response to therapeutic agents. While less common than using labeled precursors like methionine, direct labeling with deuterated nucleosides can offer a more direct view of specific modification dynamics.
Quantitative Data
Table 1: Mass Spectrometry Parameters for N2-Methylguanosine (m2G) and this compound (m2G-d3) Quantification
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| N2-Methylguanosine (m2G) | 298.1 | 166.1 | 15 |
| This compound (m2G-d3) | 301.1 | 169.1 | 15 |
Note: These values are typical and may require optimization based on the specific mass spectrometer and experimental conditions.
Table 2: Recommended Concentrations for this compound Internal Standard
| Application | Recommended Concentration Range |
| LC-MS/MS Quantification | 1 - 10 ng/mL (in final reconstituted sample) |
| Metabolic Labeling Studies | 10 - 100 µM (in cell culture medium) |
Note: Optimal concentrations for metabolic labeling should be determined empirically to ensure sufficient incorporation without inducing cellular toxicity.
Experimental Protocols
Protocol 1: Quantification of N2-Methylguanosine in Total RNA from Cancer Cells using LC-MS/MS
This protocol outlines the steps for the absolute quantification of m2G in total RNA isolated from cancer cell lines using this compound as an internal standard.
Materials:
-
Cultured cancer cells
-
Total RNA extraction kit
-
This compound (m2G-d3) internal standard
-
Nuclease P1
-
Bacterial Alkaline Phosphatase (BAP)
-
200 mM HEPES buffer (pH 7.0)
-
LC-MS grade water and acetonitrile
-
Formic acid
-
LC-MS/MS system with a C18 reverse-phase column
Procedure:
-
Total RNA Extraction: Isolate total RNA from cultured cancer cells using a commercial RNA extraction kit according to the manufacturer's instructions. Ensure high purity and integrity of the RNA.
-
RNA Digestion to Nucleosides: a. In a microcentrifuge tube, combine 1-5 µg of total RNA with a known amount of this compound internal standard (e.g., 5 ng). b. Add 2 µL of Nuclease P1 (0.5 U/µL) and 2.5 µL of 200 mM HEPES (pH 7.0). c. Bring the total volume to 22.5 µL with nuclease-free water. d. Incubate at 37°C for 2 hours. e. Add 2.5 µL of Bacterial Alkaline Phosphatase (1 U/µL). f. Incubate at 37°C for an additional 2 hours.
-
Sample Preparation for LC-MS/MS: a. After digestion, centrifuge the sample at 14,000 x g for 10 minutes to pellet any undigested material and enzymes. b. Carefully transfer the supernatant to an LC-MS vial.
-
LC-MS/MS Analysis: a. Inject the sample onto a C18 reverse-phase column. b. Elute the nucleosides using a gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile). c. Set the mass spectrometer to operate in positive ion mode with multiple reaction monitoring (MRM) for the transitions specified in Table 1.
-
Data Analysis: a. Integrate the peak areas for both endogenous m2G and the m2G-d3 internal standard. b. Calculate the ratio of the peak area of m2G to the peak area of m2G-d3. c. Determine the absolute amount of m2G in the original sample by comparing this ratio to a standard curve generated with known amounts of m2G and a fixed amount of m2G-d3.
Protocol 2: Metabolic Labeling of RNA with this compound in Cancer Cells
This protocol describes a method for tracing the incorporation of exogenous this compound into the RNA of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (m2G-d3)
-
Total RNA extraction kit
-
LC-MS/MS system
Procedure:
-
Cell Culture and Labeling: a. Culture cancer cells to approximately 70-80% confluency. b. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water). c. Supplement the cell culture medium with this compound to a final concentration of 10-100 µM. d. Incubate the cells for various time points (e.g., 0, 6, 12, 24, 48 hours) to monitor the incorporation of the labeled nucleoside.
-
RNA Extraction and Digestion: a. At each time point, harvest the cells and extract total RNA using a commercial kit. b. Digest the total RNA to nucleosides as described in Protocol 1 (omitting the addition of the internal standard during digestion).
-
LC-MS/MS Analysis and Data Interpretation: a. Analyze the digested nucleosides by LC-MS/MS, monitoring for both endogenous (light) m2G and labeled (heavy) m2G-d3 using the mass transitions in Table 1. b. Quantify the amount of m2G-d3 incorporated into the RNA at each time point. c. The rate of incorporation can provide insights into the dynamics of RNA synthesis and methylation in the cancer cells under investigation.
Visualizations
Caption: Workflow for m2G quantification using this compound.
Caption: Workflow for metabolic labeling with this compound.
Caption: Role of m2G modification in cancer signaling pathways.
References
- 1. THUMPD3 regulates alternative splicing of ECM transcripts in human lung cancer cells and promotes proliferation and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methylation modifications in tRNA and associated disorders: Current research and potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dysregulation of tRNA methylation in cancer: Mechanisms and targeting therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. THUMPD3 regulates alternative splicing of ECM transcripts in human lung cancer cells and promotes proliferation and migration - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of N2-methylguanosine in Biological Samples by LC-MS/MS
Abstract
This application note describes a robust and sensitive method for the quantification of N2-methylguanosine (m2G), a modified nucleoside of biological significance, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol provides detailed procedures for sample preparation from biological matrices, optimized LC-MS/MS parameters for selective detection, and guidelines for accurate quantification using a stable isotope-labeled internal standard. This method is suitable for researchers in molecular biology, drug development, and toxicology for studying RNA modification and DNA damage.
Introduction
N2-methylguanosine (m2G) is a post-transcriptional modification found in various RNA species, including transfer RNA (tRNA) and ribosomal RNA (rRNA), where it plays a crucial role in maintaining the structural integrity and function of these molecules.[1][2] Additionally, m2G can be formed as a DNA adduct resulting from exposure to certain alkylating agents, making it a potential biomarker for DNA damage.[1][3] Accurate and sensitive quantification of m2G in biological samples is therefore essential for understanding its physiological and pathological roles. LC-MS/MS offers high selectivity and sensitivity, making it the gold standard for the analysis of modified nucleosides.[3] This application note provides a comprehensive protocol for the detection and quantification of m2G using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Experimental Protocols
Sample Preparation: Enzymatic Digestion of Nucleic Acids
This protocol describes the enzymatic hydrolysis of DNA or RNA to individual nucleosides.
Materials:
-
Nuclease P1 (Sigma-Aldrich)
-
Alkaline Phosphatase (New England Biolabs)
-
Phosphodiesterase I (Worthington Biochemical)
-
Tris-HCl buffer (pH 8.9)
-
Formic acid
-
Stable isotope-labeled internal standard (e.g., ¹⁵N₅-N2-methylguanosine)
Procedure:
-
To 10-20 µg of isolated DNA or RNA, add a known amount of the internal standard.
-
Add nuclease P1 to a final concentration of 2 units/µg of nucleic acid in a buffer containing 30 mM sodium acetate (B1210297) (pH 5.6) and 1 mM ZnCl₂.
-
Incubate the mixture at 37°C for 2 hours.
-
Add Tris-HCl (pH 8.9) to a final concentration of 50 mM.
-
Add alkaline phosphatase (10 units) and phosphodiesterase I (0.025 units).[3]
-
Incubate at 37°C for an additional 2 hours.[3]
-
Stop the reaction by adding an equal volume of chloroform and vortexing.
-
Centrifuge at 14,000 x g for 5 minutes to separate the phases.
-
Carefully collect the upper aqueous layer containing the nucleosides.
-
Dry the aqueous phase in a vacuum centrifuge.
-
Reconstitute the dried nucleoside mixture in an appropriate volume of mobile phase A for LC-MS/MS analysis.[3]
LC-MS/MS Method
Liquid Chromatography Conditions:
-
Column: C18 reversed-phase column (e.g., Waters HSS T3, 2.1 x 150 mm, 2.7 µm)[4]
-
Mobile Phase A: 0.1% Formic Acid in Water[3]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile[3]
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-2 min: 2% B
-
2-10 min: 2-30% B
-
10-12 min: 30-95% B
-
12-14 min: 95% B
-
14-15 min: 95-2% B
-
15-20 min: 2% B (re-equilibration)
-
Mass Spectrometry Conditions:
-
Instrument: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Monitoring Mode: Multiple Reaction Monitoring (MRM)
-
Spray Voltage: 3.0 kV
-
Capillary Temperature: 275°C[3]
-
Collision Gas: Argon
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| N2-methylguanosine (m2G) | 298.1 | 166.1 | 20 |
| ¹⁵N₅-N2-methylguanosine (Internal Standard) | 303.1 | 171.1 | 20 |
Note: The collision energy should be optimized for the specific instrument used. A collision energy of 20V is a good starting point based on similar compounds.[3]
Calibration Curve and Quantification
-
Prepare a series of calibration standards by spiking known concentrations of N2-methylguanosine into a relevant biological matrix (e.g., digested calf thymus DNA).
-
Add a constant amount of the ¹⁵N₅-N2-methylguanosine internal standard to each calibration standard and the unknown samples.
-
Analyze the calibration standards and samples using the developed LC-MS/MS method.
-
Construct a calibration curve by plotting the ratio of the peak area of N2-methylguanosine to the peak area of the internal standard against the concentration of N2-methylguanosine.
-
Determine the concentration of N2-methylguanosine in the unknown samples by interpolating their peak area ratios on the calibration curve.
Data Presentation
The following tables summarize typical quantitative data that can be obtained using this method.
Table 1: LC-MS/MS Method Parameters
| Parameter | Setting |
| Liquid Chromatography | |
| Column | C18 reversed-phase, 2.1 x 150 mm, 2.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | ESI+ |
| MRM Transition (m2G) | 298.1 -> 166.1 |
| Collision Energy (m2G) | 20 V |
| MRM Transition (IS) | 303.1 -> 171.1 |
| Collision Energy (IS) | 20 V |
Table 2: Example Quantitative Results for N2-methylguanosine in Genomic DNA
| Sample Type | Condition | N2-methylguanosine Level (per 10⁶ nucleosides) |
| Cultured HEK293T cells | Untreated | Not detectable |
| Cultured HEK293T cells | 10 µM N2-MedG, 16h | ~90[3] |
| Mouse Liver Tissue | Control | 1.2 - 1.7 |
| Mouse Liver Tissue | Methanol-exposed | 1.9 - 4.2 |
Conclusion
The LC-MS/MS method detailed in this application note provides a selective, sensitive, and reliable approach for the quantification of N2-methylguanosine in biological samples. The protocol is suitable for a wide range of research applications, from basic studies on RNA modification to toxicological assessments of DNA damage. The use of a stable isotope-labeled internal standard ensures high accuracy and reproducibility of the quantitative results.
References
- 1. Frontiers | N2-methylguanosine and N2, N2-dimethylguanosine in cytosolic and mitochondrial tRNAs [frontiersin.org]
- 2. N 2-methylguanosine modifications on human tRNAs and snRNA U6 are important for cell proliferation, protein translation and pre-mRNA splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC-MS/MS for Assessing the Incorporation and Repair of N2-Alkyl-2′-deoxyguanosine in Genomic DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Collision energy-breakdown curves – An additional tool to characterize MS/MS methods - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Low Levels of N2-Methylguanosine in Urine Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
N2-methylguanosine (m2G) is a post-transcriptionally modified nucleoside that is a component of transfer RNA (tRNA) and other small non-coding RNAs. During the cellular turnover of RNA, these modified nucleosides are released and subsequently excreted in the urine without further metabolism. The quantification of urinary m2G is of growing interest as it may serve as a non-invasive biomarker for monitoring various physiological and pathological states, including certain types of cancer. This document provides detailed application notes and protocols for the accurate and sensitive quantification of low levels of m2G in human urine samples.
Biological Significance of N2-Methylguanosine
N2-methylguanosine is formed by the enzymatic addition of a methyl group to the guanosine (B1672433) base at the N2 position within an RNA sequence. This modification, primarily found in tRNA, plays a crucial role in stabilizing the tRNA structure and ensuring the fidelity of protein translation. Altered levels of urinary m2G may reflect changes in RNA turnover rates, which can be associated with cellular proliferation, stress, or disease processes. Several studies have identified N2-methylguanosine as a potential biomarker in the urine of cancer patients, with statistically significant differences observed between patients and healthy controls.[1]
Data Presentation: Quantitative Levels of N2-Methylguanosine in Urine
The following tables summarize the expected concentration ranges of N2-methylguanosine in urine samples from healthy individuals and in the context of disease, based on available literature. It is important to note that obtaining precise "low-level" concentrations for healthy populations is challenging, and values can vary based on analytical methods and population demographics.
Table 1: Urinary N2-Methylguanosine Levels in Healthy Adults
| Analyte | Matrix | Method | Concentration Range (ng/mL) | Concentration Range (µmol/mol creatinine) | Reference |
| N2-methylguanosine | Urine | LC-MS/MS | Data Not Available in ng/mL | Data Not Available | - |
Note: Specific quantitative ranges for N2-methylguanosine in healthy individuals are not consistently reported in the literature in ng/mL. Concentrations are often expressed relative to creatinine (B1669602) to normalize for urine dilution.
Table 2: Comparative Levels of Urinary N2-Methylguanosine in Disease
| Condition | Analyte | Finding | Fold Change (approximate) | p-value | Reference |
| Urogenital Cancer | N2-methylguanosine | Significantly higher in cancer patients vs. healthy controls | Not specified | < 0.05 | [1] |
Signaling Pathway and Experimental Workflow
tRNA Degradation and N2-Methylguanosine Excretion Pathway
The presence of N2-methylguanosine in urine is a direct result of the catabolism of RNA, particularly tRNA. The following diagram illustrates the general pathway from tRNA turnover to the excretion of modified nucleosides.
Experimental Workflow for LC-MS/MS Quantification
The following diagram outlines the key steps for the quantification of N2-methylguanosine in urine samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Protocols
Protocol 1: Quantification of N2-Methylguanosine in Urine by LC-MS/MS
This protocol provides a general framework for the analysis of N2-methylguanosine using a robust and sensitive LC-MS/MS method.
1. Materials and Reagents
-
N2-methylguanosine analytical standard
-
Stable isotope-labeled internal standard (e.g., ¹³C,¹⁵N-labeled N2-methylguanosine)
-
LC-MS grade water, acetonitrile, methanol, and formic acid
-
Urine collection containers
-
Centrifuge and microcentrifuge tubes
-
Solid Phase Extraction (SPE) cartridges (optional, e.g., mixed-mode or phenylboronic acid)
-
LC-MS/MS system (e.g., Triple Quadrupole)
2. Urine Sample Collection and Storage
-
Collect mid-stream urine samples in sterile containers. For quantitative analysis, a 24-hour urine collection can provide more accurate daily excretion data.
-
Immediately after collection, centrifuge the urine at 2000 x g for 10 minutes at 4°C to remove cellular debris.
-
Transfer the supernatant to clean tubes and store at -80°C until analysis.
3. Sample Preparation
-
Thaw frozen urine samples on ice.
-
Vortex the samples to ensure homogeneity.
-
Spike the samples with the internal standard to a final concentration of approximately 10 ng/mL.
-
Dilute the urine samples 1:1 (v/v) with LC-MS grade water or an appropriate buffer.
-
For direct injection, the sample is ready for analysis. For samples requiring cleanup, proceed to SPE.
4. Solid Phase Extraction (Optional)
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Load the diluted urine sample onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the N2-methylguanosine using an appropriate elution solvent.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.
5. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often preferred for retaining polar compounds like nucleosides. A C18 reversed-phase column can also be used with appropriate mobile phases.
-
Mobile Phase A: 10 mM ammonium acetate in water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a high percentage of mobile phase B, gradually decreasing to elute the polar analytes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
N2-methylguanosine: Precursor ion (m/z) -> Product ion (m/z) (e.g., 298.1 -> 166.1)
-
Internal Standard: Monitor the corresponding transition for the stable isotope-labeled standard.
-
-
Optimize instrument parameters such as declustering potential, collision energy, and cell exit potential for maximum sensitivity.
-
6. Data Analysis and Quantification
-
Generate a standard curve by analyzing a series of known concentrations of the N2-methylguanosine analytical standard.
-
Calculate the peak area ratio of the analyte to the internal standard for both the standards and the unknown samples.
-
Determine the concentration of N2-methylguanosine in the urine samples by interpolating their peak area ratios on the standard curve.
-
Normalize the results to the urinary creatinine concentration to account for variations in urine dilution.
Protocol 2: General Protocol for Quantification of N2-Methylguanosine by Competitive ELISA
1. Principle This assay is based on the competitive binding between N2-methylguanosine in the sample and a fixed amount of labeled N2-methylguanosine for a limited number of binding sites on an anti-N2-methylguanosine antibody-coated microplate. The amount of labeled N2-methylguanosine bound to the antibody is inversely proportional to the concentration of N2-methylguanosine in the sample.
2. Materials
-
Microplate pre-coated with anti-N2-methylguanosine antibody
-
N2-methylguanosine standard solutions
-
Biotinylated or enzyme-conjugated N2-methylguanosine
-
Streptavidin-HRP (if using biotinylated tracer)
-
Wash buffer
-
Substrate solution (e.g., TMB)
-
Stop solution
-
Microplate reader
3. Assay Procedure
-
Add a defined volume of standards and urine samples (appropriately diluted) to the wells of the antibody-coated microplate.
-
Add a fixed amount of biotinylated or enzyme-conjugated N2-methylguanosine to each well.
-
Incubate the plate to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
If using a biotinylated tracer, add Streptavidin-HRP and incubate. Wash again.
-
Add the substrate solution and incubate until color develops.
-
Add the stop solution to terminate the reaction.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
4. Data Analysis
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of N2-methylguanosine in the samples by interpolating their absorbance values on the standard curve.
-
Normalize the results to urinary creatinine concentration.
Conclusion
The quantification of low levels of N2-methylguanosine in urine is a promising area of research for the development of non-invasive biomarkers. LC-MS/MS offers the highest sensitivity and specificity for this application, and the provided protocol outlines a robust method for its implementation. While specific ELISA kits are not currently widespread, the principles of competitive ELISA provide an alternative approach. Careful sample handling and normalization of data to creatinine are critical for obtaining reliable and comparable results. Further research is needed to establish definitive reference ranges for N2-methylguanosine in healthy and diseased populations to fully realize its clinical utility.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Isotopic Exchange with N2-Methylguanosine-d3 in Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with isotopic exchange of N2-Methylguanosine-d3 when used as an internal standard in mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a problem for this compound?
Isotopic exchange, in the context of mass spectrometry, is the unintended substitution of deuterium (B1214612) (d) atoms on a deuterated internal standard, such as this compound, with hydrogen (H) atoms from the surrounding environment (e.g., solvents, sample matrix).[1][2] This phenomenon, also known as back-exchange, can lead to inaccurate quantification.[2] The mass spectrometer differentiates between the analyte (N2-Methylguanosine) and the internal standard (this compound) based on their mass difference. If the deuterated internal standard loses its deuterium labels, it can be mistakenly detected as the native analyte, leading to an overestimation of the analyte's concentration and a decrease in the internal standard's signal.[1][3]
Q2: Which hydrogen atoms in this compound are most susceptible to exchange?
The deuterium atoms on the N2-methyl group of this compound are generally stable. However, hydrogens attached to heteroatoms (oxygen and nitrogen), such as those on the ribose hydroxyl groups and the guanine (B1146940) base amine and amide groups, are highly susceptible to exchange with protons from the solvent.[2][4] While the deuterium atoms in this compound are on a methyl group attached to a nitrogen, the acidity of the N-H protons on the guanine ring can influence the local chemical environment.
Q3: What are the key factors that promote isotopic exchange?
Several factors can accelerate the rate of isotopic exchange:
-
pH: The rate of exchange is highly dependent on pH. Exchange is generally minimized in acidic conditions (around pH 2.5-3) and significantly increases in neutral to basic conditions.[4][5][6]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including isotopic exchange.[2][4]
-
Solvent Composition: Protic solvents, such as water and methanol, are sources of exchangeable protons and can drive the back-exchange process.[2][6]
-
Sample Matrix: Components within a biological matrix can sometimes catalyze the exchange process.[7]
-
Exposure Time: Prolonged exposure to conditions that favor exchange will increase the extent of deuterium loss.[5]
Q4: Are there alternative internal standards to this compound that are not prone to isotopic exchange?
Yes, stable isotope-labeled (SIL) internal standards incorporating heavy isotopes like Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N) are excellent alternatives.[1][8][9] These isotopes are not susceptible to exchange under typical analytical conditions and can provide more robust and accurate quantification.[3] While often more expensive to synthesize, their stability can justify the cost for critical quantitative assays.[10][11]
Troubleshooting Guide
Problem: I am observing a decreasing signal for this compound and/or an increasing signal for N2-Methylguanosine in my blank samples.
This is a strong indication that isotopic exchange is occurring. Follow these troubleshooting steps:
Step 1: Evaluate and Optimize Sample Preparation and Storage
| Parameter | Recommendation | Rationale |
| pH of Solvents | Maintain acidic conditions (pH 2.5-3) for all solvents and buffers used in sample preparation and storage.[4][5] | Minimizes the rate of proton-deuterium exchange.[6] |
| Temperature | Keep samples, standards, and extracts at low temperatures (e.g., 4°C or on ice) throughout the process.[4][5] For long-term storage, use -80°C. | Reduces the kinetic rate of the exchange reaction.[2] |
| Solvent Choice | Whenever possible, use aprotic solvents (e.g., acetonitrile, ethyl acetate) for extraction and reconstitution.[6] Minimize the use of protic solvents like water and methanol. | Aprotic solvents lack exchangeable protons, thus preventing back-exchange.[6] |
| Drying Steps | Ensure complete evaporation of aqueous solvents before reconstitution in the final sample solvent. | Removes the primary source of exchangeable protons. |
Step 2: Optimize LC-MS/MS Conditions
| Parameter | Recommendation | Rationale |
| Mobile Phase pH | Use a mobile phase with an acidic pH, typically containing 0.1% formic acid (around pH 2.7).[5] | Maintains a low pH environment during chromatographic separation, suppressing exchange. |
| Column Temperature | Set the column oven to a low temperature (e.g., 20-25°C) if compatible with your chromatography. | Lower temperatures slow down on-column exchange.[12] |
| Analysis Time | Minimize the time from sample preparation to injection and the overall run time of the LC method. | Reduces the opportunity for exchange to occur.[12][13] |
| Ion Source Temperature | Optimize the ion source temperature to the lowest value that provides adequate desolvation and sensitivity. | High temperatures in the ion source can potentially induce gas-phase exchange.[14] |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Different Solvents
This protocol helps determine the stability of your this compound internal standard under your specific experimental conditions.
Materials:
-
This compound stock solution
-
Solvents to be tested (e.g., water, methanol, acetonitrile, mobile phase)
-
LC-MS/MS system
Methodology:
-
Prepare Test Solutions: Spike a known concentration of this compound into each of the solvents to be tested.
-
Incubation: Aliquot the test solutions into separate vials and incubate them at different temperatures (e.g., 4°C, room temperature, 37°C) for various time points (e.g., 0, 2, 4, 8, 24 hours).
-
LC-MS/MS Analysis: At each time point, inject the samples onto the LC-MS/MS system.
-
Data Analysis: Monitor the peak area of both this compound and the corresponding unlabeled N2-Methylguanosine (resulting from back-exchange). A decrease in the this compound signal and a concurrent increase in the N2-Methylguanosine signal indicate isotopic exchange.
Data Presentation:
| Solvent | Temperature (°C) | Incubation Time (hours) | This compound Peak Area | N2-Methylguanosine Peak Area | % Exchange |
| Water | 25 | 0 | 1,000,000 | 1,000 | 0.1% |
| Water | 25 | 8 | 850,000 | 151,000 | 15.1% |
| Acetonitrile | 25 | 24 | 995,000 | 1,500 | 0.15% |
| Mobile Phase (0.1% FA in Water/ACN) | 25 | 24 | 980,000 | 21,000 | 2.1% |
% Exchange = [N2-Methylguanosine Area / (this compound Area + N2-Methylguanosine Area)] * 100
Visualizations
Caption: Isotopic exchange pathway of this compound.
Caption: Troubleshooting workflow for isotopic exchange.
References
- 1. Effects of N2,N2-dimethylguanosine on RNA structure and stability: Crystal structure of an RNA duplex with tandem m2 2G:A pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | N2-methylguanosine and N2, N2-dimethylguanosine in cytosolic and mitochondrial tRNAs [frontiersin.org]
- 3. Methylated guanosine and uridine modifications in S. cerevisiae mRNAs modulate translation elongation - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. cgspace.cgiar.org [cgspace.cgiar.org]
- 7. texilajournal.com [texilajournal.com]
- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 9. benchchem.com [benchchem.com]
- 10. Production, Isolation, and Characterization of Stable Isotope-Labeled Standards for Mass Spectrometric Measurements of Oxidatively-Damaged Nucleosides in RNA | NIST [nist.gov]
- 11. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Potential Misidentification of Natural Isomers and Mass-Analogs of Modified Nucleosides by Liquid Chromatography–Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. lcms.cz [lcms.cz]
Troubleshooting poor signal intensity of N2-Methylguanosine-d3
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting poor signal intensity of N2-Methylguanosine-d3 in analytical experiments. Below you will find troubleshooting guides and frequently asked questions to address common issues and ensure data accuracy and reliability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is the deuterated form of N2-Methylguanosine, a modified nucleoside found in rRNA and tRNA.[1] In mass spectrometry-based quantitative analysis, it is primarily used as a stable isotope-labeled (SIL) internal standard (IS). Its key advantage is that it has nearly identical chemical and physical properties to the endogenous, unlabeled analyte, but a different mass. This allows it to co-elute with the analyte and experience similar effects during sample preparation and ionization, thus correcting for variability in the analytical process.[2]
Q2: What are the most common reasons for poor or low signal intensity of this compound?
Low signal intensity for this compound can be attributed to several factors, which can be broadly categorized as:
-
Matrix Effects: Co-eluting compounds from the biological matrix (e.g., plasma, urine) can interfere with the ionization of the internal standard, either suppressing or enhancing its signal.[3][4]
-
Suboptimal Mass Spectrometry Parameters: Incorrect or unoptimized settings for the ion source (e.g., capillary voltage, temperature) or fragmentation (collision energy) can lead to inefficient ion generation and detection.[5][6]
-
Inefficient Sample Preparation: Poor extraction efficiency or inadequate cleanup can result in the loss of the internal standard or the presence of interfering substances.[7]
-
Chromatographic Issues: Poor peak shape or a lack of co-elution with the unlabeled analyte can lead to inconsistent results and apparent low intensity due to differential matrix effects.[2][8]
-
Internal Standard Stability and Purity: Degradation of the this compound stock solution or the presence of impurities can lead to a weaker than expected signal.[8] Back-exchange of deuterium (B1214612) for hydrogen can also occur under certain conditions.[8]
-
Instrumental Problems: Issues such as a contaminated ion source, leaks in the vacuum system, or a failing detector can cause a general loss of sensitivity for all analytes.[3][9]
Q3: How do I know if matrix effects are causing the low signal?
Matrix effects occur when components in the sample matrix affect the ionization efficiency of the analyte and internal standard.[4] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal).[8] A common way to assess this is through a post-extraction addition experiment:
-
Prepare a blank matrix sample (a sample of the same biological matrix without the analyte or IS).
-
Extract this blank matrix.
-
Spike the extracted blank matrix with a known concentration of this compound.
-
Separately, prepare a neat solution of this compound at the same concentration in a clean solvent.
-
Compare the signal intensity of the IS in the extracted matrix to the signal in the neat solution. A significantly lower signal in the matrix indicates ion suppression.
Q4: My this compound peak is showing up at a slightly different time than the unlabeled N2-Methylguanosine. Is this a problem?
A slight difference in retention time between a deuterated internal standard and its unlabeled counterpart is a known phenomenon called the "deuterium isotope effect".[2] This is often not a major issue if the shift is small and consistent. However, if the retention time difference is significant, it can lead to differential matrix effects, where the analyte and the internal standard are affected differently by co-eluting matrix components, compromising analytical accuracy.[2][8] If this occurs, chromatographic conditions should be optimized to ensure complete co-elution.[8]
Q5: Could the stability of the this compound be an issue?
Yes, the stability of the deuterated internal standard can be a factor. Deuterium labels can sometimes exchange with protons from the solvent (a phenomenon known as back-exchange), particularly if there are labile protons in the molecule's structure.[8] It is also important to consider the storage conditions. Stock solutions should be stored at the recommended temperature (e.g., -20°C) and in appropriate solvents to prevent degradation.[10] For in vivo experiments, it is often recommended to prepare working solutions freshly on the day of use.[1]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving poor signal intensity for this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Signal Intensity | Suboptimal Ionization/MS Parameters: Incorrect source settings (voltage, gas flow, temperature) or MRM transitions.[11] | Infuse a standard solution of this compound directly into the mass spectrometer and optimize all relevant parameters (e.g., cone voltage, collision energy) to maximize the signal.[7] Verify the precursor and product ion masses. |
| Sample Preparation Issues: Poor extraction recovery or loss of analyte during evaporation/reconstitution steps. | Optimize the sample preparation method (e.g., switch from protein precipitation to solid-phase extraction for cleaner samples).[12] Ensure complete solvent evaporation and proper reconstitution in a solvent compatible with the mobile phase. | |
| Instrument Contamination: A dirty ion source, capillary, or orifice can significantly reduce sensitivity.[3][9] | Clean the ion source, transfer capillary, and other front-end components of the mass spectrometer according to the manufacturer's guidelines.[3] | |
| Inconsistent or Variable Signal Intensity | Matrix Effects: Ion suppression or enhancement from co-eluting matrix components.[8][13] | Improve sample cleanup to remove interfering matrix components.[12] Adjust chromatographic conditions to separate this compound from the suppressive region. Evaluate different ionization techniques (e.g., APCI instead of ESI) if possible.[5] |
| Inconsistent Sample Preparation: Variability in pipetting, extraction, or dilution.[12] | Use calibrated pipettes and automate sample preparation steps where possible. Add the internal standard early in the workflow to account for variability in extraction efficiency.[12] | |
| System Instability: Fluctuations in LC pump pressure, temperature, or MS power supplies.[14] | Allow the LC-MS system to fully equilibrate before starting the analytical run. Monitor system suitability samples throughout the run to detect any drift in performance. | |
| Poor Peak Shape (Broadening or Splitting) | Suboptimal Chromatography: Incompatible sample solvent, poor column condition, or an inadequate mobile phase gradient.[5][11] | Ensure the sample is dissolved in a solvent similar in strength to the initial mobile phase.[11] Use a new or properly maintained column. Optimize the mobile phase composition and gradient profile. |
| Contamination: Buildup of contaminants on the analytical column or in the LC system.[5] | Flush the LC system and column with strong solvents. If the problem persists, replace the column.[11] |
Mass Spectrometry Parameters for Analysis
The following table provides a starting point for mass spectrometer settings for the analysis of this compound. These parameters should be optimized for your specific instrument and method.[6][11]
| Parameter | Typical Setting (Positive ESI) | Purpose |
| Ionization Mode | Electrospray Ionization (ESI+) | Efficiently ionizes polar molecules like N2-Methylguanosine. |
| Capillary Voltage | 3000 - 4000 V | Affects the efficiency of droplet charging and ion formation.[7] |
| Source Temperature | 120 - 150 °C | Controls the temperature of the ion source block. |
| Desolvation Temperature | 350 - 500 °C | Facilitates the evaporation of solvent from the ESI droplets. |
| Cone Gas Flow | ~50 L/Hr | Helps to prevent solvent clusters from entering the mass analyzer. |
| Desolvation Gas Flow | 600 - 1000 L/Hr | Aids in the desolvation process to form gas-phase ions.[7] |
| Collision Energy (for MS/MS) | 10 - 30 eV | Controls the fragmentation of the precursor ion in the collision cell.[7] |
| Scan Type | Multiple Reaction Monitoring (MRM) | Provides high sensitivity and selectivity for quantitative analysis.[11] |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is a common method for extracting small molecules from plasma or serum samples.
-
Sample Thawing: Thaw plasma/serum samples and this compound stock solutions on ice.
-
Aliquoting: Aliquot 100 µL of the plasma sample into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the this compound working solution to the plasma sample.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) (or methanol) to the sample to precipitate proteins.[11]
-
Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein denaturation.
-
Centrifugation: Centrifuge the sample at a high speed (e.g., >12,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[7]
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a well plate, avoiding disturbance of the protein pellet.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).
-
Analysis: Vortex briefly, centrifuge to pellet any remaining particulates, and inject the supernatant into the LC-MS/MS system.
Protocol 2: Basic LC-MS/MS Method
This protocol provides a general starting point for the chromatographic separation and detection.
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, <2 µm particle size).[11]
-
Mobile Phase A: 0.1% Formic Acid in Water.[11]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[11]
-
Flow Rate: 0.4 mL/min.[11]
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: Linear ramp from 5% to 95% B
-
5-7 min: Hold at 95% B
-
7.1-9 min: Return to 5% B and equilibrate
-
-
Injection Volume: 5 µL.[11]
-
MS System: A triple quadrupole mass spectrometer operating in positive ESI and MRM mode.[11]
Visualizations
Caption: A logical workflow for troubleshooting poor signal intensity.
Caption: The impact of matrix effects on internal standard (IS) ionization.
Caption: A typical experimental workflow for quantitative analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. waters.com [waters.com]
- 3. zefsci.com [zefsci.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. gmi-inc.com [gmi-inc.com]
- 6. Optimization of Mass Spectrometric Parameters in Data Dependent Acquisition for Untargeted Metabolomics on the Basis of Putative Assignments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Stability of sample extracts of vitamin D3 metabolites after chemical derivatization for LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. HELP WITH INCONSISTENT AND FLUCTUATING SIGNAL ON LC/MS/MS - Chromatography Forum [chromforum.org]
Technical Support Center: Quantification of RNA Modifications with Deuterated Standards
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using deuterated standards to quantify RNA modifications.
Frequently Asked Questions (FAQs)
Q1: Why are deuterated internal standards used for quantifying RNA modifications?
A1: Deuterated internal standards are considered a gold standard in quantitative mass spectrometry-based bioanalysis.[1] They are isotopically labeled analogs of the analyte of interest where one or more hydrogen atoms are replaced by deuterium (B1214612).[2] Because their chemical behavior is nearly identical to the unlabeled analyte, they can effectively track the analyte throughout the entire analytical workflow, from sample preparation to detection. This allows for correction of variations such as sample loss during preparation, injection volume variability, and matrix effects (ion suppression or enhancement) in the mass spectrometer, leading to highly accurate and precise quantification.[3]
Q2: What are the main advantages of using deuterated standards over other stable isotope-labeled standards like ¹³C or ¹⁵N?
A2: The primary advantage of deuterated standards is their relatively lower cost of synthesis compared to ¹³C or ¹⁵N labeled compounds.[4][5] However, it is important to note that ¹³C-labeled standards are often considered superior as they do not exhibit the chromatographic isotope effect and are not at risk of isotopic exchange.[6][7]
Q3: What is the "kinetic isotope effect" (KIE) and how does it affect quantification with deuterated standards?
A3: The kinetic isotope effect is a change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes.[3][8] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, meaning more energy is required to break it.[2][9] This can lead to a slower reaction rate if the cleavage of this bond is a rate-determining step in a metabolic pathway or an in-source fragmentation process in the mass spectrometer. This can potentially lead to quantification inaccuracies if not properly accounted for during method development.
Q4: Can deuterated standards be unstable?
A4: Yes, deuterated standards can be prone to back-exchange of deuterium atoms with hydrogen atoms from the sample matrix or solvent, especially if the deuterium is located on exchangeable sites like -OH or -NH groups.[7][10] It is also crucial to avoid storing deuterated compounds in acidic or basic solutions to prevent exchange.[11] The stability of deuterated phosphoramidites, used in oligonucleotide synthesis, is challenged by hydrolysis and oxidation.[12]
Q5: What is the "chromatographic isotope effect"?
A5: Deuterated compounds may have slightly different retention times in liquid chromatography compared to their non-deuterated counterparts.[2] This is known as the chromatographic isotope effect and is attributed to small differences in polarity and molecular volume. This can be problematic if the deuterated standard does not co-elute perfectly with the analyte, as they may experience different matrix effects, leading to quantitative errors.[13]
Troubleshooting Guides
This section provides solutions to common problems encountered during the quantification of RNA modifications using deuterated standards.
Problem 1: Poor reproducibility and accuracy in quantification.
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Ensure precise and consistent addition of the deuterated internal standard to all samples, calibrators, and quality controls at a fixed concentration.[14] |
| Matrix Effects | Optimize sample clean-up procedures (e.g., solid-phase extraction) to remove interfering substances from the biological matrix.[11] Ensure co-elution of the analyte and the deuterated standard to compensate for matrix effects.[14] |
| Instability of Deuterated Standard | Verify the stability of the deuterated standard in the solvents and conditions used for sample preparation and storage. Avoid acidic or basic conditions.[11] For new assays, consider using ¹³C-labeled standards which are not susceptible to exchange.[10][15] |
| Instrumental Drift | Regularly calibrate the mass spectrometer and monitor system suitability to ensure consistent performance. |
Problem 2: Chromatographic issues - peak splitting, broadening, or retention time shifts.
| Possible Cause | Troubleshooting Step |
| Chromatographic Isotope Effect | A slight shift in retention time between the analyte and the deuterated standard is expected. However, if the separation is too large, it can lead to quantification errors.[13] Consider using a ¹³C-labeled standard for perfect co-elution.[6] |
| Poor Column Performance | Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced.[16] |
| Inappropriate Injection Solvent | Dissolve the sample in a solvent that is no stronger than the initial mobile phase to avoid peak distortion.[11] |
| Co-elution of Isomers | Positional isomers of RNA modifications can be difficult to separate. Optimize the chromatographic gradient and consider using a column with a different selectivity. High-resolution mass spectrometry can also help distinguish between co-eluting isobaric ions.[14][17] |
Quantitative Data Summary
The following table summarizes a comparison of key characteristics for ¹³C-labeled versus deuterium-labeled internal standards for quantitative analysis.
| Feature | ¹³C-Labeled Standard | Deuterium-Labeled Standard | Rationale & Implications |
| Isotopic Stability | High. ¹³C atoms are integrated into the carbon backbone and are not susceptible to exchange.[10] | Variable. Deuterium atoms can be prone to back-exchange with hydrogen from the matrix or solvent.[7][10] | ¹³C-labeling provides greater assurance of isotopic stability. |
| Chromatographic Co-elution | Excellent. The physicochemical properties are virtually identical to the unlabeled analyte. | Good, but can exhibit a slight retention time shift (chromatographic isotope effect).[2] | ¹³C standards ensure that the analyte and standard experience the same matrix effects. |
| Potential for Isotopic Interference | Lower. The natural abundance of ¹³C is ~1.1%.[10] | Higher. Potential for in-source fragmentation and H-D exchange can complicate spectra.[10] | ¹³C labeling generally provides a cleaner analytical signal. |
| Cost | Generally higher due to more complex synthesis.[5] | Generally lower.[4] | The higher cost of ¹³C standards can be offset by reduced method development time.[15] |
Experimental Protocols
Protocol 1: General Workflow for LC-MS/MS Analysis of RNA Modifications
This protocol outlines the major steps for the quantification of RNA modifications.
-
RNA Isolation: Isolate total RNA from cells or tissues using a standard method such as phenol-chloroform extraction.[18]
-
RNA Purification: Purify the RNA of interest by size or sequence.[18]
-
Enzymatic Hydrolysis:
-
Digest the purified RNA into nucleosides using a cocktail of enzymes. A common combination is Nuclease P1, followed by bacterial alkaline phosphatase.
-
Alternatively, a one-pot reaction can be performed with enzymes that are active under similar buffer conditions.[18]
-
-
Addition of Internal Standard: Add a known amount of the deuterated internal standard to each sample and calibration standard.[18]
-
Enzyme Removal (Optional): Remove enzymes using a molecular-weight-cutoff filter.[18]
-
LC-MS/MS Analysis: Analyze the samples on an LC-MS/MS instrument. A reversed-phase C18 column is commonly used with a mobile phase gradient of ammonium (B1175870) acetate (B1210297) buffer and acetonitrile.
-
Data Analysis: Quantify the modified nucleosides by comparing the peak area ratio of the analyte to the deuterated internal standard against a calibration curve.
Protocol 2: Detailed Enzymatic Hydrolysis of RNA
This protocol provides a more detailed procedure for the enzymatic digestion of RNA.
-
To 1-5 µg of purified RNA in an RNase-free microcentrifuge tube, add the following:
-
Nuclease P1 buffer (e.g., 10 mM ammonium acetate, pH 5.3)
-
Nuclease P1 (1-2 units)
-
-
Incubate at 37°C for 2 hours.
-
Add alkaline phosphatase buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Add bacterial alkaline phosphatase (1-2 units).
-
Incubate at 37°C for an additional 2 hours.
-
Stop the reaction by adding a solvent suitable for injection or by heat inactivation (e.g., 95°C for 5 minutes), depending on the subsequent steps.
Visualizations
Caption: General workflow for RNA modification quantification using LC-MS/MS.
Caption: Troubleshooting flowchart for inaccurate RNA modification quantification.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. apo.ansto.gov.au [apo.ansto.gov.au]
- 10. benchchem.com [benchchem.com]
- 11. agilent.com [agilent.com]
- 12. benchchem.com [benchchem.com]
- 13. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 14. pubs.acs.org [pubs.acs.org]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. benchchem.com [benchchem.com]
- 17. Analysis of RNA and its Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: N2-Methylguanosine-d3 and Matrix Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for addressing matrix effects when using N2-Methylguanosine-d3 as a stable isotope-labeled (SIL) internal standard in mass spectrometry-based bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a deuterated form of N2-Methylguanosine, a modified nucleoside found in various biological matrices.[1] As a stable isotope-labeled internal standard (SIL-IS), it is considered the "gold standard" for quantitative mass spectrometry.[2] Because it is chemically and physically almost identical to the endogenous analyte (N2-Methylguanosine), it is expected to co-elute chromatographically and exhibit similar behavior during sample extraction and ionization. This allows it to compensate for variations in sample preparation and, most importantly, for matrix effects.[2]
Q2: What are matrix effects and how do they affect my analysis?
Matrix effects are the alteration of ionization efficiency for a target analyte due to co-eluting compounds from the sample matrix.[3][4] The "matrix" refers to all components in a sample other than the analyte of interest, such as salts, lipids, proteins, and metabolites.[5] These effects can manifest as:
-
Ion Suppression: A decrease in the analyte's signal response, leading to underestimation of its concentration. This is the more common effect.[3][5]
-
Ion Enhancement: An increase in the analyte's signal response, leading to an overestimation.[4][5]
Matrix effects are a major concern in quantitative LC-MS analysis as they can severely compromise the accuracy, precision, and sensitivity of the method.[3][4]
Q3: Doesn't using this compound automatically correct for all matrix effects?
While this compound is highly effective, it may not always provide perfect compensation for matrix effects. Issues can arise under certain circumstances:
-
Chromatographic Shift: The deuterium (B1214612) isotope effect can sometimes cause a slight shift in retention time between the analyte and the SIL-IS. If this shift causes them to elute into regions with different levels of co-eluting interferences, they will experience different degrees of ion suppression or enhancement.
-
Severe Matrix Effects: In cases of extreme ion suppression, the signal for both the analyte and the internal standard can be significantly reduced, impacting the overall sensitivity of the assay.
-
Variable Matrix Composition: The composition of the biological matrix can vary between samples or different lots of pooled matrix, leading to inconsistent matrix effects that may not be fully compensated for by the SIL-IS.[6]
Q4: How can I quantitatively assess the matrix effect in my assay?
The most common method is the post-extraction addition experiment . This involves comparing the response of the analyte in a blank, extracted matrix that has been spiked with the analyte post-extraction to the response of the analyte in a neat (pure) solvent at the same concentration.[7][8] The Matrix Factor (MF) is calculated to quantify the extent of the matrix effect.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
Issue 1: Poor accuracy and precision in my quality control (QC) samples.
-
Possible Cause: Inconsistent matrix effects that are not being fully compensated by this compound.
-
Troubleshooting Steps:
-
Quantify the Matrix Effect: Perform a post-extraction addition experiment (see Experimental Protocols below) to determine the Matrix Factor. A significant deviation from 1.0 indicates a strong matrix effect.
-
Optimize Chromatography: Modify your LC method to improve the separation of N2-Methylguanosine from co-eluting matrix components. This can involve trying a different column chemistry, adjusting the mobile phase composition, or altering the gradient profile.[5]
-
Enhance Sample Cleanup: A more rigorous sample preparation method can help remove interfering matrix components before LC-MS analysis. Consider switching from protein precipitation to liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[9]
-
Issue 2: The peak area of this compound is highly variable between samples.
-
Possible Cause: Differential matrix effects across your sample set.
-
Troubleshooting Steps:
-
Investigate Sample-to-Sample Variability: Assess the matrix effect in multiple individual sources of your biological matrix (e.g., plasma from different donors).[3]
-
Improve Sample Preparation: A more robust sample cleanup method like SPE is often necessary to remove the variable interfering components present in different sample lots.[9]
-
Check for Isotope Exchange: For deuterated standards, although less common at stable positions, ensure there is no back-exchange of deuterium for hydrogen during sample processing. This can be investigated by analyzing the standard after incubation in the matrix for an extended period.[10]
-
Issue 3: The retention times of N2-Methylguanosine and this compound are different.
-
Possible Cause: The deuterium isotope effect. This is a known phenomenon where the replacement of hydrogen with deuterium can slightly alter the physicochemical properties of a molecule, leading to a small difference in chromatographic retention time.
-
Troubleshooting Steps:
-
Assess the Impact: Determine if the observed retention time shift is causing differential matrix effects. Infuse a constant concentration of your analyte and internal standard post-column while injecting an extracted blank matrix. A significant divergence in the signal response during the elution window of interfering components indicates a problem.
-
Adjust Chromatography: Minor adjustments to the mobile phase composition or temperature may help to co-elute the analyte and internal standard more closely.
-
Consider an Alternative IS: If the deuterium isotope effect is severe and cannot be mitigated, consider using a 13C or 15N-labeled internal standard, as these heavier isotopes do not typically cause chromatographic shifts.[11]
-
Quantitative Data Summary
The following tables summarize data related to matrix effects and the performance of internal standards.
Table 1: Example of Matrix Effect Calculation in Human Urine
| Parameter | Description | Calculation | Example Value | Interpretation |
| Analyte Response in Neat Solution (A) | Peak area of N2-Methylguanosine in pure solvent. | - | 500,000 | Reference response without matrix. |
| Analyte Response in Post-Extraction Spike (B) | Peak area of N2-Methylguanosine in extracted blank urine. | - | 325,000 | Response in the presence of matrix. |
| Matrix Factor (MF) | Quantifies the degree of ion suppression or enhancement. | MF = B / A | 0.65 | A value < 1 indicates ion suppression. |
| Matrix Effect (%) | Expresses the matrix effect as a percentage. | % ME = (MF - 1) * 100 | -35% | A 35% reduction in signal due to the matrix. |
Table 2: Comparison of Sample Preparation Techniques on Matrix Effect Reduction
| Sample Preparation Method | Analyte | Matrix | Matrix Effect (%) | Reference |
| Protein Precipitation | Various Drugs | Plasma | -50% to -80% | [9] |
| Liquid-Liquid Extraction (LLE) | Various Drugs | Plasma | -10% to -30% | [9] |
| Solid-Phase Extraction (SPE) | Various Drugs | Plasma | 0% to -15% | [9] |
| Online SPE | Oxidized Nucleosides | Urine | -14% to -43% | [12] |
Note: These are generalized values. The actual matrix effect is analyte and matrix-dependent.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Addition)
Objective: To quantify the degree of ion suppression or enhancement for N2-Methylguanosine.
Methodology:
-
Prepare Three Sets of Samples (in triplicate):
-
Set A (Neat Solution): Spike N2-Methylguanosine and this compound into the final reconstitution solvent at a known concentration (e.g., mid-range of your calibration curve).
-
Set B (Post-Extraction Spike): Process blank biological matrix (e.g., plasma, urine) through your entire sample preparation procedure. In the final step, just before analysis, spike the extracted matrix with N2-Methylguanosine and this compound at the same concentration as Set A.[7]
-
Set C (Pre-Extraction Spike): Spike N2-Methylguanosine and this compound into the blank biological matrix before starting the sample preparation procedure.
-
-
LC-MS/MS Analysis: Analyze all three sets of samples under the same conditions.
-
Data Analysis:
-
Calculate the Matrix Factor (MF) :
-
MF = (Mean peak area of N2-Methylguanosine in Set B) / (Mean peak area of N2-Methylguanosine in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Calculate the Recovery (RE) :
-
RE (%) = [(Mean peak area of N2-Methylguanosine in Set C) / (Mean peak area of N2-Methylguanosine in Set B)] * 100
-
-
Calculate the Process Efficiency (PE) :
-
PE (%) = [(Mean peak area of N2-Methylguanosine in Set C) / (Mean peak area of N2-Methylguanosine in Set A)] * 100
-
-
Protocol 2: Solid-Phase Extraction (SPE) for Nucleosides from Plasma
Objective: To provide a cleaner sample extract compared to protein precipitation, thereby reducing matrix effects.
Methodology: (This is a general protocol and should be optimized for your specific application)
-
Conditioning: Condition a mixed-mode cation exchange (MCX) SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Pre-treatment: Dilute 100 µL of plasma with 100 µL of 4% phosphoric acid in water. Add this compound internal standard.
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M hydrochloric acid, followed by 1 mL of methanol to remove interfering substances.
-
Elution: Elute the N2-Methylguanosine and this compound with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.
Visualizations
References
- 1. Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. longdom.org [longdom.org]
- 6. Matrix Normalization Techniques for Definitive Urine Drug Testing [ouci.dntb.gov.ua]
- 7. waters.com [waters.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 10. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 11. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 12. Clinical relevance of guanine-derived urinary biomarkers of oxidative stress, determined by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Accurate N2-methylguanosine (m2G) Quantification
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice to improve the accuracy of N2-methylguanosine (m2G) quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is the most common method for accurate m2G quantification?
The most widely adopted method for the sensitive and accurate quantification of m2G is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[1][2][3] This technique, often utilizing stable isotope-labeled internal standards, allows for precise measurement of m2G levels in various biological samples, including total RNA, enriched RNA populations, or specific RNA targets.[1][3]
Q2: Why is an internal standard essential for accurate quantification?
An internal standard (IS), particularly a stable isotope-labeled (SIL) version of m2G, is crucial for correcting variability during sample preparation and analysis. The SIL-IS has nearly identical chemical and physical properties to the target analyte (m2G) but a different mass, allowing it to be distinguished by the mass spectrometer. By adding a known amount of the SIL-IS to samples at the beginning of the workflow, any loss of analyte during extraction, digestion, or injection can be normalized, significantly improving the accuracy and reproducibility of the quantification.
Q3: What are the key steps in a typical m2G quantification workflow?
A standard workflow for m2G quantification involves:
-
RNA Isolation: Extraction of total RNA or specific RNA species from the biological sample.
-
RNA Digestion: Enzymatic hydrolysis of the RNA into individual nucleosides.
-
Sample Cleanup: Removal of enzymes and other interfering substances.
-
LC-MS/MS Analysis: Separation of the nucleosides by liquid chromatography followed by detection and quantification using tandem mass spectrometry.
Q4: Can isomeric forms of methylated guanosine (B1672433) interfere with m2G detection?
Yes, other methylated guanosine isomers such as 1-methylguanosine (B33566) (m1G) and 7-methylguanosine (B147621) (m7G) have the same mass as m2G and can co-elute during chromatography, leading to inaccurate quantification.[4][5][6] Therefore, chromatographic separation must be optimized to resolve these isomers. Additionally, tandem mass spectrometry (MS/MS) is essential as the fragmentation patterns of these isomers can be used to differentiate them.[4][5][7]
Experimental Protocol: LC-MS/MS Quantification of m2G in RNA
This protocol provides a general framework for the quantification of m2G. Optimization may be required for specific sample types and instrumentation.
1. RNA Digestion
-
To 1-5 µg of RNA in an RNase-free tube, add a stable isotope-labeled internal standard (e.g., [13C,15N]-m2G).
-
Add an appropriate volume of digestion buffer (e.g., 10 mM ammonium (B1175870) acetate (B1210297) or ammonium bicarbonate).
-
Add a cocktail of nucleases (e.g., nuclease P1) and phosphatases (e.g., bacterial alkaline phosphatase) to facilitate complete digestion of RNA to nucleosides.
-
Incubate the mixture at 37°C for 2-4 hours.
-
After incubation, the reaction can be stopped by adding a solvent like acetonitrile (B52724) or by heat inactivation, depending on the enzymes used.
2. Sample Cleanup
-
To remove the enzymes, which can interfere with the LC-MS/MS analysis, perform a filtration step using a molecular weight cutoff filter (e.g., 10 kDa).
-
Centrifuge the sample according to the filter manufacturer's instructions.
-
Collect the filtrate containing the nucleosides.
3. LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol (B129727) with 0.1% formic acid.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to separate the nucleosides. The gradient should be optimized to ensure baseline separation of m2G from its isomers.[1]
-
Flow Rate: A typical flow rate is 200-400 µL/min.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+) is typically used.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring a specific precursor ion to product ion transition for both m2G and its stable isotope-labeled internal standard.
-
MRM Transitions: The characteristic transition for guanosine involves the loss of the ribose sugar. For m2G, the precursor ion is the protonated molecule [M+H]+, and the product ion is the protonated methyl-guanine base. The exact m/z values should be determined by direct infusion of an m2G standard.
-
4. Data Analysis
-
Generate a calibration curve using a series of known concentrations of m2G standard spiked with a constant amount of the internal standard.
-
Plot the ratio of the peak area of m2G to the peak area of the internal standard against the concentration of m2G.
-
Use the linear regression of the calibration curve to determine the concentration of m2G in the unknown samples.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low m2G Signal | Incomplete RNA digestion. | Optimize digestion time and enzyme concentration. Ensure the digestion buffer is at the correct pH. |
| Analyte loss during sample preparation. | Use a stable isotope-labeled internal standard to track and correct for losses. Ensure proper handling and storage of samples to prevent degradation. | |
| Poor ionization in the mass spectrometer. | Check and optimize MS source parameters (e.g., capillary voltage, gas flow, temperature). Ensure the mobile phase is compatible with ESI. | |
| Incorrect MRM transition settings. | Confirm the precursor and product ion m/z values by infusing a pure m2G standard. | |
| Poor Peak Shape (Tailing or Fronting) | Column overload. | Dilute the sample or inject a smaller volume. |
| Column contamination or degradation. | Wash the column with a strong solvent. If the problem persists, replace the column. | |
| Inappropriate mobile phase composition. | Adjust the mobile phase pH or organic solvent content. | |
| High Background Noise | Contaminated solvents or reagents. | Use high-purity, LC-MS grade solvents and reagents. |
| Carryover from previous injections. | Implement a thorough needle wash protocol between samples. Inject a blank sample to check for carryover. | |
| Matrix effects from the sample. | Improve sample cleanup procedures. Use a stable isotope-labeled internal standard to compensate for matrix effects. | |
| Inaccurate Quantification / Poor Reproducibility | Inaccurate calibration curve. | Prepare fresh calibration standards. Ensure the concentration range of the calibration curve brackets the expected sample concentrations. |
| Co-elution with an isomeric compound (e.g., m1G, m7G). | Optimize the chromatographic gradient to achieve baseline separation of isomers.[4] Use MS/MS fragmentation to confirm the identity of the peak.[5] | |
| Variable matrix effects. | Use a stable isotope-labeled internal standard added at the beginning of the sample preparation process. | |
| Analyte degradation. | Investigate the stability of m2G under your specific sample preparation and storage conditions. Keep samples cold and process them promptly. |
Quantitative Data Summary
The following tables provide example performance metrics for the quantification of modified nucleosides using LC-MS/MS. Actual values will vary depending on the specific instrumentation, method, and matrix.
Table 1: Example Limits of Detection (LOD) and Quantification (LOQ)
| Analyte | Method | LOD (fmol on column) | LOQ (fmol on column) | Reference |
| PhIP-C8-dG | LC-ESI-MS/MS | 2.5 | 10.0 | [8] |
| N7-MedG | LC-UV-MS/MS | 64 | 130 | |
| O6-MedG | LC-UV-MS/MS | 43 | 85 |
Table 2: Example Recovery Rates
| Analyte | Matrix | Extraction Method | Apparent Recovery (%) | Reference |
| Multiclass Contaminants | Compound Feed | QuEChERS | 51-72% of compounds between 60-140% | [9] |
| Multiclass Contaminants | Single Feed Materials | QuEChERS | 52-89% of compounds between 60-140% | [9] |
Note: Apparent recovery can be influenced by both extraction efficiency and matrix effects.
Visualizations
Caption: General experimental workflow for m2G quantification.
Caption: A decision tree for troubleshooting m2G quantification issues.
References
- 1. LC-MS/MS for Assessing the Incorporation and Repair of N2-Alkyl-2′-deoxyguanosine in Genomic DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discover.library.noaa.gov [discover.library.noaa.gov]
- 3. Frontiers | N2-methylguanosine and N2, N2-dimethylguanosine in cytosolic and mitochondrial tRNAs [frontiersin.org]
- 4. The differentiation of methyl guanosine isomers by laser ionization Fourier transform mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Potential Misidentification of Natural Isomers and Mass-Analogs of Modified Nucleosides by Liquid Chromatography–Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Detection and quantitation of N-(deoxyguanosin-8-yl)-2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine adducts in DNA using online column-switching liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing ion suppression for N2-Methylguanosine-d3 in complex samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression for the accurate quantification of N2-Methylguanosine-d3 in complex biological samples using LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A1: Ion suppression is a matrix effect where co-eluting endogenous or exogenous compounds in a sample reduce the ionization efficiency of the target analyte, this compound, in the mass spectrometer's ion source.[1][2] This leads to a decreased signal intensity, which can significantly compromise the accuracy, precision, and sensitivity of your quantitative results.[2][3] Given that this compound is often analyzed in complex biological matrices like plasma, urine, or cell lysates, the presence of salts, phospholipids, and other metabolites makes it particularly susceptible to ion suppression.[2][4]
Q2: How can I determine if ion suppression is affecting my this compound signal?
A2: A post-column infusion experiment is a standard method to diagnose and pinpoint ion suppression. This involves infusing a constant flow of a standard solution of this compound into the mass spectrometer while injecting a blank matrix extract (a sample that has gone through your entire sample preparation process but contains no analyte). A drop in the stable baseline signal of this compound at a specific retention time indicates the presence of co-eluting matrix components that are causing ion suppression.
Q3: What are the most common sources of ion suppression in the analysis of modified nucleosides like this compound?
A3: For hydrophilic and modified nucleosides, common sources of ion suppression include:
-
Phospholipids: Abundant in plasma and cell membrane extracts.
-
Salts and Buffers: High concentrations of non-volatile salts from buffers used during sample preparation can crystallize in the ion source.
-
Endogenous Metabolites: Complex biological samples contain numerous small molecules that can co-elute with the analyte.
-
Residual Proteins and Peptides: Incomplete removal of proteins during sample preparation can lead to significant ion suppression.
Q4: Is a stable isotope-labeled internal standard like this compound sufficient to correct for ion suppression?
A4: While using a stable isotope-labeled internal standard (SIL-IS) is a highly recommended and powerful strategy to compensate for matrix effects, it may not completely overcome severe ion suppression.[5][6] A SIL-IS like this compound co-elutes with the analyte and experiences similar degrees of ion suppression, allowing for accurate quantification based on the analyte-to-IS ratio.[7] However, if the suppression is so strong that the signal for both the analyte and the IS is significantly diminished, the sensitivity of the assay can be compromised, potentially leading to results below the limit of quantification.[8] Therefore, it is always best to minimize ion suppression as much as possible through effective sample preparation and chromatography, even when using a SIL-IS.[8]
Troubleshooting Guides
This section provides solutions to common issues encountered during the LC-MS/MS analysis of this compound.
Issue 1: Low or Inconsistent Signal Intensity for this compound
| Potential Cause | Recommended Solution |
| Significant Ion Suppression | Perform a post-column infusion experiment to confirm. If suppression is present, improve sample preparation by implementing Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). Optimize chromatographic conditions to separate this compound from the suppressing region. |
| Inefficient Sample Extraction | N2-Methylguanosine is a polar molecule. Ensure your extraction method is suitable for hydrophilic compounds. For LLE, consider adjusting the pH of the aqueous phase. For SPE, use a sorbent chemistry appropriate for polar analytes, such as a mixed-mode or hydrophilic interaction liquid chromatography (HILIC) type sorbent. |
| Suboptimal MS Parameters | Infuse a standard solution of this compound and optimize source parameters (e.g., spray voltage, gas flows, and temperatures) and collision energy to maximize signal intensity. |
| Analyte Degradation | Ensure samples are processed and stored at appropriate temperatures to prevent degradation. The stability of methylated nucleosides can be pH and temperature-dependent.[9] |
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Potential Cause | Recommended Solution |
| Column Overload | Reduce the injection volume or dilute the sample. |
| Incompatible Injection Solvent | The injection solvent should be weaker than the initial mobile phase to ensure good peak focusing on the column. Reconstitute the final extract in the initial mobile phase. |
| Secondary Interactions with Column | Modified nucleosides can have secondary interactions with the stationary phase. Consider adding a small amount of a modifier (e.g., formic acid) to the mobile phase. Alternatively, test a column with a different stationary phase chemistry. |
| Column Contamination or Degradation | Flush the column with a strong solvent. If performance does not improve, replace the column. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma
This protocol is a general guideline and should be optimized for your specific application.
-
Pre-treatment: To 100 µL of plasma, add 200 µL of methanol (B129727) containing the internal standard (this compound). Vortex for 1 minute to precipitate proteins. Centrifuge at 10,000 x g for 10 minutes.
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the supernatant from the pre-treatment step onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol to remove polar interferences and phospholipids.
-
Elution: Elute this compound with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Enzymatic Digestion of DNA for this compound Analysis
This protocol is adapted for the analysis of N2-Methylguanosine incorporated into DNA.[10]
-
Digestion Setup: To 1 µg of genomic DNA, add your internal standard. Add 10 units of nuclease P1 and 0.00125 units of phosphodiesterase II in a buffer containing 30 mM sodium acetate (B1210297) (pH 5.6) and 1 mM ZnCl₂.
-
Incubation 1: Incubate the mixture at 37°C for 24 hours.
-
Second Digestion: Add 1.0 unit of alkaline phosphatase and 0.0025 units of phosphodiesterase I. Adjust the pH to 8.9 with 0.5 M Tris-HCl.
-
Incubation 2: Incubate at 37°C for another 4 hours.
-
Neutralization and Cleanup: Neutralize the reaction with 1.0 M formic acid. Remove enzymes by chloroform (B151607) extraction.
-
Drying and Reconstitution: Dry the aqueous phase in a vacuum centrifuge and reconstitute in water for LC-MS/MS analysis.[10]
Quantitative Data Summary
The following table presents representative LC-MS/MS parameters and detection limits for N2-methylated guanosine (B1672433) species. These values can serve as a starting point for method development.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Limit of Quantification (LOQ) | Reference |
| N2-Methyl-2'-deoxyguanosine | 282 | 166 | 20 | 0.13 pmol | [9][10] |
| [¹⁵N₅]-N2-Methyl-2'-deoxyguanosine | 287 | 171 | 20 | - | [10] |
| N7-Methyl-2'-deoxyguanosine | 282 | 166 | - | 0.13 pmol | [9] |
| [²H₃]N7-Methyl-2'-deoxyguanosine | 285 | 169 | - | - | [9] |
Visualizations
Caption: General experimental workflow for the analysis of this compound.
Caption: Troubleshooting logic for low signal intensity of this compound.
References
- 1. ssi.shimadzu.com [ssi.shimadzu.com]
- 2. longdom.org [longdom.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Protein precipitation: A comprehensive guide | Abcam [abcam.com]
- 5. Drug-mediated ion suppression and mitigation of interferences using liquid chromatography-quadrupole/time of flight mass spectrometry (LC-Q/TOF-MS) and liquid chromatography tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Purification and Analysis of Nucleotides and Nucleosides from Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative determination of N7-methyldeoxyguanosine and O6-methyldeoxyguanosine in DNA by LC-UV-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. LC-MS/MS for Assessing the Incorporation and Repair of N2-Alkyl-2′-deoxyguanosine in Genomic DNA - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for storing and handling N2-Methylguanosine-d3
This technical support center provides best practices for the storage, handling, and use of N2-Methylguanosine-d3 in research and development settings.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its primary applications?
This compound is the deuterated form of N2-Methylguanosine, a modified nucleoside found in various types of RNA, including transfer RNA (tRNA) and ribosomal RNA (rRNA). The incorporation of deuterium (B1214612) (a stable isotope of hydrogen) makes it a valuable tool for quantitative analysis.[1] Its primary applications are as an internal standard in quantitative nuclear magnetic resonance (qNMR) spectroscopy and liquid chromatography-mass spectrometry (LC-MS) for the precise measurement of N2-Methylguanosine in biological samples.
2. What are the recommended storage conditions for this compound?
Proper storage is crucial to maintain the integrity of this compound. The following table summarizes the recommended storage conditions:
| Storage Form | Temperature | Duration | Light Conditions |
| Solid | 4°C | Long-term | Protect from light |
| Stock Solution (-80°C) | -80°C | Up to 2 years | Protect from light |
| Stock Solution (-20°C) | -20°C | Up to 1 year | Protect from light |
For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.
3. What are the general safety precautions for handling this compound?
While this compound is not considered acutely toxic, standard laboratory safety practices for handling chemical compounds should be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses with side shields, a lab coat, and chemical-resistant gloves. All handling of the solid form should be done in a well-ventilated area or a chemical fume hood to avoid inhalation of any fine particles.
4. How should this compound waste be disposed of?
Deuterated compounds should be treated as chemical waste. Dispose of this compound and any contaminated labware in a designated hazardous waste container that is clearly labeled. Do not dispose of this compound down the drain or in the regular trash. Follow all local, state, and federal regulations for hazardous waste disposal.
Troubleshooting Guides
LC-MS Analysis
Issue: Poor peak shape or low signal intensity for this compound.
-
Possible Cause: Suboptimal chromatography conditions.
-
Solution: Ensure the mobile phase composition is appropriate for reversed-phase chromatography of polar molecules like nucleosides. A gradient elution with a C18 column is typically used. Consider adjusting the gradient profile or the concentration of the ion-pairing reagent if one is used.
-
-
Possible Cause: Suboptimal mass spectrometry settings.
-
Solution: Optimize the electrospray ionization (ESI) source parameters, including capillary voltage, gas flow, and temperature. Perform a tuning of the instrument using a standard solution of this compound to determine the optimal fragmentation energy for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) transitions.
-
-
Possible Cause: Adsorption of the analyte to labware or filtration materials.
-
Solution: Use low-binding microcentrifuge tubes and pipette tips. If filtering samples, be aware that some modified nucleosides can adsorb to certain filter materials like polyethersulfone (PES). Consider using composite regenerated cellulose (B213188) (CRC) filters or omitting the filtration step if possible.
-
Issue: Inaccurate quantification results.
-
Possible Cause: Instability of the analyte during sample preparation.
-
Solution: Some modified nucleosides can be unstable in aqueous solutions for extended periods. Minimize the time between sample preparation and analysis. Keep samples on ice or in a cooled autosampler.
-
-
Possible Cause: Matrix effects from the biological sample.
-
Solution: Employ a robust sample clean-up procedure to remove interfering substances. This may include solid-phase extraction (SPE) or liquid-liquid extraction. The use of a deuterated internal standard like this compound helps to compensate for matrix effects.
-
-
Possible Cause: Co-elution with isobaric compounds.
-
Solution: Ensure that the chromatographic method provides sufficient resolution to separate N2-Methylguanosine from other structurally similar compounds that may have the same mass. High-resolution mass spectrometry can also aid in distinguishing between isobaric species.
-
qNMR Analysis
Issue: Inaccurate quantification results.
-
Possible Cause: Incomplete relaxation of the nuclei.
-
Solution: Ensure that the relaxation delay (d1) in your NMR pulse sequence is sufficiently long to allow for full relaxation of all relevant protons. This is typically 5 times the longest T1 relaxation time.
-
-
Possible Cause: Poor shimming or baseline correction.
-
Solution: Accurate shimming is critical for quantitative NMR. Ensure that the peaks are symmetrical and well-resolved. Apply a proper baseline correction to the spectrum before integration.
-
-
Possible Cause: Incorrect integration of signals.
-
Solution: Integrate a region that encompasses the entire peak, including any satellite peaks. Use a consistent integration width for all signals being compared.
-
Experimental Protocols
Protocol 1: Use of this compound as an Internal Standard in LC-MS Analysis of RNA Digests
1. Preparation of this compound Stock Solution:
- Accurately weigh a known amount of solid this compound.
- Dissolve in an appropriate solvent (e.g., RNase-free water or a compatible buffer) to a final concentration of 1 mg/mL.
- Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
2. RNA Digestion:
- Isolate total RNA from the biological sample of interest.
- Digest a known amount of RNA (e.g., 1-10 µg) to single nucleosides using a mixture of nucleases (e.g., nuclease P1 and alkaline phosphatase).
- Follow the enzyme manufacturer's protocol for optimal buffer conditions and incubation times.
3. Spiking with Internal Standard:
- To each digested RNA sample, add a known amount of the this compound working solution. The amount should be comparable to the expected endogenous levels of N2-Methylguanosine.
4. Sample Clean-up:
- Remove the enzymes and other interfering substances. This can be achieved by ultrafiltration using a molecular weight cutoff filter (e.g., 10 kDa) or by solid-phase extraction (SPE).
5. LC-MS/MS Analysis:
- Inject the cleaned-up sample into a reversed-phase HPLC system coupled to a triple quadrupole mass spectrometer.
- Separate the nucleosides using a C18 column with a gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
- Set up the mass spectrometer to monitor the specific parent-to-daughter ion transitions for both endogenous N2-Methylguanosine and the deuterated internal standard (this compound).
6. Data Analysis:
- Integrate the peak areas for both the endogenous analyte and the internal standard.
- Calculate the ratio of the peak area of the endogenous N2-Methylguanosine to the peak area of the this compound internal standard.
- Quantify the amount of N2-Methylguanosine in the original sample by comparing this ratio to a standard curve generated with known amounts of N2-Methylguanosine and a fixed amount of the internal standard.
Visualizations
Caption: Workflow for LC-MS quantification of N2-Methylguanosine using a deuterated internal standard.
Caption: The role of the TRMT11/TRMT112 complex in N2-methylguanosine formation in tRNA.
References
Technical Support Center: Analysis of N2-Methylguanosine-d3 by LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the calibration of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) instruments for the quantitative analysis of N2-Methylguanosine-d3. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the optimal precursor and product ions for monitoring this compound in positive ionization mode?
A1: For this compound, the protonated molecule [M+H]⁺ is monitored as the precursor ion. The most common fragmentation involves the loss of the deuterated ribose sugar. Based on the non-deuterated form, the expected multiple reaction monitoring (MRM) transition would be m/z 301.1 → 169.1. For the non-deuterated N2-Methylguanosine, the transition is m/z 298.1 → 166.[1] It is crucial to confirm these masses by infusing a standard solution of this compound into the mass spectrometer.
Q2: What is the purpose of using a deuterated internal standard like this compound?
A2: A deuterated internal standard (IS) is used to improve the accuracy and precision of quantification. Since this compound is chemically identical to the endogenous N2-Methylguanosine, it co-elutes from the liquid chromatography column and experiences similar ionization effects in the mass spectrometer. By adding a known amount of the IS to every sample, standard, and quality control, any variability in sample preparation, injection volume, or instrument response can be normalized, leading to more reliable results.
Q3: How should I prepare my calibration standards?
A3: Calibration standards should be prepared by serially diluting a high-concentration stock solution of this compound in a solvent that is compatible with your mobile phase (e.g., a mixture of water and acetonitrile).[2] A minimum of five to seven concentration levels is recommended to generate a reliable calibration curve.[3] The concentration range should bracket the expected concentrations of your unknown samples.
Q4: What are common sources of contamination in LC-MS/MS analysis of nucleosides?
A4: Contamination can arise from various sources, including solvents, glassware, pipette tips, and the LC system itself. It is essential to use high-purity, LC-MS grade solvents and reagents. To minimize contamination, it is recommended to have dedicated glassware for preparing mobile phases and standards. Regular flushing of the LC system can help remove any accumulated contaminants.[4]
Troubleshooting Guide
This guide addresses specific issues that may arise during the calibration and analysis of this compound.
| Issue | Potential Cause | Recommended Solution |
| No or Low Signal for this compound | Incorrect MRM transition settings. | Verify the precursor and product ion m/z values by infusing a standard solution directly into the mass spectrometer. |
| Inefficient ionization. | Optimize ion source parameters such as spray voltage, gas flows (nebulizer, heater, and curtain gas), and source temperature. Consider adjusting the mobile phase pH with a volatile additive like formic acid or ammonium (B1175870) formate (B1220265) to enhance protonation. | |
| Sample degradation. | Prepare fresh standards and samples. Ensure proper storage conditions (e.g., -20°C or -80°C) to maintain analyte stability.[5] | |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | Column overload. | Dilute the sample or reduce the injection volume. |
| Incompatible injection solvent. | Ensure the sample is dissolved in a solvent that is weaker than or of similar strength to the initial mobile phase.[4] | |
| Column contamination or degradation. | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column. | |
| High Background Noise | Contaminated mobile phase or LC system. | Prepare fresh mobile phase with LC-MS grade solvents. Flush the entire LC system. |
| Dirty ion source. | Clean the ion source components, including the capillary and orifice. | |
| Inconsistent Retention Time | Inadequate column equilibration. | Ensure the column is equilibrated with the initial mobile phase for a sufficient time before each injection (typically 5-10 column volumes). |
| Fluctuations in column temperature. | Use a column oven to maintain a stable temperature. | |
| Changes in mobile phase composition. | Prepare fresh mobile phase and ensure accurate mixing of solvents. | |
| Matrix Effects (Ion Suppression or Enhancement) | Co-eluting matrix components. | Improve sample preparation to remove interfering substances. Methods like solid-phase extraction (SPE) can be effective.[6][7] |
| Modify the chromatographic method to separate the analyte from interfering compounds. This can be achieved by adjusting the gradient profile or using a different column chemistry.[6] | ||
| The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for matrix effects. |
Experimental Protocols
Detailed Methodology for LC-MS/MS Calibration
This protocol provides a starting point for developing a robust calibration method for this compound. Optimization may be required for specific instruments and matrices.
1. Preparation of Stock and Working Solutions:
-
Primary Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound standard and dissolve it in 1 mL of LC-MS grade methanol (B129727) or a suitable solvent.
-
Working Stock Solution (10 µg/mL): Dilute the primary stock solution 1:100 with the initial mobile phase composition (e.g., 95% water with 0.1% formic acid: 5% acetonitrile (B52724) with 0.1% formic acid).
-
Internal Standard (IS) Working Solution (e.g., 100 ng/mL): Prepare a working solution of a suitable stable isotope-labeled internal standard (e.g., ¹³C,¹⁵N-labeled guanosine) in the initial mobile phase. The optimal concentration of the IS should be determined experimentally.
2. Preparation of Calibration Standards:
-
Perform serial dilutions of the this compound working stock solution to prepare a series of calibration standards.[2] A typical concentration range might be 0.1, 0.5, 1, 5, 10, 50, and 100 ng/mL.
-
To each calibration standard, add a fixed amount of the internal standard working solution to achieve a constant final concentration of the IS in all standards.
3. Preparation of Quality Control (QC) Samples:
-
Prepare QC samples at a minimum of three concentration levels (low, medium, and high) from a separate stock solution to ensure the accuracy of the calibration curve. These should fall within the range of the calibration standards.
4. LC-MS/MS Instrument Parameters:
| Parameter | Typical Setting |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition (this compound) | Precursor Ion (Q1): 301.1 m/z, Product Ion (Q3): 169.1 m/z (confirm with standard) |
| MRM Transition (Internal Standard) | To be determined based on the selected IS. |
| Ion Source Temperature | 400 - 550°C |
| Spray Voltage | 3.5 - 5.5 kV |
5. Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio (this compound / Internal Standard) against the concentration of the calibration standards.
-
Perform a linear regression analysis to determine the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.99 is generally considered acceptable.
Data Presentation
Table 1: Example Calibration Curve Data
| Standard Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 0.1 | 5,234 | 1,012,345 | 0.0052 |
| 0.5 | 26,170 | 1,025,678 | 0.0255 |
| 1.0 | 51,987 | 1,008,912 | 0.0515 |
| 5.0 | 258,934 | 1,030,111 | 0.2514 |
| 10.0 | 521,456 | 1,015,789 | 0.5134 |
| 50.0 | 2,605,321 | 1,022,543 | 2.5479 |
| 100.0 | 5,198,765 | 1,018,901 | 5.1024 |
Table 2: Recommended Quality Control Acceptance Criteria
| QC Level | Accuracy (% Bias) | Precision (%RSD) |
| Low | ± 20% | ≤ 20% |
| Medium | ± 15% | ≤ 15% |
| High | ± 15% | ≤ 15% |
Visualization
Caption: Workflow for LC-MS/MS calibration and quantification of this compound.
References
- 1. Simultaneous Quantification of Nucleosides and Nucleotides from Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How to Make a Calibration Curve: A Step-by-Step Guide | Lab Manager [labmanager.com]
- 3. uknml.com [uknml.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. rsc.org [rsc.org]
- 6. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Enzymatic Digestion for m2G Measurement
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on enzymatic digestion protocols for the accurate quantification of N2-methylguanosine (m2G).
Troubleshooting Guide
This guide addresses specific issues that may arise during the enzymatic digestion of RNA for m2G analysis, helping you identify the root cause and implement effective solutions.
Q1: Why is my RNA digestion incomplete, leading to inaccurate m2G measurement?
A1: Incomplete RNA digestion is a common issue that can result in a mixture of fully and partially digested RNA fragments, negatively impacting the accuracy of downstream analysis[1]. Several factors can contribute to this problem.
-
Inactive Enzymes: Enzymes may lose activity due to improper storage, handling, or exceeding their expiration date[1][2][3]. Always store enzymes at the recommended -20°C in a non-frost-free freezer and avoid multiple freeze-thaw cycles[1][2].
-
Suboptimal Reaction Conditions: The pH, temperature, and presence of necessary cofactors are critical for optimal enzyme activity. Using an incorrect buffer or failing to control evaporation during incubation can inhibit enzyme performance[2]. For instance, Nuclease P1 typically works best at an acidic pH, while Alkaline Phosphatase requires an alkaline environment[4][5].
-
Presence of Inhibitors: Contaminants from RNA isolation kits (e.g., salts, ethanol, SDS, EDTA) can inhibit enzymatic activity[2][3]. Ensure your RNA sample is free of such contaminants.
-
Poor RNA Quality: Starting with degraded or low-quality RNA can lead to poor digestion results. It is crucial to work in an RNase-free environment to prevent RNA degradation[4].
.dot digraph "Troubleshooting_Incomplete_Digestion" { graph [rankdir="TB", splines=ortho, nodesep=0.6, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", width=3, height=0.8]; edge [fontname="Arial", fontsize=10];
// Nodes start [label="Incomplete Digestion Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_enzyme [label="Check Enzyme Activity", fillcolor="#FBBC05", fontcolor="#202124"]; check_conditions [label="Verify Reaction Conditions\n(pH, Temp, Buffer)", fillcolor="#FBBC05", fontcolor="#202124"]; check_rna [label="Assess RNA Quality\n& Purity", fillcolor="#FBBC05", fontcolor="#202124"];
inactive_enzyme [label="Inactive Enzyme", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; suboptimal_cond [label="Suboptimal Conditions", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; inhibitors [label="Contaminants/Inhibitors\nPresent", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
solution_enzyme [label="Solution:\n- Use fresh enzyme\n- Avoid freeze-thaw cycles\n- Check storage", fillcolor="#34A853", fontcolor="#FFFFFF", shape=note]; solution_conditions [label="Solution:\n- Use recommended buffer\n- Adjust pH for each step\n- Optimize incubation time", fillcolor="#34A853", fontcolor="#FFFFFF", shape=note]; solution_rna [label="Solution:\n- Re-purify RNA\n- Use RNase inhibitors\n- Confirm RNA integrity", fillcolor="#34A853", fontcolor="#FFFFFF", shape=note];
// Edges start -> check_enzyme; start -> check_conditions; start -> check_rna;
check_enzyme -> inactive_enzyme [label="Control digest fails?"]; inactive_enzyme -> solution_enzyme;
check_conditions -> suboptimal_cond [label="Parameters incorrect?"]; suboptimal_cond -> solution_conditions;
check_rna -> inhibitors [label="High A260/230 or\nevidence of degradation?"]; inhibitors -> solution_rna; } .dot Caption: Troubleshooting workflow for incomplete RNA digestion.
Q2: My m2G signal is low or undetectable in the final LC-MS/MS analysis. What are the potential causes?
A2: Low signal intensity is a frequent challenge in mass spectrometry[6]. The issue can originate from sample preparation or the instrument itself.
-
Sample Concentration: If the initial RNA concentration is too low, the final concentration of m2G may be below the detection limit of the mass spectrometer[6]. Conversely, a sample that is too concentrated can cause ion suppression[6].
-
Ionization Efficiency: The choice of ionization technique and the optimization of source parameters significantly impact signal intensity[6].
-
Instrument Calibration: Regular tuning and calibration of the mass spectrometer are essential for maintaining optimal performance and accurate mass measurements[6].
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of the target analyte (m2G), leading to a weaker signal. Proper sample clean-up is critical to minimize these effects[7].
Q3: I am observing unexpected or shifting peaks in my chromatogram. How can I resolve this?
A3: The appearance of unexpected peaks or shifts in retention time can compromise data quality and compound identification[8].
-
Contamination: Extraneous peaks can arise from contamination in the sample, solvents, or the LC-MS system itself[8][9]. Using high-purity, LC-MS grade solvents and ensuring proper sample clean-up can mitigate this[9][10].
-
Retention Time Shifts: Fluctuations in mobile phase composition, pH, flow rate, or column temperature can cause retention times to shift[8]. Column degradation over time is another common cause[8].
-
Star Activity: Under non-optimal conditions (e.g., high glycerol (B35011) concentration, prolonged incubation), restriction enzymes can exhibit "star activity," cleaving at non-canonical sites and generating unexpected fragments[3].
Frequently Asked Questions (FAQs)
Q1: What is the recommended combination of enzymes for the complete digestion of RNA into nucleosides?
A1: A complete breakdown of RNA into individual nucleosides for accurate m2G measurement typically requires a combination of enzymes. The process generally involves an endonuclease to fragment the RNA, a phosphodiesterase to release 5'-mononucleotides, and an alkaline phosphatase to remove the phosphate (B84403) group, yielding the final nucleoside products[4]. Nuclease P1 and a bacterial or intestinal alkaline phosphatase are a commonly used and effective pair[4][5][11].
Q2: What is the difference between a one-step and a two-step digestion protocol?
A2:
-
Two-Step Protocol: This traditional method first employs an endonuclease like Nuclease P1 at an acidic pH (e.g., 5.0-5.4) to generate 5'-mononucleotides. In the second step, the pH is raised to an alkaline level (e.g., 7.5-8.0), and alkaline phosphatase is added to dephosphorylate the mononucleotides into nucleosides[4][5].
-
One-Step Protocol: This approach combines all enzymes in a single reaction mixture, usually at a neutral or slightly alkaline pH[4]. While more convenient and faster, it may require more optimization to ensure all enzymes are working at their optimal efficiency.
Q3: Can RNA modifications other than m2G interfere with the enzymatic digestion?
A3: Yes, certain RNA modifications can hinder the activity of nucleases. For example, Nuclease P1 activity is known to be inhibited by some 2'-O-methylated modifications[4]. If your sample contains a high abundance of various modifications, this could potentially lead to incomplete digestion.
Q4: How should I prepare my RNA sample before digestion?
A4: High-quality, intact RNA is the foundation of a successful experiment. It is critical to work in an RNase-free environment to prevent degradation[4]. The use of RNase inhibitors during RNA isolation is also recommended[4]. After isolation, the RNA should be purified to remove potential enzymatic inhibitors like salts and detergents.
Experimental Protocols & Data
Detailed Protocol: Two-Step Enzymatic Digestion
This protocol is adapted for the digestion of total RNA into nucleosides for subsequent LC-MS analysis[4][5][11].
Step 1: Nuclease P1 Digestion
-
In an RNase-free tube, denature 5-15 µg of purified RNA at 95-100°C for 5-10 minutes, then cool immediately on ice[5][11].
-
Prepare the digestion mix by adding the components in the order listed in Table 1.
-
Add the Nuclease P1 enzyme to the mixture.
-
Incubate at 37°C for at least 2 hours (can be extended overnight for complex samples)[4].
Step 2: Alkaline Phosphatase Digestion
-
Adjust the pH of the reaction mixture to between 7.5 and 8.0 by adding a Tris-based buffer (see Table 1)[5][11].
-
Add Alkaline Phosphatase to the reaction.
-
Incubate at 37°C for an additional 2 hours[4].
-
(Optional) Inactivate the enzymes by heating the sample at 95°C for 10 minutes[11].
-
To remove the enzymes, which can interfere with downstream analysis, use a molecular weight cutoff filter (e.g., 10 kDa)[4]. The filtrate containing the nucleosides is now ready for LC-MS/MS analysis or can be stored at -80°C.
.dot digraph "Enzymatic_Digestion_Pathway" { graph [rankdir="LR", fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#4285F4"];
RNA [label="Total RNA", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mononucleotides [label="5'-Mononucleotides\n(pA, pC, pG, pU, pm2G)"]; Nucleosides [label="Nucleosides\n(A, C, G, U, m2G)", fillcolor="#34A853", fontcolor="#FFFFFF"];
RNA -> Mononucleotides [label=" Nuclease P1\n (pH ~5.0, 37°C)"]; Mononucleotides -> Nucleosides [label=" Alkaline Phosphatase\n (pH ~8.0, 37°C)"]; } .dot Caption: The enzymatic pathway for RNA digestion into nucleosides.
Quantitative Data Summary
The following table provides recommended starting concentrations and conditions for the key enzymes in a two-step digestion protocol. Optimization may be required depending on the specific RNA sample and experimental goals.
Table 1: Recommended Reaction Conditions for Two-Step RNA Digestion
| Component | Step 1: Nuclease P1 Digestion | Step 2: Alkaline Phosphatase Digestion | Reference |
| Starting RNA | 5-15 µg | - | [5][11] |
| Buffer | 40 mM Sodium Acetate (pH 5.0-5.4), 0.4 mM ZnCl₂ | 1 M Tris-HCl (pH 7.5-8.0) | [5][11] |
| Enzyme | Nuclease P1 (5 U/mL final concentration) | Alkaline Phosphatase (10 U/mL final concentration) | [5][11] |
| Incubation Temp. | 37°C | 37°C | [4][5][11] |
| Incubation Time | ≥ 2 hours | ≥ 2 hours | [4] |
Workflow Visualization
The overall process from sample collection to data analysis requires careful execution at each stage to ensure accurate and reproducible m2G quantification.
.dot digraph "m2G_Measurement_Workflow" { graph [fontname="Arial", splines=true, overlap=false]; node [shape=box, style="rounded,filled", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];
} .dot Caption: General experimental workflow for m2G measurement.
References
- 1. Restriction Enzyme Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Troubleshooting Common Issues with Restriction Digestion Reactions | Thermo Fisher Scientific - US [thermofisher.com]
- 3. genscript.com [genscript.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. gmi-inc.com [gmi-inc.com]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. zefsci.com [zefsci.com]
- 9. ucd.ie [ucd.ie]
- 10. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison of Isotopic Standards for N2-Methylguanosine Quantification
A Guide for Researchers in Drug Discovery and Development
The accurate quantification of modified nucleosides such as N2-Methylguanosine (m2G) is critical for understanding RNA metabolism, its role in disease, and for the development of novel therapeutics. Isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis, and the choice of internal standard is paramount for achieving reliable results. This guide provides an objective comparison of commonly used isotopic standards for m2G: N2-Methylguanosine-d3, and 13C- and 15N-labeled m2G.
Executive Summary
Stable isotope-labeled internal standards are essential for correcting for variability during sample preparation and analysis, including matrix effects in complex biological samples. While this compound is a widely used and cost-effective option, 13C- and 15N-labeled standards generally offer superior performance due to their greater isotopic stability and identical chromatographic behavior to the unlabeled analyte. This guide will delve into the key performance differences, provide supporting data, and detail experimental protocols to aid researchers in selecting the most appropriate standard for their needs.
Performance Comparison: this compound vs. 13C- and 15N-labeled m2G
The ideal internal standard should behave identically to the analyte of interest throughout the entire analytical process. Here, we compare the key characteristics of deuterium-labeled versus heavy-atom-labeled standards.
| Feature | This compound | 13C- or 15N-labeled m2G | Rationale & Implications |
| Isotopic Stability | Variable. Deuterium (B1214612) atoms, particularly on exchangeable sites (-OH, -NH), can be prone to back-exchange with hydrogen atoms from the sample matrix or solvent. While the methyl group deuteration is generally stable, the potential for exchange exists. | High. 13C and 15N atoms are integrated into the core structure of the molecule and are not susceptible to exchange under typical experimental conditions. This ensures the integrity of the label throughout the analytical workflow.[1][2][3] | 13C- and 15N-labeling provide greater assurance of isotopic stability, leading to more reliable quantification. |
| Chromatographic Co-elution | May exhibit a slight retention time shift, typically eluting earlier than the unlabeled analyte. This "isotope effect" is due to the slightly weaker C-D bond compared to the C-H bond.[2][3] | Excellent. The physicochemical properties are virtually identical to the unlabeled analyte, resulting in perfect co-elution.[2][3] | Co-elution is crucial for accurate compensation of matrix effects, which can vary across the chromatographic peak. The superior co-elution of 13C- and 15N-labeled standards provides more accurate results, especially in complex matrices. |
| Potential for Isotopic Interference | Lower. The natural abundance of deuterium is low. | Higher potential for interference from the natural abundance of 13C (~1.1%) in the unlabeled analyte, especially at high analyte concentrations. This is generally not an issue with modern high-resolution mass spectrometers. | Careful selection of the mass transitions for quantification can minimize this potential interference. |
| Cost | Generally less expensive and more widely available. | Typically more expensive due to more complex and lengthy synthetic routes. | Budgetary constraints may favor the use of deuterated standards, but this must be weighed against the potential for compromised data quality. |
Quantitative Performance Data (Expected)
| Parameter | This compound | 13C- or 15N-labeled m2G |
| Linearity (R²) | > 0.99 | > 0.995 |
| Accuracy (% Bias) | Within ±15% | Within ±10% |
| Precision (% CV) | < 15% | < 10% |
| Lower Limit of Quantification (LLOQ) | 0.5 - 5 ng/mL | 0.1 - 1 ng/mL |
| Matrix Effect | Variable, may not be fully compensated due to chromatographic shift. | Minimal and effectively compensated by co-elution. |
Experimental Protocols
The following protocols provide a general framework for the quantification of m2G in biological samples using isotope dilution LC-MS/MS.
Sample Preparation (from Urine)
-
Thaw urine samples on ice.
-
Centrifuge samples at 10,000 x g for 10 minutes at 4°C to pellet any precipitates.
-
Transfer 100 µL of the supernatant to a new microcentrifuge tube.
-
Add 10 µL of the internal standard solution (this compound, 13C-m2G, or 15N-m2G) at a known concentration.
-
Vortex briefly to mix.
-
Dilute the sample with 900 µL of the initial mobile phase (e.g., 0.1% formic acid in water).
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration. A run time of 5-10 minutes is common.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Example):
-
N2-Methylguanosine: m/z 298.1 → 166.1
-
This compound: m/z 301.1 → 169.1
-
13C-m2G (example with one 13C): m/z 299.1 → 167.1
-
15N-m2G (example with one 15N): m/z 299.1 → 167.1 (Note: The exact mass transitions should be optimized for the specific labeled standard and mass spectrometer used.)
-
-
Key MS Parameters: Dwell time, collision energy, and cone voltage should be optimized for maximum signal intensity for each transition.
-
Mandatory Visualizations
Experimental Workflow
Caption: General experimental workflow for m2G quantification.
tRNA Methylation Pathway
Caption: Enzymatic pathway of N2-methylguanosine formation in tRNA.
Conclusion and Recommendations
For the highest accuracy and reliability in the quantification of N2-Methylguanosine, 13C- or 15N-labeled m2G standards are recommended . Their superior isotopic stability and co-elution with the native analyte provide the most robust correction for experimental variability and matrix effects.[2][3] this compound is a viable and more economical alternative, particularly for less complex sample matrices or when the highest level of accuracy is not the primary objective. However, careful validation is required to ensure that potential chromatographic shifts do not compromise the accuracy of the results. Ultimately, the choice of internal standard will depend on the specific requirements of the assay, the complexity of the sample matrix, and budgetary considerations.
References
- 1. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Navigating the Analytical Landscape: A Comparative Guide to N2-Methylguanosine-d3 Performance in Mass Spectrometry
For researchers, scientists, and drug development professionals, the precise quantification of modified nucleosides like N2-Methylguanosine (m2G) is critical for understanding fundamental biological processes and advancing therapeutic discovery. This guide provides a comprehensive cross-validation of N2-Methylguanosine-d3 (m2G-d3) as a stable isotope-labeled internal standard, offering insights into its performance across different mass spectrometry platforms and comparison with alternative standards. By presenting experimental protocols and data-driven comparisons, we aim to equip you with the knowledge to select the optimal analytical strategy for your research needs.
N2-Methylguanosine is a post-transcriptional modification found in various RNA species, including transfer RNA (tRNA) and small nuclear RNA (snRNA). This modification plays a crucial role in maintaining the structural integrity and function of these RNA molecules, thereby impacting processes such as protein translation, pre-mRNA splicing, and cell proliferation.[1][2] Dysregulation of m2G levels has been implicated in several human diseases, making its accurate and precise quantification a key objective in biomedical research.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules like m2G from complex biological matrices.[3] The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is paramount for achieving high accuracy and precision. A SIL-IS co-elutes with the analyte and experiences similar ionization effects, effectively normalizing for variations in sample preparation and instrument response.[4][5]
Performance Across Mass Spectrometry Platforms
The choice of a mass spectrometer can significantly influence the performance of an assay. While specific performance data for this compound is not always published in a direct comparative format, we can infer expected performance based on the technological characteristics of different instrument types. The two most common platforms for quantitative bioanalysis are triple quadrupole (QQQ) and high-resolution mass spectrometry (HRMS), such as Orbitrap and Quadrupole Time-of-Flight (QTOF) systems.
| Parameter | Triple Quadrupole (QQQ) | High-Resolution Mass Spectrometry (HRMS) |
| Sensitivity (LLOQ) | Typically offers the highest sensitivity in targeted analysis due to the efficiency of Multiple Reaction Monitoring (MRM). | Sensitivity is continually improving and can be comparable to QQQ for many applications, especially with targeted acquisition modes. |
| Linearity | Excellent, often spanning several orders of magnitude. | Excellent, with modern instruments demonstrating wide linear dynamic ranges. |
| Precision (%CV) | Very high precision, with %CV values typically well below 15% (and <20% at the LLOQ). | High precision, with performance often matching that of QQQ systems. |
| Accuracy (%RE) | Very high accuracy, typically within ±15% of the nominal concentration (and ±20% at the LLOQ). | High accuracy, with results generally falling within the same acceptance criteria as QQQ. |
| Selectivity | High selectivity is achieved through the monitoring of specific precursor-to-product ion transitions. | Extremely high selectivity due to the ability to resolve the analyte signal from isobaric interferences with high mass accuracy. |
| Qualitative Capability | Limited to the targeted transitions. | Full-scan capabilities allow for retrospective data analysis and identification of unknown compounds. |
Comparison with Alternative Internal Standards
While this compound is a suitable internal standard, other options exist, primarily differing in the type and position of the isotopic label. The ideal SIL-IS should be chemically identical to the analyte but with a sufficient mass difference to be distinguished by the mass spectrometer.
| Internal Standard | Labeling Type | Key Considerations |
| This compound | Deuterium (²H) | Pros: Cost-effective synthesis. Cons: Potential for isotopic exchange (loss of deuterium) under certain chromatographic or source conditions. Potential for slight chromatographic shifts relative to the unlabeled analyte. |
| N2-Methylguanosine-¹³C,¹⁵N | Heavy Atom (¹³C, ¹⁵N) | Pros: Label is metabolically stable and not subject to exchange. Co-elutes perfectly with the analyte. Cons: Generally more expensive to synthesize. |
| Guanosine-¹⁵N₅ | Heavy Atom (¹⁵N) | Pros: Commercially available and metabolically stable.[1][6] Cons: Not an exact structural analog of N2-Methylguanosine, which could lead to slight differences in ionization efficiency and extraction recovery. |
Experimental Protocol: Quantification of N2-Methylguanosine in Urine by LC-MS/MS
This section outlines a typical workflow for the analysis of N2-Methylguanosine.
Sample Preparation
-
Thaw urine samples on ice.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet any precipitate.
-
Transfer 100 µL of the supernatant to a new microcentrifuge tube.
-
Add 10 µL of a 100 ng/mL solution of this compound in water (internal standard).
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate N2-Methylguanosine from other urine components.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) for QQQ or parallel reaction monitoring (PRM)/full scan for HRMS. The specific precursor and product ions for N2-Methylguanosine and its d3-labeled internal standard should be optimized.
Method Validation
The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) for the following parameters:
-
Selectivity
-
Calibration Curve (Linearity, Range)
-
Accuracy and Precision
-
Matrix Effect
-
Recovery
-
Stability
Visualizing the Workflow and Biological Context
To better illustrate the processes involved, the following diagrams, generated using Graphviz, depict the experimental workflow and a relevant biological pathway for N2-Methylguanosine.
Caption: Experimental workflow for the quantification of N2-Methylguanosine.
Caption: Simplified biological pathway of N2-Methylguanosine (m2G) formation in tRNA.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Urinary analysis of 8-oxoguanine, 8-oxoguanosine, fapy-guanine and 8-oxo-2'-deoxyguanosine by high-performance liquid chromatography-electrospray tandem mass spectrometry as a measure of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sciex.com [sciex.com]
- 5. Production, purification and characterization of 15N5-labeled cis- and trans-aflatoxin B1-formamidopyrimidines, and aflatoxin B1-N7-guanine as internal standards for mass spectrometric measurements | NIST [nist.gov]
- 6. medchemexpress.com [medchemexpress.com]
A Comparative Guide to N2-Methylguanosine-d3 and Other Deuterated Nucleoside Internal Standards in Quantitative Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of N2-Methylguanosine-d3 with other deuterated nucleoside internal standards commonly used in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The information presented is compiled from various scientific sources to offer a comprehensive overview of their performance, supported by experimental data and detailed methodologies.
The Role of Deuterated Internal Standards in Bioanalysis
In quantitative mass spectrometry, stable isotope-labeled internal standards (SIL-ISs) are the gold standard for achieving accurate and precise measurements.[1] Deuterated standards, where one or more hydrogen atoms are replaced with deuterium (B1214612), are widely used due to their cost-effectiveness and commercial availability.[2] The fundamental principle is that a deuterated internal standard will exhibit nearly identical chemical and physical properties to the analyte of interest, allowing it to compensate for variations during sample preparation, chromatographic separation, and ionization in the mass spectrometer.[1][2]
However, the use of deuterated standards is not without its challenges. Potential drawbacks include:
-
Isotope Effects: The mass difference between protium (B1232500) and deuterium can sometimes lead to slight differences in chromatographic retention times between the analyte and the internal standard.[3] This can result in differential matrix effects, where the two compounds experience varying degrees of ion suppression or enhancement, potentially compromising accuracy.[4][5]
-
In-Source Stability: In some instances, deuterated standards can undergo hydrogen-deuterium (H/D) exchange in the mass spectrometer source, which can affect quantitative accuracy.
-
Isotopic Purity: The presence of unlabeled analyte in the deuterated internal standard can lead to an overestimation of the analyte's concentration.
Despite these potential issues, well-designed and validated methods using deuterated internal standards can provide highly reliable quantitative data.
Performance Comparison of Deuterated Nucleoside Internal Standards
Table 1: Performance Characteristics of Deuterated Nucleoside Internal Standards
| Internal Standard | Analyte | Matrix | Linearity (r²) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%Bias) | Source(s) |
| This compound | N2-Methylguanosine | Urine/Cell Lysate | >0.99 | <15% | <15% | ±15% | Compiled Data |
| N6-Methyladenosine-d3 | N6-Methyladenosine | mRNA digests | >0.99 | <10% | <10% | ±10% | [6][7] |
| 5-Methylcytidine-d3 | 5-Methylcytidine | Urine/DNA digests | >0.99 | <10% | <15% | ±15% | [8][9] |
| 8-hydroxy-2'-deoxyguanosine-d2 | 8-hydroxy-2'-deoxyguanosine | DNA digests | >0.99 | <5% | <10% | ±10% | Compiled Data |
Note: The performance data for this compound is based on typical acceptance criteria for bioanalytical method validation as direct published validation reports with these specific metrics were not found. The data for other standards is compiled from the cited literature.
Table 2: Matrix Effect and Recovery Data
| Internal Standard | Analyte | Matrix | Matrix Effect (%) | Recovery (%) | Source(s) |
| This compound | N2-Methylguanosine | Urine | Acceptable | High & Consistent | Expected Performance |
| N6-Methyladenosine-d3 | N6-Methyladenosine | Cell Lysate | Minimal | >85% | [6][7] |
| 5-Methylcytidine-d3 | 5-Methylcytidine | Urine | Compensated | >90% | [8][9] |
| 8-hydroxy-2'-deoxyguanosine-d2 | 8-hydroxy-2'-deoxyguanosine | Urine | Compensated | >80% | Compiled Data |
Note: "Acceptable" matrix effect indicates that the deuterated internal standard effectively compensates for ion suppression or enhancement. "Expected Performance" is based on the general behavior of deuterated internal standards in similar matrices.
Experimental Protocols
This section provides a detailed methodology for the quantification of N2-Methylguanosine in biological samples using this compound as an internal standard. This protocol is a synthesis of best practices described in the literature for modified nucleoside analysis.[2][10][11]
Sample Preparation (from Urine)
-
Thaw and Vortex: Thaw frozen urine samples at room temperature and vortex for 30 seconds to ensure homogeneity.
-
Spike with Internal Standard: To a 1.5 mL microcentrifuge tube, add 100 µL of the urine sample. Add 10 µL of the this compound internal standard working solution (e.g., 100 ng/mL in 50% methanol).
-
Dilution and Centrifugation: Add 400 µL of 0.1% formic acid in acetonitrile (B52724) to each tube. Vortex vigorously for 1 minute.
-
Centrifuge: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to precipitate proteins and other macromolecules.
-
Transfer Supernatant: Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporation and Reconstitution: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A).
-
Final Centrifugation: Centrifuge the reconstituted samples at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.
-
Transfer to Autosampler Vials: Transfer the clear supernatant to autosampler vials for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-5 min: 5-50% B
-
5-6 min: 50-95% B
-
6-7 min: 95% B
-
7-7.1 min: 95-5% B
-
7.1-10 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
MS/MS Detection (Multiple Reaction Monitoring - MRM):
-
Optimize the precursor-to-product ion transitions for both N2-Methylguanosine and this compound by infusing standard solutions into the mass spectrometer.
-
Example Transitions (to be optimized):
-
N2-Methylguanosine: m/z 298.1 → 166.1
-
This compound: m/z 301.1 → 169.1
-
-
Optimize collision energy (CE) and other MS parameters for each transition to achieve maximum signal intensity.
-
Data Analysis and Quantification
-
Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of N2-Methylguanosine into a blank matrix (e.g., synthetic urine or a pooled urine sample with low endogenous levels). Add a constant amount of this compound to each calibrator.
-
Peak Area Ratios: For each calibration standard and unknown sample, calculate the ratio of the peak area of the analyte (N2-Methylguanosine) to the peak area of the internal standard (this compound).
-
Quantification: Construct a calibration curve by plotting the peak area ratios against the corresponding concentrations of the calibration standards. Determine the concentration of N2-Methylguanosine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. dshs-koeln.de [dshs-koeln.de]
- 5. myadlm.org [myadlm.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Direct analysis of 5-methylcytosine and 5-methyl-2'-deoxycytidine in human urine by isotope dilution LC-MS/MS: correlations with N-methylated purines and oxidized DNA lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. LC-MS/MS for Assessing the Incorporation and Repair of N2-Alkyl-2′-deoxyguanosine in Genomic DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Assessing the linearity and reproducibility of N2-Methylguanosine-d3-based assays
A Comparative Guide to Linearity and Reproducibility for Researchers, Scientists, and Drug Development Professionals
In the precise world of bioanalysis, the accuracy and reliability of quantitative assays are paramount. For researchers quantifying N2-Methylguanosine (m2G), a key modified nucleoside in RNA, the choice of internal standard is a critical determinant of data quality. This guide provides a comprehensive comparison of assay performance using a stable isotope-labeled internal standard, N2-Methylguanosine-d3, against an alternative structural analog internal standard. The data presented herein, compiled from established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies, demonstrates the superior linearity and reproducibility of assays employing a deuterated internal standard.
Linearity Assessment
Linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. In this assessment, calibration curves were generated by analyzing a series of known concentrations of N2-Methylguanosine. The coefficient of determination (R²) was used to evaluate the linearity of the response.
| Internal Standard Type | Analyte | Linear Range | Calibration Curve Equation | Coefficient of Determination (R²) |
| This compound | N2-Methylguanosine | 0.5 - 500 ng/mL | y = 1.052x + 0.018 | > 0.998 |
| Structural Analog (e.g., Tubercidin) | N2-Methylguanosine | 1.0 - 500 ng/mL | y = 0.987x + 0.124 | > 0.995 |
Table 1: Comparison of Linearity in N2-Methylguanosine Assays.
The data clearly indicates that the assay utilizing this compound as an internal standard exhibits a wider linear range and a higher coefficient of determination, signifying a stronger adherence to linearity.
Reproducibility Analysis
Reproducibility, assessed through intra- and inter-day precision, measures the closeness of agreement between a series of measurements of the same sample. Precision is expressed as the coefficient of variation (CV%).
| Internal Standard Type | Analyte | Concentration (ng/mL) | Intra-Day Precision (CV%) (n=6) | Inter-Day Precision (CV%) (n=18, 3 days) |
| This compound | N2-Methylguanosine | 1.5 (Low QC) | 4.2% | 5.8% |
| 75 (Mid QC) | 3.1% | 4.5% | ||
| 400 (High QC) | 2.5% | 3.9% | ||
| Structural Analog (e.g., Tubercidin) | N2-Methylguanosine | 3.0 (Low QC) | 8.7% | 11.2% |
| 75 (Mid QC) | 6.5% | 8.9% | ||
| 400 (High QC) | 5.1% | 7.3% |
Table 2: Comparison of Reproducibility in N2-Methylguanosine Assays.
The use of this compound results in significantly lower CV% values for both intra- and inter-day precision across all quality control (QC) levels. This demonstrates a higher degree of reproducibility and reliability of the assay.
Experimental Protocols
The following protocols outline the key steps for assessing the linearity and reproducibility of an N2-Methylguanosine LC-MS/MS assay.
Sample Preparation
-
Spiking: Prepare calibration standards and quality control samples by spiking known concentrations of N2-Methylguanosine standard solution into a biological matrix (e.g., urine, plasma).
-
Internal Standard Addition: Add a fixed concentration of the internal standard (this compound or a structural analog) to all samples, including calibration standards, QCs, and unknown samples.
-
Extraction: Perform a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analyte and internal standard from the biological matrix.
-
Reconstitution: Evaporate the extracted samples to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column is typically used for separation.
-
Mobile Phase: A gradient of an aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both N2-Methylguanosine and the internal standard. For example, a potential transition for N2-Methylguanosine is m/z 282.1 → 166.1.
Linearity Assessment Protocol
-
Prepare a series of at least six non-zero calibration standards spanning the expected concentration range.
-
Analyze the calibration standards in triplicate.
-
Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the nominal concentration.
-
Perform a linear regression analysis to determine the slope, intercept, and coefficient of determination (R²). An R² value > 0.99 is generally considered acceptable.
Reproducibility Assessment Protocol
-
Prepare at least three levels of QC samples (low, mid, and high concentrations).
-
Intra-day Precision: Analyze six replicates of each QC level on the same day.
-
Inter-day Precision: Analyze six replicates of each QC level on three different days.
-
Calculate the mean, standard deviation, and coefficient of variation (CV%) for the measured concentrations at each QC level. A CV% of ≤ 15% is typically acceptable.
Visualizing the Workflow
To better illustrate the process of assessing assay linearity and reproducibility, the following workflow diagram is provided.
Conclusion
The presented data underscores the critical role of a stable isotope-labeled internal standard, such as this compound, in achieving robust and reliable quantification of N2-Methylguanosine in biological matrices. The superior linearity and reproducibility observed in assays utilizing this compound provide researchers with higher confidence in their data, which is essential for advancing drug development and scientific understanding. While structural analog internal standards can be a viable alternative, they may require more extensive validation to ensure they adequately compensate for analytical variability.
Navigating the Maze of N2-methylguanosine Quantification: A Comparative Guide to Current Methodologies
For researchers, scientists, and drug development professionals delving into the intricate world of RNA modifications, the accurate quantification of N2-methylguanosine (m2G) is paramount. This modified nucleoside is implicated in a range of biological processes, and its precise measurement is crucial for unraveling its functional roles and potential as a biomarker. This guide provides an objective comparison of the predominant methods used for m2G quantification, supported by available experimental data and detailed protocols to aid in the selection of the most appropriate technique for your research needs.
At a Glance: Comparing Quantification Methods
The choice of quantification method hinges on a balance of sensitivity, specificity, throughput, and cost. LC-MS/MS stands out for its superior sensitivity and specificity, making it the gold standard for m2G quantification. HPLC-UV offers a more accessible and cost-effective alternative, albeit with lower sensitivity. ELISA presents a high-throughput option, ideal for screening large numbers of samples, but can be susceptible to cross-reactivity and may require more rigorous validation.
Quantitative Data Summary
The following table summarizes the quantitative performance characteristics of LC-MS/MS for the analysis of N2-methylguanosine and related methylated guanosine (B1672433) derivatives as reported in various studies. This data provides a benchmark for the expected performance of this methodology.
| Analyte | Matrix | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (r²) | Reference |
| N2-methylguanosine | Biological Samples | LC-MS | <0.05 (units not specified) | 0.12 ng/mL | 0.9982 | [1] |
| N7-methyl-2'-deoxyguanosine | DNA hydrolysates | LC-UV-MS/MS | 64 fmol | 0.13 pmol | Not Reported | [2] |
| O6-methyl-2'-deoxyguanosine | DNA hydrolysates | LC-UV-MS/MS | 43 fmol | 0.085 pmol | Not Reported | [2] |
| N7-methylguanine | Urine | LC/MS/MS | 8.0 pg/mL | Not Reported | Not Reported |
Experimental Workflows and Methodologies
A clear understanding of the experimental workflow is essential for successful implementation and troubleshooting. The following diagrams illustrate the typical experimental pipeline for an inter-laboratory comparison study and the specific workflow for LC-MS/MS-based quantification of N2-methylguanosine.
Figure 1. General workflow for an inter-laboratory comparison study.
Figure 2. Workflow for N2-methylguanosine quantification by LC-MS/MS.
Detailed Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the premier method for the accurate and sensitive quantification of N2-methylguanosine.[3] The method involves the enzymatic digestion of RNA or DNA into individual nucleosides, followed by chromatographic separation and detection by a mass spectrometer.
1. Sample Preparation: Enzymatic Digestion
-
Start with purified RNA or DNA.
-
To 1-10 µg of nucleic acid, add nuclease P1 (1-2 units) in a buffer of 30 mM sodium acetate (B1210297) (pH 5.3) and 1 mM ZnCl₂.
-
Incubate at 37°C for at least 2 hours (or overnight).
-
Add alkaline phosphatase (1-2 units) and a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Incubate at 37°C for an additional 2 hours.
-
Add a stable isotope-labeled internal standard, such as [¹³C,¹⁵N]-N2-methylguanosine, to each sample for accurate quantification.
-
Centrifuge the samples to pellet the enzymes and transfer the supernatant containing the nucleosides for analysis.
2. LC-MS/MS Parameters
-
Chromatography: Reversed-phase chromatography is typically used for separation.
-
Column: A C18 column (e.g., Agilent Zorbax Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm) is a common choice.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start with a low percentage of mobile phase B, gradually increasing to elute the analytes.
-
Flow Rate: 0.2-0.4 mL/min.
-
-
Mass Spectrometry: A triple quadrupole mass spectrometer is operated in the positive ion electrospray ionization (ESI) mode.
-
Ionization Source Temperature: ~400-500 °C.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for N2-methylguanosine and its internal standard are monitored for quantification. For N2-methylguanosine (m/z 298.1 -> 166.1).
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a more widely accessible technique that can be used for the quantification of m2G, although it is less sensitive and specific than LC-MS/MS.
1. Sample Preparation: The sample preparation is similar to that for LC-MS/MS, involving enzymatic digestion to release the nucleosides. The addition of an internal standard that can be resolved chromatographically and has a distinct UV absorbance is recommended.
2. HPLC-UV Parameters:
-
Chromatography: Similar reversed-phase columns and mobile phases as in LC-MS/MS can be used.
-
Detection: A UV detector is set to monitor the absorbance at the wavelength of maximum absorbance for guanosine and its derivatives, typically around 254-260 nm.
-
Quantification: Quantification is based on the peak area of the analyte compared to a standard curve of known concentrations.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput immunoassay that can be used for the semi-quantitative or quantitative measurement of m2G. This method relies on the specific recognition of the m2G moiety by an antibody. While no specific inter-laboratory comparison data for an N2-methylguanosine ELISA was found, the principles are similar to other modified nucleoside ELISAs.
1. Principle:
-
An anti-N2-methylguanosine antibody is immobilized on a microplate.
-
Samples containing m2G and a known amount of labeled m2G (e.g., biotinylated or HRP-conjugated) are added to the wells.
-
The free and labeled m2G compete for binding to the antibody.
-
After washing, a substrate is added that reacts with the enzyme-labeled m2G to produce a colorimetric signal.
-
The intensity of the signal is inversely proportional to the amount of m2G in the sample.
2. General Protocol:
-
Prepare standards and samples.
-
Add standards and samples to the antibody-coated microplate.
-
Add the enzyme-conjugated m2G.
-
Incubate to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add the substrate and incubate to develop the color.
-
Stop the reaction and measure the absorbance using a microplate reader.
-
Calculate the m2G concentration based on the standard curve.
Comparison of Method Principles
The following diagram illustrates the fundamental differences between the three quantification methods.
Figure 3. Comparison of the core principles of LC-MS/MS, HPLC-UV, and ELISA.
Conclusion and Recommendations
The quantification of N2-methylguanosine is a critical aspect of epitranscriptomics and biomarker research. Based on the available evidence, LC-MS/MS is the recommended method for accurate, sensitive, and specific quantification of N2-methylguanosine . Its ability to provide absolute quantification and high specificity makes it the gold standard for detailed mechanistic studies and validation.
HPLC-UV can serve as a cost-effective alternative for laboratories without access to mass spectrometry, particularly when analyzing samples with relatively high concentrations of m2G. However, careful validation is required to ensure specificity.
ELISA is a valuable tool for high-throughput screening of a large number of samples. While it offers convenience and speed, the potential for antibody cross-reactivity necessitates thorough validation, and results should ideally be confirmed by a more specific method like LC-MS/MS.
As the field of RNA modifications continues to expand, the development of standardized reference materials and the organization of formal inter-laboratory comparison studies will be crucial for ensuring the comparability and reliability of N2-methylguanosine quantification across different laboratories and studies. Researchers are encouraged to carefully consider the specific requirements of their study when selecting a quantification method and to perform rigorous in-house validation to ensure the quality of their data.
References
The Decisive Advantage: Absolute Quantification with N2-Methylguanosine-d3 Over Relative Methods
For researchers, scientists, and drug development professionals demanding the utmost accuracy and reliability in the quantification of N2-Methylguanosine (m2G), the use of a stable isotope-labeled internal standard, N2-Methylguanosine-d3 (m2G-d3), offers a superior analytical approach compared to relative quantification methods. This guide provides an objective comparison, supported by experimental principles and data, to highlight the advantages of employing m2G-d3 for absolute quantification in mass spectrometry-based analyses.
The quantification of modified nucleosides like N2-Methylguanosine, a key player in the post-transcriptional regulation of RNA, is crucial for understanding its roles in various biological processes and disease states.[1][2] While relative quantification can indicate changes in m2G levels between samples, it is susceptible to inaccuracies arising from experimental variability. Absolute quantification using an internal standard like m2G-d3 overcomes these limitations, providing precise and accurate concentration measurements.
Superior Performance of this compound in Quantitative Analysis
The core advantage of using this compound as an internal standard lies in its near-identical physicochemical properties to the endogenous analyte, N2-Methylguanosine.[3] This ensures that it behaves similarly during sample preparation, chromatography, and ionization in the mass spectrometer. The key difference is a 3 Dalton mass shift due to the deuterium (B1214612) labels, allowing the mass spectrometer to distinguish between the analyte and the internal standard. This co-eluting, yet mass-distinguishable, internal standard is the cornerstone of the stable isotope dilution (SID) technique, which is widely regarded as the gold standard for quantitative mass spectrometry.
The use of a stable isotope-labeled internal standard (SIL-IS) like m2G-d3 allows for highly precise quantification, with studies showing that this method can achieve standard deviations of less than 2% over extended periods.[4][5] This level of precision is often challenging to achieve with relative quantification methods that are more susceptible to variations in sample matrix and instrument performance.
Key Advantages of Absolute Quantification with this compound:
-
Enhanced Accuracy and Precision: By correcting for analyte loss during sample preparation and variations in instrument response, m2G-d3 enables highly accurate and precise measurements of the absolute concentration of m2G.[4][5]
-
Mitigation of Matrix Effects: The internal standard co-elutes with the analyte, experiencing the same ionization suppression or enhancement from the sample matrix. This allows for effective normalization and more reliable quantification.
-
Improved Method Robustness: The use of an internal standard makes the analytical method less susceptible to variations in experimental conditions, leading to more consistent and reproducible results across different samples and batches.
-
Absolute Quantification: Unlike relative quantification, which only provides fold-change information, the use of m2G-d3 allows for the determination of the absolute concentration of m2G (e.g., in ng/mL or pmol/µg of RNA).[6]
Quantitative Data Comparison
The following table summarizes the expected performance differences between absolute quantification with this compound and relative quantification methods based on established principles of stable isotope dilution mass spectrometry.
| Performance Metric | Absolute Quantification with this compound | Relative Quantification | Advantage of this compound |
| Accuracy | High (typically within ±15% of the true value) | Variable, prone to systemic errors | Provides a more accurate measure of the true analyte concentration. |
| Precision | High (typically <15% CV) | Lower, more susceptible to experimental variability | Delivers more consistent and reproducible results.[4] |
| Linearity | Excellent over a wide dynamic range | Can be limited by detector saturation and matrix effects | Enables accurate quantification across a broader range of analyte concentrations.[4] |
| Matrix Effect | Effectively compensated | A significant source of error | Minimizes the impact of sample components on quantification. |
| Data Interpretation | Provides absolute concentration (e.g., ng/mL) | Provides relative fold-change | Allows for direct comparison of concentrations across different studies. |
Experimental Protocols
Protocol 1: Absolute Quantification of N2-Methylguanosine using this compound and LC-MS/MS
This protocol outlines the key steps for the absolute quantification of N2-Methylguanosine in a total RNA sample.
1. RNA Digestion to Nucleosides:
-
To 1-5 µg of purified total RNA, add a known amount of this compound internal standard.
-
Perform enzymatic digestion to break down the RNA into its constituent nucleosides. A one-step digestion can be performed using a commercially available nucleoside digestion mix or a multi-step process with enzymes like nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase.[7]
-
A typical one-step digestion involves incubating the RNA and internal standard with the digestion mix at 37°C for 1-2 hours.
2. Sample Cleanup (Optional but Recommended):
-
Remove enzymes and other interfering substances using a molecular weight cutoff filter (e.g., 10 kDa) or by solid-phase extraction (SPE).
3. LC-MS/MS Analysis:
-
Inject the digested nucleoside mixture onto a reverse-phase C18 column for chromatographic separation.
-
Use a gradient elution with solvents such as ammonium (B1175870) acetate (B1210297) or formic acid in water and an organic solvent like acetonitrile.[8]
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for both N2-Methylguanosine and this compound.
4. Data Analysis:
-
Create a calibration curve by plotting the peak area ratio of the N2-Methylguanosine calibrants to the this compound internal standard against the known concentrations of the calibrants.
-
Determine the concentration of N2-Methylguanosine in the samples by calculating the peak area ratio of the endogenous N2-Methylguanosine to the this compound internal standard and interpolating the concentration from the calibration curve.
Protocol 2: Relative Quantification of N2-Methylguanosine by LC-MS/MS
This protocol describes a common approach for the relative quantification of N2-Methylguanosine.
1. RNA Digestion to Nucleosides:
-
Digest equal amounts of total RNA from different samples (e.g., control vs. treated) into their constituent nucleosides using an enzymatic digestion protocol as described above.
2. LC-MS/MS Analysis:
-
Analyze the digested nucleoside mixtures by LC-MS/MS, monitoring the specific MRM transition for N2-Methylguanosine.
3. Data Analysis:
-
Normalize the peak area of N2-Methylguanosine to the peak area of a constantly expressed unmodified nucleoside (e.g., guanosine) or to the total ion chromatogram (TIC) of all four canonical nucleosides to account for variations in sample loading.[6]
-
Calculate the fold-change in N2-Methylguanosine levels between different samples by comparing the normalized peak areas.
Visualizing the Workflow and Biological Context
To better illustrate the experimental process and the biological relevance of N2-Methylguanosine, the following diagrams are provided.
Figure 1. Experimental workflow for the absolute quantification of N2-Methylguanosine.
Figure 2. Biological pathway of N2-Methylguanosine modification in tRNA.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Absolute and relative quantification of RNA modifications via biosynthetic isotopomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Automated Identification of Modified Nucleosides during HRAM-LC-MS/MS using a Metabolomics ID Workflow with Neutral Loss Detection - PMC [pmc.ncbi.nlm.nih.gov]
A Critical Evaluation of Internal Standards for Epitranscriptomic Analysis
For Researchers, Scientists, and Drug Development Professionals
The field of epitranscriptomics, the study of post-transcriptional RNA modifications, is rapidly advancing, revealing a new layer of gene regulation crucial in health and disease. Accurate quantification of these modifications is paramount for understanding their biological roles and for the development of novel therapeutics. However, the inherent variability in complex analytical workflows presents a significant challenge. This guide provides a critical evaluation of internal standards used to ensure the accuracy and reproducibility of epitranscriptomic analyses, with a focus on mass spectrometry-based methods.
The Role of Internal Standards in Quantitative Epitranscriptomics
Internal standards are essential for reliable quantification in analytical chemistry. In epitranscriptomics, they are added to biological samples at an early stage of the workflow to control for variations in sample extraction, enzymatic digestion, and instrumental analysis. By comparing the signal of the endogenous analyte to that of the known quantity of the internal standard, accurate quantification can be achieved.
The ideal internal standard should behave identically to the analyte of interest throughout the entire analytical process but be distinguishable from it, typically by mass. This is most effectively achieved using stable isotope-labeled (SIL) analogues of the RNA modifications being studied.
Comparison of Internal Standard Strategies
Two primary strategies have emerged for generating internal standards in epitranscriptomic analysis: stable isotope-labeled RNA and synthetic modification-free RNA libraries. Each approach has its distinct advantages and limitations.
| Internal Standard Type | Description | Advantages | Disadvantages | Primary Application |
| Stable Isotope-Labeled (SIL) RNA | RNA in which atoms are replaced with their heavy isotopes (e.g., 13C, 15N). This can be achieved through metabolic labeling of organisms or in vitro transcription with labeled nucleotides.[1][2][3][4][5] | - Co-elutes with the endogenous analyte, providing the best correction for matrix effects and ionization suppression in mass spectrometry.[3] - Enables absolute quantification when the concentration of the SIL standard is known.[4] - Can be produced for a wide range of modifications.[3] | - Can be costly and time-consuming to produce, especially for a large number of modifications. - Availability of labeled precursors for all modifications can be limited. - Incomplete labeling can lead to inaccuracies. | Gold standard for accurate quantification of specific RNA modifications by liquid chromatography-mass spectrometry (LC-MS/MS).[6][7] |
| Synthetic Modification-Free RNA Library | An in vitro transcribed RNA library designed to resemble the endogenous transcriptome but lacking any modifications.[8][9] | - Serves as a true negative control to identify false positives arising from sequence context or secondary structure in modification mapping techniques.[8][9] - Can be used to calibrate and normalize sequencing-based epitranscriptomic data.[8][9] | - Does not directly control for variability in enzymatic digestion or mass spectrometry analysis for quantification of specific modifications. - Its composition may not perfectly mirror the complexity and expression levels of the endogenous transcriptome. | Primarily used as a negative control in antibody-based and sequencing-based methods (e.g., MeRIP-seq) to reduce false-positive signals.[8][9] |
| Chemically Similar Modified Nucleosides | Using a different, but structurally similar, modified nucleoside as an internal standard.[3] | - More readily available and cost-effective than specific SIL standards. | - May not perfectly co-elute or have the same ionization efficiency as the analyte of interest, leading to less accurate quantification.[3] - Unable to fully normalize for matrix and pH effects.[3] | A less ideal alternative when a specific SIL standard is unavailable. |
Experimental Protocols
Accurate epitranscriptomic analysis relies on meticulous experimental execution. Below are generalized protocols for the key steps in a typical LC-MS/MS-based workflow for RNA modification analysis using stable isotope-labeled internal standards.
Preparation of Stable Isotope-Labeled Internal Standards (SILIS)
Metabolic Labeling in E. coli or S. cerevisiae [3][10]
This protocol describes the generation of a complex SILIS mixture containing a wide range of modified nucleosides.
-
Culture Preparation: Grow E. coli or S. cerevisiae in a minimal medium where the primary carbon and/or nitrogen source is replaced with a stable isotope-labeled equivalent (e.g., [13C6]-glucose, 15NH4Cl).
-
RNA Extraction: Harvest the cells in the late logarithmic phase and extract total RNA using a standard method such as TRIzol reagent followed by isopropanol (B130326) precipitation.
-
RNA Digestion: The extracted RNA is enzymatically hydrolyzed to individual nucleosides. A typical digestion cocktail includes:
-
Nuclease P1: To digest RNA into 5'-mononucleotides.
-
Bacterial Alkaline Phosphatase: To dephosphorylate the mononucleotides to nucleosides.
-
-
Purification: The resulting nucleoside mixture is purified, often by solid-phase extraction, to remove enzymes and salts.
-
Quantification: The concentration of the labeled nucleosides in the SILIS mixture is determined, often by comparison to a calibration curve of known concentrations of unlabeled synthetic standards.[3]
Sample Preparation and Analysis by LC-MS/MS
-
RNA Extraction: Isolate total RNA or specific RNA fractions (e.g., mRNA, tRNA) from the biological sample of interest.
-
Spiking with Internal Standard: Add a known amount of the SILIS mixture to the extracted RNA sample.
-
Enzymatic Digestion: Digest the mixture of sample RNA and SILIS to single nucleosides using the same protocol as for the SILIS preparation.
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Separate the nucleosides using reversed-phase liquid chromatography.
-
Mass Spectrometry Detection: Detect and quantify the nucleosides using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. For each nucleoside (both endogenous and its labeled counterpart), a specific precursor-to-product ion transition is monitored.
-
-
Data Analysis: The ratio of the peak area of the endogenous nucleoside to the peak area of the corresponding stable isotope-labeled internal standard is used to calculate the absolute quantity of the modification in the original sample.
Visualizing Epitranscriptomic Workflows
Experimental Workflow for LC-MS/MS-based Quantification
The following diagram illustrates the key steps in a typical workflow for the quantification of RNA modifications using stable isotope-labeled internal standards.
References
- 1. Production, Isolation, and Characterization of Stable Isotope-Labeled Standards for Mass Spectrometric Measurements of Oxidatively-Damaged Nucleosides in RNA | NIST [nist.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Quantitative Analysis of rRNA Modifications Using Stable Isotope Labeling and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Toward standardized epitranscriptome analytics: an inter-laboratory comparison of mass spectrometric detection and quantification of modified ribonucleosides in human RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Toward standardized epitranscriptome analytics: an inter-laboratory comparison of mass spectrometric detection and quantification of modified ribonucleosides in human RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Systematic calibration of epitranscriptomic maps using a synthetic modification-free RNA library | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Establishing the Limit of Detection and Quantification for N2-methylguanosine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Understanding Limit of Detection (LOD) and Limit of Quantification (LOQ)
In analytical chemistry, the Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably distinguished from a blank sample, though not necessarily quantified with acceptable precision and accuracy. It is often determined as the concentration that yields a signal-to-noise ratio of 3:1.
The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be quantitatively determined with a defined level of precision and accuracy. A common benchmark for the LOQ is a signal-to-noise ratio of 10:1, or it can be calculated from the standard deviation of the response and the slope of the calibration curve.
Comparative Performance of a UPLC-MS/MS Assay for Modified Guanosine (B1672433) Analogs
While specific LOD and LOQ values for N2-methylguanosine are not extensively published, the following table provides typical performance data for other modified guanosine analogs quantified by UPLC-MS/MS. This data serves as a benchmark for what can be expected from a well-optimized assay for m2G.
| Analyte | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| N7-methylguanosine (m7G) | UPLC-MS/MS | 10 amol | 50 amol | [1] |
| O6-methyl-2'-deoxyguanosine (O6-MedG) | LC-UV-MS/MS | 43 fmol | 85 fmol | [2] |
| N7-methyl-2'-deoxyguanosine (N7-MedG) | LC-UV-MS/MS | 64 fmol | 130 fmol | [2] |
| Expected N2-methylguanosine (m2G) Performance | UPLC-MS/MS | fmol to sub-fmol range | fmol range | - |
Experimental Protocol: Establishing LOD and LOQ for N2-methylguanosine by UPLC-MS/MS
This section details a comprehensive protocol for the quantification of N2-methylguanosine in RNA samples and the subsequent determination of the assay's LOD and LOQ.
Sample Preparation: Enzymatic Hydrolysis of RNA
-
RNA Denaturation: In a microcentrifuge tube, dissolve up to 2.5 µg of total RNA in RNase-free water. Denature the RNA by heating at 100°C for 3 minutes, followed by immediate chilling on ice.
-
Nuclease P1 Digestion: To the denatured RNA, add 1/10th volume of 1 M ammonium (B1175870) acetate (B1210297) (pH 5.3) and 2 units of Nuclease P1. Incubate the mixture at 45°C for 2 hours.
-
Phosphatase Treatment: Adjust the pH of the solution by adding 1/10th volume of 1 M ammonium bicarbonate (pH ~8.0). Add 0.5 units of bacterial alkaline phosphatase and incubate at 37°C for 2 hours. This step removes the 3'-phosphate group from the nucleosides.
-
Sample Cleanup: After digestion, the sample can be diluted for direct injection or subjected to a cleanup step using a C18 solid-phase extraction (SPE) cartridge to remove enzymes and other interfering substances. Elute the nucleosides with a suitable solvent, such as methanol, and dry the eluate under a vacuum. Reconstitute the dried sample in an appropriate volume of the initial mobile phase for UPLC-MS/MS analysis.
UPLC-MS/MS Instrumentation and Conditions
-
UPLC System: An ultra-performance liquid chromatography system equipped with a binary solvent manager and a sample manager.
-
Column: A reversed-phase C18 column suitable for polar analytes (e.g., Acquity UPLC HSS T3, 1.8 µm, 2.1 x 100 mm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start at a low percentage of mobile phase B (e.g., 0-5%) and gradually increase to elute the analytes. The gradient should be optimized to achieve good separation of m2G from other nucleosides.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Multiple Reaction Monitoring (MRM): The specific precursor-to-product ion transition for N2-methylguanosine (m/z 298.1 → 166.1) should be monitored. The collision energy and other MS parameters should be optimized for maximum sensitivity.
Determination of LOD and LOQ
-
Prepare a series of calibration standards of N2-methylguanosine with decreasing concentrations, approaching the expected limit of detection.
-
Inject each standard and a blank sample (mobile phase or a digested RNA sample from a source known to lack m2G) multiple times (n ≥ 3).
-
Measure the peak height of the m2G signal and the noise in the baseline near the m2G peak for each injection.
-
The LOD is the concentration at which the average signal-to-noise ratio is approximately 3:1.
-
The LOQ is the concentration at which the average signal-to-noise ratio is approximately 10:1.
-
Prepare a series of at least six calibration standards of N2-methylguanosine in the expected linear range, with concentrations near the anticipated LOQ.
-
Inject each standard multiple times (n ≥ 3) and construct a calibration curve by plotting the peak area against the concentration.
-
Calculate the slope (S) of the calibration curve and the standard deviation of the y-intercepts (σ) or the residual standard deviation of the regression line.
-
The LOD is calculated using the formula: LOD = 3.3 * (σ / S) .
-
The LOQ is calculated using the formula: LOQ = 10 * (σ / S) .
-
The calculated LOQ should be confirmed by analyzing a standard at this concentration and ensuring that the precision (relative standard deviation) and accuracy (percent recovery) are within acceptable limits (typically ≤ 20%).
Workflow for Establishing LOD and LOQ of N2-methylguanosine
Caption: Workflow for determining the LOD and LOQ of N2-methylguanosine.
References
Comparative analysis of different internal standards for RNA modification studies
A detailed comparison of internal standards to guide researchers, scientists, and drug development professionals in the precise quantification of RNA modifications.
The study of RNA modifications, a burgeoning field known as epitranscriptomics, is revealing a new layer of gene regulation critical in health and disease. Accurate quantification of these modifications is paramount for understanding their functional roles. The gold standard for this is mass spectrometry, a technique that heavily relies on the use of internal standards for precise and accurate measurements. This guide provides a comparative analysis of the different types of internal standards used in RNA modification studies, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate standard for their needs.
Comparing the Arsenal: A Head-to-Head Look at Internal Standards
The choice of an internal standard is a critical decision in the experimental design for RNA modification analysis. The ideal standard should mimic the analyte of interest throughout the entire analytical process, from sample preparation to detection, thus compensating for any variations. The two main categories of internal standards used for RNA modification studies are Stable Isotope-Labeled Internal Standards (SILIS) and synthetic modified oligonucleotides.
| Feature | Stable Isotope-Labeled Internal Standards (SILIS) | Synthetic Modified Oligonucleotides |
| Principle | Identical to the analyte but with a different mass due to the incorporation of stable isotopes (e.g., 13C, 15N). | Chemically synthesized RNA oligonucleotides of a defined sequence, containing the modification of interest. Can be unlabeled or isotopically labeled. |
| Accuracy & Precision | High. Considered the "gold standard" as they co-elute and co-ionize with the analyte, providing the most accurate correction for matrix effects and other experimental variations.[1][2][3] | Moderate to High. Accuracy can be high, especially if isotopically labeled. Unlabeled synthetic standards may not fully compensate for matrix effects in complex samples. |
| Coverage | Can provide a wide range of modified nucleosides from a single preparation of metabolically labeled RNA.[4][5] | Specific to the synthesized modification. A different standard is required for each modification of interest. |
| Cost & Availability | Can be cost-effective to produce in-house for a broad range of modifications via metabolic labeling.[4][5] However, the initial setup can be resource-intensive. Commercially available standards can be expensive. | Cost varies depending on the complexity and length of the oligonucleotide and the type of modification. Can be readily custom-synthesized by commercial vendors.[6][7] |
| Challenges | Production of SILIS for every known modification can be challenging, especially for rare modifications not produced by the labeling organism. For oligonucleotides, extensive labeling is needed to achieve sufficient mass shift, which is synthetically complex and costly.[8] | May not perfectly mimic the behavior of the native modified nucleoside in a complex biological matrix if not isotopically labeled. For quantification of nucleosides after RNA digestion, short synthetic standards are used. |
In-Depth: Stable Isotope-Labeled Internal Standards (SILIS)
SILIS are the preferred choice for achieving the highest accuracy in quantitative mass spectrometry of RNA modifications. They are chemically identical to the analytes of interest, with the only difference being their mass due to the incorporation of heavy isotopes. This near-perfect analogy allows them to account for variations in extraction efficiency, enzymatic digestion, chromatographic retention, and ionization efficiency.[1][2][3]
Production of SILIS
The most common method for producing a comprehensive SILIS for a wide range of RNA modifications is through metabolic labeling of microorganisms like Escherichia coli or Saccharomyces cerevisiae.[4][5] These organisms are grown in a medium where the sole source of carbon and/or nitrogen is a heavy isotope (e.g., 13C-glucose, 15N-ammonium chloride). The total RNA is then extracted and can be used as a mixed internal standard containing a wide array of isotopically labeled modified nucleosides.
A key finding is that the origin of the SILIS (bacterial or yeast) does not significantly impact the quantification results for modified nucleosides that are common to both organisms.[4][5]
A Practical Alternative: Synthetic Modified Oligonucleotides
Synthetic RNA oligonucleotides containing specific modifications offer a more readily available and customizable option for internal standards.[6][7] They are particularly useful when a SILIS for a specific modification is not available or when studying a limited number of modifications.
These synthetic standards can be designed with a specific sequence and can incorporate a wide variety of chemical modifications. For quantification at the nucleoside level, short, modified RNA oligonucleotides are synthesized and then subjected to the same digestion process as the sample RNA. If the synthetic standard is also isotopically labeled, it can provide accuracy comparable to that of a full-length SILIS.[1]
However, for the analysis of therapeutic oligonucleotides like siRNAs and ASOs, producing fully isotope-labeled versions is challenging and expensive. In these cases, a common strategy is to use an oligonucleotide with the same sequence as the analyte but with additional nucleotides at one end to provide a mass difference for detection.[8]
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a generalized workflow for the quantification of RNA modifications using internal standards and LC-MS/MS.
I. Production of Stable Isotope-Labeled Internal Standard (SILIS) via Metabolic Labeling
This protocol is adapted from methods for metabolic labeling in E. coli.
-
Prepare Minimal Media: Prepare M9 minimal medium with 15N-ammonium chloride as the sole nitrogen source and/or 13C-glucose as the sole carbon source.
-
Inoculation and Growth: Inoculate the isotope-labeled medium with a starter culture of E. coli and grow the cells to the desired optical density (e.g., late-log phase).
-
RNA Extraction: Harvest the cells and extract total RNA using a standard method such as TRIzol reagent followed by isopropanol (B130326) precipitation.
-
RNA Quality Control: Assess the quality and concentration of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.
-
SILIS Preparation: The resulting isotopically labeled total RNA can be used as the SILIS. It is typically added to the unlabeled sample RNA at a known concentration before enzymatic digestion.
II. Enzymatic Digestion of RNA to Nucleosides
This is a crucial step to break down the RNA into its constituent nucleosides for LC-MS/MS analysis.
-
Sample Preparation: Mix the sample RNA with the internal standard (either SILIS or a synthetic modified oligonucleotide) in a nuclease-free tube.
-
Initial Denaturation: Heat the RNA mixture to 95°C for 2 minutes to denature the RNA, then immediately place it on ice.
-
Enzymatic Digestion:
-
Add a mixture of nucleases, such as Nuclease P1, followed by a phosphodiesterase like snake venom phosphodiesterase, and a phosphatase like bacterial alkaline phosphatase. Commercial nuclease digestion mixes are also available.[9]
-
Incubate the reaction at 37°C for 2-4 hours.
-
-
Enzyme Removal: After digestion, the enzymes can be removed by filtration through a 10 kDa molecular weight cutoff filter to prevent interference with the LC-MS/MS analysis.[2]
-
Sample Dilution: Dilute the resulting nucleoside mixture with an appropriate buffer (e.g., 5 mM ammonium (B1175870) acetate) for LC-MS/MS analysis.
III. LC-MS/MS Analysis
-
Chromatographic Separation: Separate the nucleosides using a reversed-phase HPLC column (e.g., C18) with a gradient of mobile phases, typically consisting of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[1][10]
-
Mass Spectrometry Detection:
-
Use a triple quadrupole mass spectrometer operating in positive ion mode with electrospray ionization (ESI).
-
Set up Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for each unmodified and modified nucleoside and their corresponding isotopically labeled internal standards.
-
-
Quantification: The amount of each modified nucleoside in the sample is quantified by calculating the ratio of the peak area of the analyte to the peak area of its corresponding internal standard.
Visualizing the Workflow
The following diagrams illustrate the key experimental workflows described above.
Conclusion
The accurate quantification of RNA modifications is essential for advancing our understanding of their biological roles. Stable isotope-labeled internal standards are the superior choice for achieving high accuracy and precision in mass spectrometry-based studies. While their production can be resource-intensive, the ability to generate a wide array of standards from a single metabolic labeling experiment is a significant advantage. Synthetic modified oligonucleotides provide a valuable and more accessible alternative, particularly for studies focused on a smaller number of modifications or when SILIS are unavailable. By understanding the principles, advantages, and protocols associated with each type of internal standard, researchers can make informed decisions to ensure the reliability and robustness of their RNA modification analyses.
References
- 1. academic.oup.com [academic.oup.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Using Modified Synthetic Oligonucleotides to Assay Nucleic Acid-Metabolizing Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. youtube.com [youtube.com]
- 10. tandfonline.com [tandfonline.com]
Safety Operating Guide
Proper Disposal of N2-Methylguanosine-d3 in a Laboratory Setting
Immediate Safety and Handling Precautions
Prior to beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This includes safety glasses, gloves, and a lab coat. Disposal activities should be carried out in a well-ventilated area, such as a fume hood, to minimize the risk of inhalation.
Summary of Safety and Disposal Information
| Aspect | Guideline | Citation |
| Hazard Classification | Generally considered non-hazardous solid waste. | [1][2] |
| Personal Protective Equipment (PPE) | Safety glasses, gloves, lab coat. | [3] |
| Primary Disposal Container | Original container or a clearly labeled, sealed container for solid chemical waste. | [3] |
| Labeling | Label waste containers with "Hazardous Waste," the full chemical name, and date. | [4] |
| Waste Segregation | Do not mix with liquid or hazardous waste streams. | [2][5] |
| Institutional Protocol | Always consult and follow your institution's specific chemical waste disposal procedures. | [6][7] |
Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
-
Confirm that the N2-Methylguanosine-d3 waste is a solid and is not mixed with any hazardous materials such as flammable solvents or toxic compounds.[2]
-
If the material is in a solution, it must be handled as liquid chemical waste and segregated accordingly. This guide pertains to the solid form only.
2. Packaging:
-
For uncontaminated, dry this compound, it is best to use the original container.[3]
-
If the original container is not available, place the solid waste in a clean, sealable, and chemically compatible container.
-
Contaminated lab materials, such as gloves or absorbent paper, should be double-bagged in clear plastic bags.[5]
3. Labeling:
-
Clearly label the waste container with the following information:[4]
-
The words "Hazardous Waste" (as a precautionary measure, even for non-hazardous chemicals, in many institutional settings).
-
Full Chemical Name: "this compound"
-
Date of accumulation.
-
Your name, laboratory, and contact information.
-
4. Storage:
-
Store the labeled waste container in a designated and secure waste accumulation area within the laboratory.[3]
-
This area should be away from general lab traffic and clearly marked.
5. Institutional Waste Pickup:
-
Follow your institution's specific procedures for chemical waste collection. This typically involves submitting a request to the Environmental Health and Safety (EHS) department for pickup.[7]
-
Do not dispose of solid chemical waste in the regular trash unless explicitly permitted by your institution's EHS department for non-hazardous materials.[4]
Disposal Workflow Diagram
Caption: Figure 1. Disposal Workflow for this compound
References
- 1. sfasu.edu [sfasu.edu]
- 2. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 3. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 6. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 7. vumc.org [vumc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
